Dapagliflozin impurity
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGWGYAUCJZDV-ADAARDCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-86-8 | |
| Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Shadows: A Technical Guide to Common Impurities in Dapagliflozin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, stands as a cornerstone in the management of type 2 diabetes mellitus. The intricate synthetic process required to produce this complex C-aryl glucoside, however, is not without its challenges. The formation of various impurities during synthesis and degradation can impact the final drug product's purity, safety, and efficacy. This technical guide provides an in-depth exploration of the common impurities encountered in Dapagliflozin synthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to ensuring the quality and integrity of this vital therapeutic agent.
Classification of Dapagliflozin Impurities
Impurities in Dapagliflozin can be broadly categorized into three main types, each arising from different stages of the manufacturing process and storage:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the Dapagliflozin drug substance. They can include unreacted starting materials, intermediates that failed to react completely, and byproducts from unintended side reactions.[1][2]
-
Degradation Products: These impurities arise from the chemical decomposition of Dapagliflozin over time due to environmental factors such as heat, light, humidity, and oxidation.[1][2]
-
Residual Solvents and Reagents: These are volatile or non-volatile substances used during the synthesis or purification process that are not completely removed from the final product.[1][2]
A thorough understanding of these impurity classes is paramount for developing robust manufacturing processes and effective analytical control strategies.
Common Process-Related Impurities
The multi-step synthesis of Dapagliflozin provides several opportunities for the formation of process-related impurities. Below are some of the most frequently encountered impurities, their origins, and their chemical structures.
Starting Material and Intermediate-Related Impurities
Incomplete conversion of starting materials or intermediates is a common source of impurities. Key examples in Dapagliflozin synthesis include:
-
5-Bromo-2-chlorobenzoic acid: A crucial starting material in one of the common synthetic routes. Its presence in the final product indicates incomplete reaction in the initial steps.
-
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another key intermediate whose residual presence signals incomplete coupling reactions.
-
Dapagliflozin Tetraacetate: This acetylated intermediate is formed during the protection of the glucose hydroxyl groups. Incomplete deacetylation in the final synthetic step leads to its presence as an impurity.[3][4]
Byproducts of the Synthesis
Side reactions occurring concurrently with the main synthetic pathway can generate structurally similar byproducts. Notable examples include:
-
α-Isomer of Dapagliflozin (Dapagliflozin Impurity DRS1): The desired β-anomer of Dapagliflozin is the therapeutically active form. However, under certain reaction conditions, the formation of the diastereomeric α-anomer can occur.[5]
-
Bromo Dapagliflozin (Dapagliflozin Related Compound A): This impurity can arise from incomplete lithiation or Grignard formation during the coupling of the aryl halide with the protected gluconolactone, leading to the retention of the bromine atom.
-
Ethyl Dapagliflozin: The source of this impurity is likely related to side reactions involving the ethyl group of the ethoxybenzyl moiety or from ethylating agents used in the synthesis.
A study identified fifteen impurities in various Dapagliflozin active pharmaceutical ingredients (APIs) and finished products. Among these, three impurities, designated as H, J, and K, were found to exceed the acceptable limit of 0.1%.[5]
-
Impurity H (Hydroxy Dapagliflozin): This impurity has a molecular weight of 424.87 g/mol and has been identified as a hydroxy derivative of Dapagliflozin.[5] Its formation is likely due to the oxidation of the benzylic carbon.
The definitive structures of impurities J and K are not publicly available in the reviewed literature. However, their presence above the qualification threshold underscores the importance of stringent process control and analytical monitoring.
Degradation Products of Dapagliflozin
Dapagliflozin is susceptible to degradation under various stress conditions, leading to the formation of impurities that can compromise the stability and safety of the drug product. Forced degradation studies are crucial for identifying these potential degradants.
Common degradation pathways include:[1][2]
-
Hydrolysis: Dapagliflozin can undergo hydrolysis, particularly in acidic or basic conditions, which may lead to the cleavage of the glycosidic bond or other labile functional groups.
-
Oxidation: Exposure to oxidative conditions can result in the formation of various oxidation products, such as the aforementioned Hydroxy Dapagliflozin (Impurity H).
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of photodegradation products.
Quantitative Analysis of Common Impurities
The following table summarizes some of the known impurities in Dapagliflozin synthesis, along with their classification and typical analytical techniques used for their quantification. Quantitative data for impurities are often proprietary and vary between manufacturers. However, regulatory guidelines generally require that any impurity present at a level of 0.10% or higher be reported, identified, and qualified.
| Impurity Name | Classification | Typical Analytical Method |
| 5-Bromo-2-chlorobenzoic acid | Starting Material | HPLC-UV |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Intermediate | HPLC-UV |
| Dapagliflozin Tetraacetate | Intermediate | HPLC-UV, LC-MS |
| α-Isomer of Dapagliflozin (DRS1) | Process-Related Byproduct | Chiral HPLC, HPLC-UV |
| Bromo Dapagliflozin | Process-Related Byproduct | HPLC-UV, LC-MS |
| Ethyl Dapagliflozin | Process-Related Byproduct | HPLC-UV, LC-MS |
| Hydroxy Dapagliflozin (Impurity H) | Degradation/Process-Related | HPLC-UV, LC-MS/MS |
| Impurity J | Process-Related/Degradation | HPLC-UV, LC-MS |
| Impurity K | Process-Related/Degradation | HPLC-UV, LC-MS |
Experimental Protocols for Impurity Detection
Accurate detection and quantification of impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique employed.
Representative HPLC-UV Method for Dapagliflozin and its Impurities
This protocol is a general example and may require optimization for specific applications and impurity profiles.
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities with different polarities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: Detection is often performed at a wavelength where Dapagliflozin and its key impurities have significant absorbance, such as 224 nm.[5]
-
Column Temperature: The column temperature is usually maintained at a constant value, for example, 35 °C, to ensure reproducible retention times.[5]
-
Injection Volume: A standard injection volume is 10-20 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase or a component of it.
LC-MS/MS for Structural Elucidation and Trace Analysis
For the identification of unknown impurities and the quantification of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Dapagliflozin and its impurities.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.
-
Data Acquisition: Full scan mode is used for identifying unknown impurities, while multiple reaction monitoring (MRM) mode is employed for the sensitive and selective quantification of known impurities.
Visualization of Dapagliflozin Synthesis and Impurity Formation
The following diagrams, generated using the DOT language, illustrate a common synthetic pathway for Dapagliflozin and the logical workflow for impurity identification and control.
Caption: Dapagliflozin synthesis pathway and points of impurity formation.
Caption: Workflow for impurity identification and control in Dapagliflozin.
Conclusion
The control of impurities in Dapagliflozin synthesis is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. A comprehensive understanding of the potential process-related impurities and degradation products is essential for establishing robust synthetic routes and effective analytical control strategies. This technical guide provides a foundational overview of the common impurities, their origins, and the analytical methodologies for their detection and quantification. Continuous research and development in synthetic and analytical chemistry will further enhance the ability to produce high-purity Dapagliflozin, ensuring patient safety and therapeutic benefit.
References
Dapagliflozin Degradation Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the degradation pathways of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Understanding the stability of dapagliflozin under various stress conditions is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes findings from forced degradation studies, details the analytical methodologies used for the identification and quantification of degradation products, and proposes degradation pathways based on current scientific literature.
Overview of Dapagliflozin Stability
Dapagliflozin is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][3][4]
The extent of degradation is highly dependent on the specific stressor and the conditions applied, such as temperature, concentration of the stress agent, and duration of exposure.[5][6] Studies have shown that dapagliflozin is particularly liable to decomposition in acidic and alkaline media.[1][3][7]
Forced Degradation Studies and Quantitative Analysis
Forced degradation studies are performed to predict the degradation of a drug substance and to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5] The following tables summarize the quantitative data from various forced degradation studies on dapagliflozin.
Table 1: Summary of Dapagliflozin Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | - | Room Temperature | 1.18% | [8] |
| 1 N HCl | 48 hours | 60°C (reflux) | ~20-25% | [6] | |
| 0.1 N HCl | - | - | Significant | [1] | |
| 0.1 N HCl | 180 min | 60°C | 18.06% | [5] | |
| Alkaline Hydrolysis | 0.1 N NaOH | - | Room Temperature | 28.20% | [8] |
| 0.1 N NaOH | - | - | Significant | [1] | |
| 0.1 N NaOH | 180 min | 60°C | 8.67% | [5] | |
| 2 N NaOH | 24 hours | 60°C | Significant | [9] | |
| Oxidative Degradation | 3% H₂O₂ | - | Room Temperature | 1.67% | [8] |
| 5% H₂O₂ | - | - | Significant | [1] | |
| 3% H₂O₂ | 180 min | 60°C | 9.67% | [5] | |
| 20% H₂O₂ | 30 min | - | - | [10] | |
| Thermal Degradation | - | 48 hours | 60°C | 5-20% | [3] |
| - | - | - | 4.28% | [1] | |
| Dry Heat | 6 hours | 105°C | - | [10] | |
| Dry Heat | - | - | 0.75% | [5] | |
| Photolytic Degradation | UV Radiation | - | - | Stable | [4] |
| - | - | - | 9.52% | [1] | |
| - | - | - | 2.69% | [5] | |
| Neutral Hydrolysis | Distilled Water | 180 min | 60°C | 11.13% | [5] |
| - | - | - | 6.42% | [1] | |
| Humidity/Thermal | - | - | - | Significant | [11] |
| Wet Heat | - | - | - | 9.78% | [5] |
| Humidity | - | - | - | 4.81% | [5] |
Note: Degradation percentages can vary significantly based on the precise experimental conditions.
Identification and Characterization of Degradation Products
Several degradation products (DPs) of dapagliflozin have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.[9][12][13]
Table 2: Identified Degradation Products of Dapagliflozin
| Degradation Condition | Degradation Product (DP) | Proposed Structure/Modification | Analytical Technique(s) | Reference |
| Acid Hydrolysis | DP1, DP2 | Novel degradation products, structures elucidated | UHPLC-MS, Prep-HPLC, NMR | [12][13] |
| Alkaline Hydrolysis | Two DPs | - | - | [6] |
| DP2 | Isolated and characterized | Preparative HPLC, IR, Mass, NMR | [9] | |
| Oxidative Degradation | Two DPs | - | - | [6] |
| Humidity/Thermal | Two DPs | Preliminarily identified | HPLC-DAD-ESI-MS/MS | [8][11] |
Proposed Degradation Pathways
Based on the identified degradation products, tentative degradation pathways for dapagliflozin under different stress conditions have been proposed.
Acidic Degradation Pathway
Under acidic conditions, two primary degradation products, DP1 and DP2, have been identified.[12][13] The formation of these products likely involves reactions related to the glycosidic bond and other structural modifications.
Caption: Proposed acidic degradation of dapagliflozin.
Alkaline Degradation Pathway
In alkaline conditions, dapagliflozin also degrades to form distinct products. The degradation mechanism under basic conditions is suggested to follow pseudo-first-order kinetics.[7]
Caption: Proposed alkaline degradation of dapagliflozin.
Oxidative Degradation Pathway
Oxidative stress leads to the formation of other degradation products, indicating that the dapagliflozin molecule has sites susceptible to oxidation.
Caption: Proposed oxidative degradation of dapagliflozin.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of degradation studies. The following sections outline typical experimental protocols for forced degradation and analysis of dapagliflozin.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10.0 mg of Dapagliflozin in 10.0 ml of methanol to obtain a concentration of 1000 µg/mL.[1]
-
Working Standard Solution: Prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL or 50 µg/mL) by appropriate dilution of the stock solution with the mobile phase or a specified diluent.[1][5]
Forced Degradation (Stress Testing) Protocol
The following is a generalized protocol for subjecting dapagliflozin to various stress conditions. The exact conditions may be varied to achieve the desired level of degradation (typically 5-20%).[3]
-
Acidic Degradation:
-
Transfer an accurately weighed amount of dapagliflozin (e.g., 10 mg) to a volumetric flask.
-
Add a small amount of methanol to dissolve the drug.
-
Add a specified volume of acidic solution (e.g., 2 mL of 0.1 N HCl or 1 N HCl).[1][4]
-
The mixture can be kept at room temperature or refluxed at an elevated temperature (e.g., 60°C) for a specified duration.[1][5]
-
After the specified time, cool the solution and neutralize it with an appropriate basic solution if necessary.
-
Dilute the solution with the mobile phase to obtain the desired final concentration for analysis.[1]
-
-
Alkaline Degradation:
-
Follow the same initial steps as for acidic degradation.
-
Add a specified volume of alkaline solution (e.g., 2 mL of 0.1 N NaOH or 2 N NaOH).[1][4]
-
The mixture can be kept at room temperature or heated for a specified duration.[1]
-
After the specified time, cool the solution and neutralize it with an appropriate acidic solution if necessary.
-
Dilute the solution with the mobile phase to the final concentration.[1]
-
-
Oxidative Degradation:
-
Dissolve a known amount of dapagliflozin in a suitable solvent.
-
Add a specified volume of hydrogen peroxide solution (e.g., 3% or 30% H₂O₂).[4][8]
-
Keep the solution at room temperature or an elevated temperature for a defined period.[5]
-
Dilute the resulting solution with the mobile phase for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Photolytic Degradation:
Analytical Method Experimental Workflow
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to separate dapagliflozin from its degradation products.[4][5]
Caption: General workflow for dapagliflozin degradation analysis.
Table 3: Typical RP-HPLC Method Parameters for Dapagliflozin Analysis
| Parameter | Condition | Reference |
| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) | [4] |
| Phenomenex Kinetex C8 (150 x 4.6mm, 5µm) | [8] | |
| Core-shell RP-18 column | [11][12] | |
| Mobile Phase | Acetonitrile:Water (52:48 v/v) | [4] |
| 0.1% Perchloric acid: Acetonitrile (50:40 v/v) | [8] | |
| Acetonitrile and 0.1% triethylamine (pH-5.0) (50:50 v/v) | [5] | |
| Flow Rate | 1.0 mL/min or 1.2 mL/min | [4][8] |
| Detection Wavelength | 224 nm or 212 nm | [4][8] |
| Injection Volume | 10 µL | [8] |
| Column Temperature | Ambient | [14] |
Conclusion
The degradation of dapagliflozin is a complex process influenced by various environmental factors. This technical guide has synthesized the available information on its degradation pathways, providing quantitative data and detailed experimental protocols. The findings indicate that dapagliflozin is most susceptible to degradation under acidic and alkaline conditions. The development and validation of robust, stability-indicating analytical methods are paramount for the quality control of dapagliflozin in its bulk form and pharmaceutical preparations. Further research, particularly in the definitive structural elucidation of all degradation products, will continue to enhance the understanding of dapagliflozin's stability profile.
References
- 1. media.neliti.com [media.neliti.com]
- 2. alentris.org [alentris.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth of Genotoxicity: A Technical Guide to Potential Impurities in Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, control, and risk assessment of potential genotoxic impurities (PGIs) in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount, and the control of PGIs, which can interact with DNA and potentially cause mutations, is a critical aspect of drug development and manufacturing. This document outlines the regulatory landscape, potential sources of genotoxicity in the Dapagliflozin synthetic process, and the analytical methodologies for their detection and quantification.
Regulatory Framework for Genotoxic Impurities
The control of genotoxic impurities is governed by stringent international guidelines, primarily the ICH M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) also have specific guidelines that align with the principles of ICH M7.[2]
A key concept in these guidelines is the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake for any unstudied chemical with structural alerts for genotoxicity that poses a negligible risk of carcinogenicity. For most pharmaceuticals, the TTC for a single genotoxic impurity is set at 1.5 µ g/day .[3] However, for impurities with a high carcinogenic potency or for drugs administered for short durations, different limits may be applied. The "as low as reasonably practicable" (ALARP) principle is also a fundamental aspect of controlling genotoxic impurities.[3]
Potential Genotoxic Impurities in Dapagliflozin Synthesis
The synthetic routes to Dapagliflozin, like many complex organic syntheses, utilize a variety of reagents and intermediates. A thorough analysis of these synthetic pathways is crucial for identifying potential sources of genotoxic impurities.[4] Based on common synthetic strategies for Dapagliflozin, several classes of compounds warrant consideration as potential genotoxic impurities.
Sulfonate Esters: A Primary Concern
One of the most significant potential sources of genotoxicity in Dapagliflozin synthesis arises from the use of sulfonic acids, such as methanesulfonic acid (MsOH) , often employed as a catalyst or for salt formation, in the presence of alcoholic solvents (e.g., methanol, ethanol).[5] This combination can lead to the formation of highly reactive alkyl methanesulfonates (e.g., methyl methanesulfonate, ethyl methanesulfonate), which are known alkylating agents and potent mutagens.[1][2][6] The genotoxicity of various sulfonic acid esters has been well-documented in bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests.[1][2]
A patent for a Dapagliflozin preparation method explicitly mentions a strategy to avoid the generation of "sulphonate type genetic toxic impurities," highlighting the industry's awareness of this risk.
Other Reagents and Intermediates
While sulfonate esters are a primary focus, other reagents used in Dapagliflozin synthesis should also be evaluated for their potential to be or to form genotoxic impurities:
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): This Lewis acid is commonly used in glycosylation and reduction steps. While boron trifluoride itself was not found to be mutagenic in an Ames test, it is a corrosive and toxic substance.[4] Its potential to form genotoxic byproducts under specific reaction conditions should be considered.
-
n-Butyllithium (n-BuLi): A strong base used for lithiation. While there is no direct evidence of n-BuLi being a genotoxic impurity itself, its high reactivity warrants an assessment of potential side reactions that could generate impurities of concern. Safety data sheets indicate a lack of specific germ cell mutagenicity data.
-
Trimethylsilyl Chloride (TMSCl): Used as a protecting group reagent. It reacts violently with water to produce hydrochloric acid. While not typically considered a PGI, its reactivity and the potential for residual starting materials or byproducts from its manufacture should be evaluated.
-
Starting Materials and Intermediates: The genotoxic potential of all starting materials and key intermediates should be assessed. For instance, halogenated aromatic compounds used in the synthesis could carry over as impurities.
Quantitative Data and Control Strategies
The control of potential genotoxic impurities is a critical aspect of the overall control strategy for the Dapagliflozin API. This involves a combination of process controls and analytical testing.
Table 1: Potential Genotoxic Impurities in Dapagliflozin Synthesis and Their Control
| Potential Genotoxic Impurity Class | Example(s) | Source in Synthesis | Toxicological Concern | Control Strategy |
| Sulfonate Esters | Methyl Methanesulfonate (MMS), Ethyl Methanesulfonate (EMS) | Reaction of methanesulfonic acid with alcoholic solvents (e.g., methanol, ethanol) | Potent alkylating agents, mutagenic and carcinogenic.[2][6] | - Avoid the use of sulfonic acids in alcoholic solvents where possible.- Use of non-alcoholic solvents.- Control of reaction temperature and time.- Quenching of sulfonic acid after reaction completion.- Implementation of specific purification steps (e.g., crystallization, chromatography) to purge these impurities.- Setting stringent limits in starting materials, intermediates, or the final API based on the TTC (typically ≤ 1.5 µ g/day intake).[3][7] |
| Halogenated Starting Materials/Intermediates | e.g., 5-bromo-2-chlorobenzoic acid | Unreacted starting materials or intermediates carried through the synthesis. | Potential for mutagenicity depending on the specific structure (structural alerts). | - Control of stoichiometry to ensure complete reaction.- Effective purification of intermediates and the final API.- Specification setting for these impurities in starting materials and the final API. |
| Other Reactive Reagents/Byproducts | To be identified based on specific synthesis route | Side reactions involving highly reactive reagents like n-BuLi or BF₃·OEt₂. | To be assessed on a case-by-case basis using (Q)SAR analysis and, if necessary, in vitro testing. | - Optimization of reaction conditions to minimize side reactions.- Understanding of reaction kinetics and byproduct formation.- Development of specific analytical methods for detection and control if a risk is identified. |
Experimental Protocols for PGI Analysis
The detection of potential genotoxic impurities at trace levels requires highly sensitive and specific analytical methods.
Analysis of Sulfonate Esters
The analysis of sulfonate esters is challenging due to their reactivity and potential for degradation during analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
Representative Experimental Protocol: GC-MS Analysis of Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) in Dapagliflozin API
-
Sample Preparation:
-
Accurately weigh a suitable amount of the Dapagliflozin API (e.g., 100 mg) into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the sample.
-
Spike with an appropriate internal standard (e.g., deuterated MMS and EMS) for accurate quantification.
-
In some cases, derivatization may be necessary to improve volatility and sensitivity. A common derivatizing agent is pentafluorothiophenol.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions for MMS, EMS, and their internal standards.
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The LOQ should be sufficiently low to ensure control at the TTC level.
Visualization of Workflows and Pathways
General Workflow for PGI Assessment and Control
The following diagram illustrates a typical workflow for the assessment and control of potential genotoxic impurities in an API such as Dapagliflozin.
Conclusion
The control of potential genotoxic impurities is a critical component of ensuring the safety and quality of Dapagliflozin. A proactive approach, beginning with a thorough understanding of the synthetic process and the potential for PGI formation, is essential. The primary concern in Dapagliflozin synthesis is the potential formation of sulfonate esters, which necessitates careful process control and the use of highly sensitive analytical methods for their detection and quantification. By implementing a robust control strategy based on scientific understanding and regulatory guidelines, pharmaceutical manufacturers can effectively manage the risks associated with genotoxic impurities and deliver a safe and effective product to patients. This guide serves as a foundational resource for professionals in the field to navigate the complexities of PGI assessment and control in the context of Dapagliflozin development and manufacturing.
References
- 1. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boron Trifluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the formation of process-related impurities during the synthesis of Dapagliflozin, a potent SGLT2 inhibitor. Understanding the genesis, mechanism, and control of these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the synthetic pathways of Dapagliflozin, elucidates the formation mechanisms of key process-related impurities, presents quantitative data, and provides detailed experimental protocols for their analysis. Visual diagrams generated using DOT language are included to illustrate reaction pathways and experimental workflows, offering a clear and concise resource for researchers and professionals in the field of drug development and manufacturing.
Introduction
Dapagliflozin, with the chemical name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, is a widely prescribed oral medication for the management of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] The synthesis of this complex C-aryl glucoside involves multiple chemical transformations, which can inadvertently lead to the formation of various process-related impurities.[2] These impurities can arise from starting materials, intermediates, byproducts of side reactions, and degradation products.[2] Regulatory agencies such as the FDA and EMA have stringent guidelines concerning the acceptable levels of impurities in pharmaceutical products, necessitating a thorough understanding and control of their formation.[2]
This guide will focus on the core process-related impurities of Dapagliflozin, providing a detailed analysis of their formation pathways and the analytical methodologies for their detection and quantification.
Synthetic Pathways of Dapagliflozin
The most common synthetic routes to Dapagliflozin generally involve two key stages: the synthesis of the aglycone moiety and its subsequent coupling with a protected glucose derivative. A widely employed approach begins with the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoic acid.[3] The resulting benzophenone intermediate is then reduced to form the diphenylmethane aglycone. This aglycone is then coupled with a protected gluconolactone, followed by reduction and deprotection to yield Dapagliflozin.[2]
An alternative "green" synthesis route has also been developed, featuring a direct Friedel-Crafts acylation and a one-pot synthesis of the diaryl ketal moiety, aiming to reduce reaction steps and waste.[4]
Formation of Process-Related Impurities
Process-related impurities in Dapagliflozin can be broadly categorized as starting materials and intermediates, and byproducts from side reactions.
Starting Materials and Intermediates
Several key compounds used in the synthesis of Dapagliflozin can persist as impurities in the final product if the reactions are incomplete or purification is inadequate.
-
5-Bromo-2-chlorobenzoic acid: This is a primary starting material for the synthesis of the aglycone. Its presence in the final API is a direct indication of an incomplete initial acylation reaction.[5]
-
5-bromo-2-chloro-4'-ethoxydiphenylmethane: This is a crucial intermediate formed after the reduction of the benzophenone derivative. Incomplete coupling with the glucose moiety can lead to its presence as a residual impurity.[5][6]
-
Dapagliflozin Tetraacetate: This is the acetyl-protected form of Dapagliflozin, a key intermediate in many synthetic routes. Incomplete deacetylation during the final step of the synthesis is the primary cause of its presence as an impurity.[7][8]
Byproducts from Side Reactions
Side reactions occurring at various stages of the synthesis can lead to the formation of structurally related impurities.
-
Positional Isomers: During the Friedel-Crafts acylation, acylation can occur at different positions on the phenetole ring, leading to the formation of positional isomers of the desired benzophenone intermediate. These isomers can then be carried through the subsequent reaction steps to form isomeric impurities of Dapagliflozin.[3]
-
Dapagliflozin α-anomer: The glycosylation reaction can result in the formation of both the desired β-anomer and the undesired α-anomer. The stereochemistry at the anomeric carbon is crucial for the biological activity of Dapagliflozin.[9]
-
Over-alkylation/alkylation byproducts: In some synthetic variations, the use of certain reagents can lead to the formation of byproducts such as ethyl-Dapagliflozin.[9]
-
Bromo-Dapagliflozin: This impurity can arise from incomplete lithiation or Grignard formation of the bromo-substituted aglycone intermediate before coupling with the glucose moiety.[9]
Mechanisms of Impurity Formation
The formation of these impurities is governed by the reaction mechanisms of the synthetic steps.
Friedel-Crafts Acylation Side Reactions
The Friedel-Crafts acylation of phenetole is directed by the ethoxy group, which is an ortho-, para-director. While the para-substituted product is the major desired product, some ortho-acylation can occur, leading to the formation of a positional isomer.
Caption: Friedel-Crafts Acylation and Isomer Formation.
Incomplete Deprotection of Dapagliflozin Tetraacetate
The final step in many syntheses is the deacetylation of Dapagliflozin Tetraacetate. This is typically a hydrolysis reaction catalyzed by a base (e.g., lithium hydroxide) or an acid. If the reaction time, temperature, or reagent stoichiometry is not optimal, the deprotection may be incomplete, leaving residual Dapagliflozin Tetraacetate in the final product.
Caption: Incomplete Deprotection of Dapagliflozin Tetraacetate.
Quantitative Analysis of Process-Related Impurities
The quantification of process-related impurities is crucial for ensuring the quality of Dapagliflozin. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique employed for this purpose.[1] A well-developed HPLC method should be able to separate Dapagliflozin from all its known process-related and degradation impurities.
Table 1: Summary of Common Process-Related Impurities and their Typical Limits
| Impurity Name | Type | Typical Limit (as per ICH guidelines) |
| 5-Bromo-2-chlorobenzoic acid | Starting Material | < 0.15% |
| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | Intermediate | < 0.15% |
| Dapagliflozin Tetraacetate | Intermediate | < 0.15% |
| Dapagliflozin α-anomer | Byproduct | < 0.15% |
| Positional Isomers | Byproduct | < 0.15% |
| Any other individual unknown impurity | - | < 0.10% |
| Total Impurities | - | < 1.0% |
Note: The limits provided are typical and may vary based on the specific regulatory filing and toxicological data.
Experimental Protocols
Representative Synthesis of Dapagliflozin
This protocol is a generalized representation based on common synthetic strategies.
Step 1: Friedel-Crafts Acylation
-
To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acyl chloride.
-
In a separate reactor, dissolve phenetole and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.
-
Slowly add the prepared acyl chloride to the phenetole solution at a controlled temperature.
-
After the reaction is complete, quench the reaction mixture and perform an aqueous workup to isolate the crude 5-bromo-2-chloro-4'-ethoxybenzophenone.
-
Purify the product by recrystallization.
Step 2: Reduction of the Benzophenone Intermediate
-
Dissolve the purified 5-bromo-2-chloro-4'-ethoxybenzophenone in a suitable solvent mixture (e.g., dichloromethane and acetonitrile).
-
Add a reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., boron trifluoride etherate).
-
Stir the reaction mixture until the reduction is complete.
-
Perform an aqueous workup and purify the resulting 5-bromo-2-chloro-4'-ethoxydiphenylmethane by chromatography or recrystallization.
Step 3: Glycosylation
-
Prepare an organolithium or Grignard reagent from 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
-
React this organometallic species with a protected gluconolactone (e.g., 2,3,4,6-tetra-O-acetyl-D-gluconolactone) at low temperature.
-
Quench the reaction and perform a workup to obtain the protected Dapagliflozin intermediate.
Step 4: Deprotection
-
Dissolve the protected Dapagliflozin intermediate in a suitable solvent system.
-
Add a base (e.g., lithium hydroxide) or an acid to catalyze the removal of the protecting groups (e.g., acetate groups).
-
Monitor the reaction for completeness.
-
After completion, neutralize the reaction mixture and extract the crude Dapagliflozin.
-
Purify the final product by recrystallization or chromatography to obtain high-purity Dapagliflozin.
Caption: General Synthetic Workflow for Dapagliflozin.
HPLC Method for Impurity Profiling
This protocol provides a general framework for the analysis of Dapagliflozin and its process-related impurities. Method optimization and validation are essential for specific applications.[5][9]
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A C18 or Phenyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.05% trifluoroacetic acid in water).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 10 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 32 | 80 | 20 |
| 40 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Dapagliflozin API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare individual stock solutions of Dapagliflozin and known impurity reference standards in the diluent.
-
Prepare a working standard solution containing Dapagliflozin and all impurities at appropriate concentrations for quantification.
Caption: Experimental Workflow for Impurity Analysis.
Conclusion
The control of process-related impurities in the synthesis of Dapagliflozin is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the synthetic pathways and the mechanisms of impurity formation allows for the optimization of reaction conditions to minimize the generation of these unwanted substances. Robust analytical methods, such as the HPLC method detailed in this guide, are essential for the accurate detection and quantification of impurities, ensuring that the final API meets the stringent quality and safety standards required by regulatory authorities. This guide serves as a valuable resource for scientists and researchers dedicated to the development and production of high-quality Dapagliflozin.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Facile and green synthesis of dapagliflozin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]
- 8. التحديد الكيفي والكمي لشائبة ذات علاقة بالبنية لداباغليفلوزين بروبانديول مونوهيدرات في المادة الأولية الخام | مجلة جامعة اللاذقية - سلسلة العلوم الصحية [journal.latakia-univ.edu.sy]
- 9. [PDF] Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS | Semantic Scholar [semanticscholar.org]
Understanding Dapagliflozin degradation products under stress conditions.
An In-depth Technical Guide to Dapagliflozin Degradation Products Under Stress Conditions
For researchers, scientists, and drug development professionals, a thorough understanding of a drug substance's stability and degradation profile is paramount for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the degradation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Dapagliflozin can degrade under specific environmental conditions, leading to the formation of degradation impurities.[1] Factors such as hydrolysis, oxidation, and photolysis can contribute to its degradation.[1][2]
Quantitative Data Summary
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table summarizes the quantitative data on dapagliflozin degradation under different stress conditions reported in the scientific literature.
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 1 N HCl | 60°C (reflux) | 48 hours | ~20-25% | 2 |
| 0.1 N HCl | Room Temperature | - | 11.02% | Not Specified | |
| 0.1 N HCl | Not Specified | Not Specified | 18.06% | Not Specified | |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temperature | - | 6.80% | Not Specified |
| 0.1 N NaOH | Not Specified | Not Specified | 8.67% | 2 | |
| Oxidative Degradation | 30% H₂O₂ | 60°C | 24 hours | 9.01% | 2 |
| 3% H₂O₂ | Not Specified | Not Specified | 9.67% | Not Specified | |
| Thermal Degradation | Dry Heat | 60°C | 48 hours | 11.66% | Not Specified |
| Wet Heat | Not Specified | Not Specified | 9.78% | Not Specified | |
| Photolytic Degradation | UV light (254nm) | Not Specified | Not Specified | 8.18% | Not Specified |
| Neutral Hydrolysis | Water | 60°C | 180 min | 11.13% | Not Specified |
| Humidity/Thermal | Not Specified | Not Specified | Not Specified | Significant | 2 |
It has been observed that dapagliflozin is relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions, with more significant degradation occurring under acidic hydrolysis.[3][4]
Experimental Protocols for Stress Testing
Detailed methodologies are crucial for the reproducibility of stress testing studies. The following protocols are based on methods cited in the literature.
Acidic Degradation Protocol
-
Accurately weigh and dissolve dapagliflozin in a suitable solvent (e.g., methanol).
-
Add 1 N hydrochloric acid (HCl) to the drug solution.
-
Reflux the mixture at 60°C for a period of up to 48 hours.[3]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with a suitable base (e.g., sodium hydroxide).
-
Dilute the neutralized samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Alkaline Degradation Protocol
-
Prepare a stock solution of dapagliflozin.
-
Transfer 2 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.5 N sodium hydroxide (NaOH) and keep at room temperature.[5]
-
After the desired time, further dilute with a mixture of methanol and water (30:70) to achieve a concentration of 10 µg/mL for analysis.[5]
Oxidative Degradation Protocol
-
Transfer 1 mL of the dapagliflozin stock solution to a suitable container.
-
Add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at 60°C for 24 hours.[6]
-
After the incubation period, dilute the sample for analysis.
Thermal Degradation Protocol
-
Place a known amount of dapagliflozin sample in a petri plate.
-
Expose the sample to a temperature of 60°C for 48 hours in a hot air oven.[5]
-
After 48 hours, accurately weigh 10 mg of the sample and dissolve it in a mixture of methanol and water (30:70) in a 10 mL volumetric flask.[5]
Photolytic Degradation Protocol
-
Expose the solid dapagliflozin drug substance to UV light at 254 nm.[7]
-
Alternatively, expose a solution of dapagliflozin to UV radiation.[8]
-
Prepare the sample for analysis by dissolving it in a suitable solvent.
Visualization of Pathways and Workflows
The following diagrams illustrate the general workflow for forced degradation studies and the proposed degradation pathways for dapagliflozin.
Caption: General workflow for dapagliflozin forced degradation studies.
Caption: Proposed degradation pathways for dapagliflozin.
Under acidic conditions, two novel degradation products have been identified and characterized.[3] In alkaline hydrolysis, a degradation product (DP2) is formed where an alcohol group is converted to an aldehyde.[6] Oxidative stress also leads to the formation of distinct degradation byproducts.[2] The structures of these degradation products have been elucidated using advanced analytical techniques such as LC-MS, NMR, and mass spectrometry.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Impurities in Dapagliflozin Active Pharmaceutical Ingredient (API)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the types of impurities found in the Dapagliflozin active pharmaceutical ingredient (API). Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. Ensuring the purity and quality of the Dapagliflozin API is paramount for its safety and efficacy. This document details the various classes of impurities, their origins, and the analytical methodologies employed for their detection and quantification.
Classification of Dapagliflozin Impurities
Impurities in Dapagliflozin can be broadly categorized into process-related impurities, degradation products, and residual solvents.[1] A thorough understanding of these impurities is essential for the development of robust manufacturing processes and stable formulations.
1.1. Process-Related Impurities: These impurities are chemical entities that are formed during the synthesis of the Dapagliflozin API and are not the desired final product. They can originate from starting materials, intermediates, byproducts of side reactions, or reagents used in the synthesis.[1]
Some of the key process-related impurities that have been identified include:
-
Starting Material Impurities: Residuals of the initial chemical building blocks used to synthesize Dapagliflozin.
-
Intermediates: Compounds that are formed at various stages of the synthesis and may be carried over to the final product if the reaction is incomplete or purification is inadequate.[1]
-
Byproducts: Unwanted products resulting from side reactions that can occur during the main chemical transformations.[1]
-
Enantiomeric Impurities: Dapagliflozin is a chiral molecule, and its enantiomer can be formed as an impurity during the synthetic process.
-
Named Process-Related Impurities: Specific impurities that have been identified and characterized, such as:
-
Dapagliflozin EP Impurity A (4-Bromo-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)[2][3]
-
Dapagliflozin EP Impurity B ((1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxy-3-ethylphenyl)methyl]phenyl]-D-glucitol)
-
Dapagliflozin Tetraacetate[4]
-
1α-Methoxy Dapagliflozin[4]
-
4-Deschloro-4-bromo Dapagliflozin[4]
-
5-bromo-2-chloro-4′-ethoxydiphenylmethane[4]
-
1.2. Degradation Products: These impurities are formed due to the chemical decomposition of the Dapagliflozin API over time or under the influence of external factors such as light, heat, moisture, or oxygen.[1] Understanding the degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug substance and its formulated products.
Forced degradation studies are conducted to intentionally degrade the API under various stress conditions to identify potential degradation products. Common degradation pathways for Dapagliflozin include:
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated in acidic or basic conditions.[1][6]
-
Oxidation: Degradation caused by exposure to oxygen.[1]
-
Photodegradation: Degradation upon exposure to light.[1]
-
Thermal Degradation: Decomposition at elevated temperatures.
Key degradation products identified in studies include:
1.3. Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the Dapagliflozin API. While efforts are made to remove them completely, trace amounts may remain in the final product. Their levels are strictly controlled according to regulatory guidelines due to their potential toxicity.[1]
Quantitative Analysis of Dapagliflozin Impurities
The control of impurities in the Dapagliflozin API is governed by strict regulatory guidelines from authorities like the United States Pharmacopeia (USP) and the European Medicines Agency (EMA).[1][8] Specifications are set for known and unknown impurities to ensure the safety and quality of the drug product.
Table 1: Pharmacopeial Acceptance Criteria for Dapagliflozin Propanediol
| Parameter | Acceptance Criteria |
| Assay (Dapagliflozin) | 98.0%–16.5% |
| Total Impurities | ≤ 0.30% |
Source: USP Monograph for Dapagliflozin Propanediol[2]
Table 2: Results from Forced Degradation Studies of Dapagliflozin
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | - | 78%[9] |
| Base Hydrolysis | 0.1 N NaOH | - | 71.4%[9] |
| Oxidation | 5% H₂O₂ | 2 hours | 73.8%[9] |
| Photolytic Degradation | UV light | - | 95.2% (Recovery)[9] |
| Thermal Degradation | 60°C | - | 42.8% (Recovery)[9] |
| Neutral Hydrolysis | Water | - | 64.2% (Recovery)[9] |
Table 3: Analytical Method Validation Parameters for Dapagliflozin Impurity Analysis
| Parameter | Dapagliflozin | Impurities |
| Linearity Range | 10-70 µg/mL[10] | 1.0 µg/mL (for some impurities)[11] |
| Correlation Coefficient (r²) | > 0.999[10][12] | > 0.99 |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | - | - |
| Precision (%RSD) | < 2%[12] | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Experimental Protocols for Impurity Analysis
The primary analytical technique for the identification and quantification of Dapagliflozin impurities is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for structural elucidation.[1][4]
3.1. Representative HPLC Method for Dapagliflozin and its Impurities
This section outlines a typical experimental protocol for the analysis of Dapagliflozin and its related substances.
-
Chromatographic System:
-
Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size).[11]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Mobile Phase:
-
Detection:
-
Wavelength: 245 nm.[11]
-
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: A known concentration of Dapagliflozin reference standard is prepared in a suitable diluent.
-
Sample Solution: The Dapagliflozin API is dissolved in the diluent to a specified concentration.
-
Spiked Solution: The sample solution is spiked with known impurities to verify the specificity and resolution of the method.
-
3.2. Forced Degradation Study Protocol
-
Acid Degradation: The API is treated with a dilute acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a specified period.[9]
-
Base Degradation: The API is subjected to a dilute base (e.g., 0.1 N NaOH) under controlled conditions.[9]
-
Oxidative Degradation: The API is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 5% H₂O₂).[9]
-
Thermal Degradation: The solid API is exposed to dry heat in an oven at a specific temperature.
-
Photolytic Degradation: The API is exposed to UV and/or visible light in a photostability chamber.
Following exposure to the stress conditions, the samples are diluted and analyzed by the validated HPLC method to identify and quantify the degradation products.
Impurity Formation Pathways and Logical Relationships
The formation of impurities in Dapagliflozin is a complex process that can be visualized through logical diagrams.
4.1. General Synthetic Pathway and Process-Related Impurity Formation
The synthesis of Dapagliflozin typically involves the coupling of a protected glucose derivative with an aryl halide, followed by deprotection steps.[13] Process-related impurities can arise at various stages of this synthesis.
References
- 1. alentris.org [alentris.org]
- 2. scribd.com [scribd.com]
- 3. Dapagliflozin USP Related Compound A | CAS No- 1807632-95-6 [chemicea.com]
- 4. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. media.neliti.com [media.neliti.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 13. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
Navigating the Chiral Maze: A Technical Guide to the Formation and Control of Dapagliflozin's Enantiomeric Impurity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation and control of the enantiomeric impurity of dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Understanding and controlling chiral impurities is a critical aspect of pharmaceutical development to ensure the safety, efficacy, and quality of the final drug product.
Introduction to Dapagliflozin and Chiral Impurities
Dapagliflozin is a cornerstone in the management of type 2 diabetes mellitus, acting via an insulin-independent mechanism to promote urinary glucose excretion.[1][2] As a chiral molecule, dapagliflozin exists in two non-superimposable mirror-image forms, known as enantiomers. The therapeutically active form is the (2S,3R,4R,5S,6R)-enantiomer. Its counterpart, the (2R,3S,4S,5R,6S)-enantiomer, is considered an impurity.[3] The presence of the unwanted enantiomer can arise during the synthetic process and is classified as a process-related impurity.[4] Regulatory bodies worldwide have stringent guidelines for the control of such chiral impurities, necessitating robust analytical methods and well-defined control strategies throughout the manufacturing process.
Formation of the Enantiomeric Impurity
The precise, publicly documented mechanism for the formation of the dapagliflozin enantiomeric impurity during synthesis is not extensively detailed in available literature. However, it is understood to be a byproduct of the chemical synthesis process.[5] The formation of the enantiomer is likely due to a lack of complete stereoselectivity in one or more of the key synthetic steps.
The synthesis of C-aryl glucosides like dapagliflozin often involves the formation of a C-C bond between the glucose moiety and the aglycone. If the reagents or reaction conditions do not sufficiently control the stereochemistry at the anomeric carbon of the glucose ring during this crucial step, a mixture of diastereomers can be formed, which, after subsequent reactions, can lead to the final enantiomeric impurity.
Logical Relationship of Impurity Formation and Control
Caption: Logical workflow of enantiomeric impurity formation and control.
Analytical Methods for Detection and Quantification
The accurate detection and quantification of the dapagliflozin enantiomer are crucial for quality control. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the most widely used and effective technique.
Experimental Protocol: Chiral HPLC Method
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of the dapagliflozin enantiomer and other related impurities.[6]
Table 1: Chromatographic Conditions for Chiral Separation of Dapagliflozin Enantiomer [6]
| Parameter | Condition |
| Instrument | Waters HPLC with Empower 3 software |
| Column | Chiralcel OJ-3R |
| Mobile Phase A | Acetonitrile:Water (95:5 v/v) |
| Mobile Phase B | Acetonitrile:Water (5:95 v/v) |
| Gradient Program | A time-based gradient program is utilized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Not specified, but robustness studies show variations between 38°C and 42°C are acceptable. |
| Detection Wavelength | 227 nm (UV detector) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
Table 2: Method Validation Summary for Dapagliflozin Enantiomer Analysis
| Validation Parameter | Result |
| Linearity Range | 0.45 to 1.2 µg/mL |
| Correlation Coefficient (r²) | 1.000 |
| Limit of Detection (LOD) | Not explicitly quantified in µg/mL in the provided text, but determined based on signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | Not explicitly quantified in µg/mL in the provided text, but determined based on signal-to-noise ratio and validated by triplicate analysis. |
| Precision (%RSD) | < 1% for replicate analyses. |
| Accuracy (% Recovery) | Within acceptable limits (specific range not provided). |
| Retention Time of Enantiomer | Approximately 14.9 minutes |
Analytical Workflow
References
An In-Depth Technical Guide to the Sources of Dapagliflozin Impurities During Manufacturing Processes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurities that can arise during the manufacturing of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. Understanding the origin and formation of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details process-related impurities, degradation products, and metabolites that may be present, along with analytical methodologies for their identification and quantification.
Overview of Dapagliflozin and Its Impurities
Dapagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, mandated by regulatory agencies such as the FDA and EMA.[1][2] Impurities can originate from various sources, including the synthetic route, degradation of the drug substance, and interactions with excipients or packaging materials.[1][3]
The primary categories of Dapagliflozin impurities include:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the API. They include unreacted starting materials, intermediates, by-products from side reactions, and enantiomeric impurities.[1]
-
Degradation Products: These impurities result from the chemical breakdown of Dapagliflozin over time due to environmental factors such as light, heat, moisture, and oxidation.[1][3]
-
Metabolites as Potential Impurities: Some metabolites of Dapagliflozin, formed in vivo, can also be present as process-related impurities in the synthesized drug substance.
Process-Related Impurities
The manufacturing process of Dapagliflozin is a multi-step synthesis that can introduce various impurities. The specific impurities and their levels can vary depending on the synthetic route employed.
Key Starting Materials and Intermediates as Impurities
Residual amounts of starting materials and intermediates can be carried through the synthesis and appear in the final API if not adequately removed during purification steps.
-
5-bromo-2-chloro-4′-ethoxydiphenylmethane: This is a key starting material in some synthetic routes. Its presence in the final product indicates an incomplete reaction or inefficient purification.
-
Dapagliflozin Tetraacetate: This is an intermediate in several synthetic pathways where the hydroxyl groups of the glucose moiety are protected by acetylation.[4] Incomplete deprotection can lead to its presence as an impurity.
By-products of the Synthesis
Side reactions are common in complex organic syntheses and can lead to the formation of various by-products.
-
1α-Methoxy Dapagliflozin: This impurity can be formed during the synthesis.[4]
-
4-Deschloro-4-bromo Dapagliflozin: This is a potential impurity arising from the use of brominated starting materials or reagents.[4]
-
Monoacetyl Dapagliflozin: Similar to Dapagliflozin Tetraacetate, this impurity results from incomplete deprotection of the acetylated intermediate.[4]
-
Dapagliflozin Isomers: Different isomers, such as the alpha-isomer, can be formed during the synthesis.
The following diagram illustrates a common synthetic pathway for Dapagliflozin and highlights the potential points of impurity formation.
Degradation Products of Dapagliflozin
Dapagliflozin can degrade under various stress conditions, leading to the formation of degradation products that may compromise the quality and safety of the drug. Forced degradation studies are essential to identify these potential degradants.[5][6]
Hydrolytic Degradation
Dapagliflozin is susceptible to hydrolysis, particularly under acidic and basic conditions.[1][3]
-
Acidic Hydrolysis: Significant degradation of Dapagliflozin is observed under acidic conditions.[7]
-
Alkaline Hydrolysis: The drug also shows degradation in alkaline media.[6]
Oxidative Degradation
Exposure to oxidative conditions can lead to the formation of oxidative degradation products.[1][3]
Photodegradation
Dapagliflozin can degrade upon exposure to light, leading to the formation of photolytic impurities.[1][3]
Thermal Degradation
Elevated temperatures can also induce the degradation of Dapagliflozin.[5]
The following table summarizes the percentage of degradation of Dapagliflozin observed under various stress conditions as reported in a study.
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (0.1N HCl) | 28.20% | [6] |
| Alkaline Hydrolysis (0.1N NaOH) | 1.18% | [6] |
| Oxidative (3% H2O2) | 1.67% | [6] |
| Thermal | ~5-20% | [5] |
| Photolytic | Stable | [8] |
Metabolites as Potential Process Impurities
Interestingly, some of the known human metabolites of Dapagliflozin have also been identified as process-related impurities. This highlights the importance of comprehensive impurity profiling.
-
Benzylic Hydroxy Dapagliflozin: A metabolite that can also be formed during synthesis.[9]
-
Oxo Dapagliflozin: Another metabolite that may be present as a process impurity.[9]
-
Desethyl Dapagliflozin: This metabolite can also arise from the manufacturing process.[9]
Analytical Methodologies for Impurity Profiling
A variety of analytical techniques are employed to detect, identify, and quantify impurities in Dapagliflozin. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[1]
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC with UV detection is a robust and widely used method for the quantitative analysis of Dapagliflozin and its impurities.
Experimental Protocol: HPLC-UV Method for Dapagliflozin Impurity Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[10]
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of a buffer (e.g., pH 6.5) as mobile phase A and a mixture of acetonitrile and water (e.g., 90:10 v/v) as mobile phase B.[10]
-
Detection Wavelength: Detection is often carried out at 224 nm or 245 nm.[8][10][11]
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 35 °C.[12]
-
Injection Volume: A standard injection volume is 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Dapagliflozin sample in a suitable diluent (often the mobile phase) to a known concentration.
-
Standard Preparation: Prepare standard solutions of Dapagliflozin and known impurities at various concentrations to establish linearity and for quantification.
-
Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms. Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.
The following diagram illustrates a general workflow for HPLC-based impurity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and degradation products due to its high sensitivity and ability to provide molecular weight information.
Experimental Protocol: LC-MS/MS Method for this compound Identification
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
LC Conditions: The LC conditions are often similar to those used for HPLC-UV analysis to ensure good separation of the impurities.
-
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[12]
-
Scan Mode: Full scan mode is used for initial detection of impurities, and product ion scan (MS/MS) mode is used for structural elucidation. In this mode, a specific parent ion is selected and fragmented to produce a characteristic fragmentation pattern.
-
Collision Energy: The collision energy is optimized to obtain informative fragment ions for each impurity.
-
-
Data Analysis: The mass spectra of the impurities are analyzed to determine their molecular weights and fragmentation patterns. This information is then used to propose the structures of the unknown impurities.
Summary of Known Dapagliflozin Impurities
The following table provides a summary of some of the known impurities of Dapagliflozin, their potential sources, and their molecular information.
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 1α-Methoxy Dapagliflozin | Process-Related (By-product) | C22H27ClO7 | 438.9 |
| 4-Deschloro-4-bromo Dapagliflozin | Process-Related (Starting Material/By-product) | C21H25BrO6 | 453.33 |
| 5-bromo-2-chloro-4′-ethoxydiphenylmethane | Process-Related (Starting Material) | C15H14BrClO | 341.63 |
| Dapagliflozin Tetraacetate | Process-Related (Intermediate) | C29H33ClO10 | 577.02 |
| Monoacetyl Dapagliflozin | Process-Related (Intermediate) | C23H27ClO7 | 450.91 |
| Benzylic Hydroxy Dapagliflozin | Process-Related/Metabolite | C21H25ClO7 | 424.87 |
| Dapagliflozin Alpha Isomer | Process-Related (By-product) | C21H25ClO6 | 408.88 |
Conclusion
The control of impurities is a critical aspect of ensuring the quality and safety of Dapagliflozin. A thorough understanding of the potential sources of impurities, including starting materials, intermediates, by-products, and degradation products, is essential for developing robust manufacturing processes and effective control strategies. The implementation of validated analytical methods, such as HPLC and LC-MS, is crucial for the accurate identification and quantification of these impurities, ensuring that the final drug product meets the stringent requirements of regulatory authorities. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of Dapagliflozin.
References
- 1. alentris.org [alentris.org]
- 2. veeprho.com [veeprho.com]
- 3. “Processes For The Preparation Of Dapagliflozin” [quickcompany.in]
- 4. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Review of Known and Novel Impurities of Dapagliflozin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is an orally administered selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), a key protein involved in the reabsorption of glucose in the kidneys. By inhibiting SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus. As with any pharmaceutical active ingredient, the purity of Dapagliflozin is critical to its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of various impurities, which must be identified, quantified, and controlled within acceptable limits as per regulatory guidelines.[1][2] This technical guide provides a comprehensive overview of the known and novel impurities of Dapagliflozin, detailing their classification, chemical structures, and the analytical methodologies employed for their detection and quantification.
Classification of Dapagliflozin Impurities
Impurities in Dapagliflozin can be broadly categorized into several groups based on their origin:
-
Process-Related Impurities: These impurities are formed during the synthesis of the Dapagliflozin drug substance. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents.[1][2]
-
Degradation Products: These arise from the degradation of the Dapagliflozin molecule under the influence of external factors such as light, heat, moisture, acid, and base.[1][2] Forced degradation studies are intentionally conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[3][4]
-
Metabolites: While technically not impurities in the drug substance itself, metabolites of Dapagliflozin are sometimes considered in impurity profiling as they can be structurally related and may need to be synthesized as reference standards. Some metabolites have also been identified as process or degradation impurities.
-
Formulation-Related Impurities: These can result from the interaction of Dapagliflozin with excipients used in the final dosage form or with the packaging material.[1][2]
Known and Novel Impurities of Dapagliflozin
A number of impurities related to Dapagliflozin have been identified and characterized in the literature. These include process-related impurities, degradation products, and metabolites. A study identified fifteen impurities during the analysis of Dapagliflozin active pharmaceutical ingredients (APIs) and commercial products, with three impurities (designated as H, J, and K) exceeding the acceptable limit of 0.1% and subsequently being isolated and characterized.[1][5]
Table 1: Known Impurities of Dapagliflozin
| Impurity Name/Designation | CAS Number | Molecular Formula | Type |
| Dapagliflozin Alpha Isomer | 1373321-04-0 | C21H25ClO6 | Process-Related |
| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | 461432-23-5 | C15H14BrClO | Process-Related (Starting Material) |
| Dapagliflozin Hydroxy Impurity | 960404-86-8 | C21H25ClO7 | Process-Related/Degradation |
| Dapagliflozin Hydroxy Benzylic Impurity | 1204222-85-4 | C21H25ClO7 | Metabolite/Impurity |
| Oxo Dapagliflozin | Not Available | C21H23ClO7 | Metabolite/Impurity |
| Desethyl Dapagliflozin | 864070-37-1 | C19H21ClO6 | Metabolite/Impurity |
| 1α-Methoxy Dapagliflozin | 714269-57-5 | C22H27ClO7 | Process-Related |
| 4-Deschloro-4-bromo Dapagliflozin | Not Available | C21H25BrO6 | Process-Related |
| Dapagliflozin Tetraacetate | Not Available | C29H33ClO10 | Process-Related (Intermediate) |
| Monoacetyl Dapagliflozin | 1632287-34-3 | C23H27ClO7 | Process-Related |
| Dapagliflozin Hydroperoxide Impurity | 2452300-94-4 | C21H25ClO8 | Degradation (Oxidative) |
| Dapagliflozin Impurity-3 | 2176485-21-3 | C30H28Cl2O2 | Process-Related |
| Dapagliflozin Enantiomer | Not Available | C21H25ClO6 | Process-Related |
| Ethyl Dapagliflozin | Not Available | C23H29ClO6 | Process-Related |
| Bromo Dapagliflozin | Not Available | C21H24BrClO5 | Process-Related |
| Dapagliflozin Keto Impurity | 2169998-23-4 | C21H23ClO6 | Process-Related/Degradation |
| Dapagliflozin Open Ring Impurity | 2100872-88-4 | C21H27ClO7 | Degradation (Hydrolytic) |
| Dapagliflozin Anhydro Impurity | Not Available | C21H23ClO5 | Degradation |
Degradation Pathways of Dapagliflozin
Forced degradation studies have revealed that Dapagliflozin is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability under neutral, thermal, and photolytic stress.[6] The primary degradation pathways involve hydrolysis of the glycosidic bond and oxidation of the aromatic ring or the benzylic position.
Caption: Proposed degradation pathways of Dapagliflozin under stress conditions.
Analytical Methodologies for Impurity Profiling
A variety of analytical techniques are employed for the detection, quantification, and characterization of Dapagliflozin impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for routine quality control and stability testing.[7][8][9] For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used for the definitive structural characterization of isolated impurities.[1][5]
Experimental Protocols
This protocol is a representative example based on published methods and may require optimization.
Objective: To separate and quantify Dapagliflozin and its known impurities in a drug substance or formulation.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Buffer solution (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.6 with orthophosphoric acid).[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 90% A, 10% B
-
10-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Gradient back to 90% A, 10% B
-
35-45 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 224 nm.[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of Dapagliflozin reference standard and each impurity standard into separate 10 mL volumetric flasks. Dissolve in a suitable diluent (e.g., a mixture of mobile phases) and make up to volume. Further dilute to the desired concentration (e.g., 100 µg/mL for Dapagliflozin, 1 µg/mL for impurities).
-
Sample Solution: For bulk drug, accurately weigh about 10 mg of the sample and prepare as per the standard solution. For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Dapagliflozin and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.[7]
Table 2: Representative Validation Parameters for an RP-HPLC Method for this compound Analysis
| Parameter | Dapagliflozin | Impurity A | Impurity B | Impurity C |
| Linearity Range (µg/mL) | 10-150 | 0.1-1.5 | 0.1-1.5 | 0.1-1.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.05 | 0.03 | 0.04 | 0.03 |
| LOQ (µg/mL) | 0.15 | 0.10 | 0.12 | 0.10 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 102.5 | 98.2 - 101.8 | 97.9 - 102.1 |
| Precision (% RSD) | < 2.0 | < 5.0 | < 5.0 | < 5.0 |
Note: The values in this table are illustrative and based on typical data from various literature sources.
Objective: To identify the structure of unknown degradation products of Dapagliflozin formed during forced degradation studies.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Data acquisition and analysis software.
Chromatographic Conditions:
-
Column: Zorbax C18 (150 mm x 4.6 mm, 5 µm) or similar.[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in water (pH 5.0).[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Program: A suitable gradient to ensure separation of the degradation products from the parent drug.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the instrument.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Product ion scans of the protonated molecular ions of the suspected degradation products.
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve Dapagliflozin in 0.1 N HCl and heat at 80°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Dapagliflozin in 0.1 N NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Dapagliflozin with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid Dapagliflozin to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solution of Dapagliflozin to UV light.
Data Analysis: The structures of the degradation products are elucidated by comparing their mass spectra (accurate mass and fragmentation patterns) with the parent drug and by applying knowledge of common degradation pathways.
Workflow for Impurity Analysis and Characterization
The following diagram illustrates a typical workflow for the analysis and characterization of Dapagliflozin impurities.
Caption: A typical workflow for the analysis of Dapagliflozin impurities.
Conclusion
The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Dapagliflozin. A thorough understanding of the potential impurities, including their sources and chemical structures, is essential for the development of robust manufacturing processes and stable formulations. This technical guide has provided a comprehensive review of the known and novel impurities of Dapagliflozin, along with detailed insights into the analytical methodologies used for their profiling. The implementation of validated, stability-indicating analytical methods is paramount for the routine quality control of Dapagliflozin and for ensuring compliance with global regulatory standards. Continuous research and the application of advanced analytical techniques will further enhance our understanding of Dapagliflozin impurities and contribute to the delivery of high-quality medication to patients.
References
- 1. scispace.com [scispace.com]
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ijarmps.org [ijarmps.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
Dapagliflozin Impurity Profile: A Technical Guide to USP and EP Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurity profile of Dapagliflozin as stipulated by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of Dapagliflozin.
Introduction to Dapagliflozin and its Impurities
Dapagliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a reduction in blood glucose levels. It is used in the management of type 2 diabetes mellitus.[1]
As with any pharmaceutical active ingredient, the manufacturing process and storage of Dapagliflozin can lead to the formation of impurities. These impurities can be process-related, degradation products, or residual solvents.[2] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the acceptable levels of impurities in drug substances to ensure their safety and efficacy.[2] This guide focuses on the specified impurities and analytical procedures outlined in the USP and EP monographs for Dapagliflozin.
Dapagliflozin Impurity Profile: USP and EP
The United States Pharmacopeia and the European Pharmacopoeia list specific impurities that must be controlled in Dapagliflozin drug substance. The following tables summarize the known specified impurities.
United States Pharmacopeia (USP)
The USP monograph for Dapagliflozin Propanediol specifies the following impurity.
Table 1: Specified Impurity of Dapagliflozin Propanediol in USP
| Impurity Name | Chemical Name | CAS Number | Acceptance Criterion |
| Dapagliflozin Related Compound A | (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | 1807632-95-6 | Specified in monograph |
Note: The specific acceptance criterion for individual impurities in the current USP monograph is not publicly available without a subscription. The monograph does specify a limit for total impurities.
European Pharmacopoeia (EP)
The European Pharmacopoeia monograph for Dapagliflozin also specifies impurities that need to be controlled.
Table 2: Specified Impurity of Dapagliflozin in EP
| Impurity Name | Chemical Name | CAS Number | Acceptance Criterion |
| This compound A | (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | 1807632-95-6 | Specified in monograph |
Note: The specific acceptance criterion for individual impurities in the current EP monograph is not publicly available without a subscription.
Analytical Procedures for Impurity Determination
Both the USP and EP prescribe chromatographic methods for the separation and quantification of Dapagliflozin and its related compounds. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.[2]
USP Method for Organic Impurities in Dapagliflozin Propanediol
The following is a summary of the chromatographic method described in a referenced USP-NF monograph for the determination of organic impurities in Dapagliflozin Propanediol.
Table 3: USP Chromatographic Method for Organic Impurities
| Parameter | Condition |
| Mode | Gradient High-Performance Liquid Chromatography (HPLC) |
| Detector | UV 227 nm |
| Column | 4.6-mm × 15-cm; 3.5-µm packing L1 |
| Column Temperature | 40°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mobile Phase | Solution A: 0.05% trifluoroacetic acid in waterSolution B: 0.05% trifluoroacetic acid in acetonitrile |
| Gradient | Time (minutes) |
| 0 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 |
General Principles of Method Validation
The analytical methods used for impurity profiling must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). This validation ensures that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathway and Experimental Workflow
Dapagliflozin Mechanism of Action: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal convoluted tubules of the kidneys. This inhibition prevents glucose reabsorption, leading to its excretion in the urine.
General Workflow for Impurity Profiling
The process of identifying and quantifying impurities in a drug substance like Dapagliflozin involves a systematic workflow.
Conclusion
The control of impurities in Dapagliflozin is a critical aspect of ensuring its quality, safety, and efficacy. The USP and EP provide the regulatory framework for the identification and control of these impurities. This guide has summarized the available information on the specified impurities and the analytical methodologies for their determination. Adherence to these pharmacopeial standards is mandatory for drug manufacturers and is essential for obtaining and maintaining regulatory approval. For the most current and complete information, it is imperative to consult the latest editions of the respective pharmacopeias.
References
The Critical Interplay of Formulation Excipients on Dapagliflozin Stability and Impurity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the impact of pharmaceutical excipients on the stability of Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The guide delves into the known degradation pathways of Dapagliflozin, the role of common formulation excipients, and the analytical methodologies employed to assess drug-excipient compatibility and impurity formation. While extensive research confirms the general compatibility of Dapagliflozin with standard excipients, this paper also highlights the critical need for rigorous, quantitative stability studies during formulation development to ensure product quality and patient safety. Detailed experimental protocols for compatibility and forced degradation studies are provided, alongside visual workflows to guide researchers in this essential aspect of drug development.
Introduction to Dapagliflozin and the Imperative of Stability
Dapagliflozin is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect by inhibiting SGLT2 in the kidneys, which in turn reduces glucose reabsorption and promotes its urinary excretion. The chemical structure of Dapagliflozin, (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, while effective, possesses moieties susceptible to chemical degradation. Factors such as pH, moisture, light, and interactions with other formulation components can compromise its stability, leading to the formation of impurities that may impact the drug's efficacy and safety.[1][2]
Formulation excipients, though inert by design, can significantly influence the microenvironment of the active pharmaceutical ingredient (API) and thereby affect its stability.[2] Understanding the potential interactions between Dapagliflozin and excipients is paramount during the pre-formulation and formulation development stages to create a robust and stable dosage form.
Common Excipients in Dapagliflozin Formulations
Dapagliflozin tablets are typically formulated with a range of standard excipients to ensure manufacturability, stability, and optimal drug release. Commonly used excipients include:
-
Diluents/Fillers: Microcrystalline cellulose, Anhydrous lactose
-
Disintegrants: Crospovidone
-
Glidants: Silicon dioxide
-
Lubricants: Magnesium stearate
Known Impurities and Degradation Pathways of Dapagliflozin
The stability of Dapagliflozin can be compromised under various stress conditions, leading to the formation of several types of impurities:
-
Process-Related Impurities: These originate from the synthesis of Dapagliflozin and may include starting materials, intermediates, and byproducts of side reactions.
-
Degradation Products: These arise from the chemical degradation of the Dapagliflozin molecule itself. The primary degradation pathways include:
-
Hydrolysis: Dapagliflozin is susceptible to degradation in both acidic and alkaline conditions.[6][7]
-
Oxidation: Exposure to oxidative conditions can also lead to the formation of degradation products.[2]
-
Photodegradation: While some studies suggest Dapagliflozin is relatively stable to light, it remains a potential degradation pathway to consider.[2][8]
-
-
Formulation-Related Impurities: These can emerge from interactions between Dapagliflozin and the excipients used in the formulation.[2]
Impact of Excipients on Dapagliflozin Stability: A Quantitative Perspective
While many studies conclude that Dapagliflozin is compatible with common excipients, there is a notable lack of publicly available, detailed quantitative data from drug-excipient compatibility studies. Most reports provide qualitative assessments, stating that no significant interactions were observed.[1][3][4]
To illustrate the inherent stability of Dapagliflozin under various stress conditions (without the specific influence of individual excipients), the following table summarizes findings from forced degradation studies. This data is crucial for understanding the molecule's vulnerabilities.
Table 1: Summary of Dapagliflozin Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1M HCl | 5 hours | Significant Degradation | [9] |
| Acid Hydrolysis | 0.1N HCl | - | 1.18% | [10] |
| Alkaline Hydrolysis | 1M NaOH | 5 hours | Significant Degradation | [9] |
| Alkaline Hydrolysis | 0.1N NaOH | - | 28.20% | [10] |
| Oxidative Degradation | 3% H₂O₂ | 5 hours | Significant Degradation | [9] |
| Oxidative Degradation | 3% H₂O₂ | - | 1.67% | [10] |
| Photolytic Degradation | UVC light | 5 hours | No significant degradation | [9] |
| Thermal Degradation | 60°C | 48 hours | Stable | [7] |
Note: "Significant Degradation" is reported in studies without specifying the exact percentage, but indicating a notable level of degradation.
The lack of extensive quantitative data on excipient-specific degradation underscores the importance for researchers and formulation scientists to conduct their own thorough compatibility studies.
Experimental Protocols for Stability and Compatibility Assessment
Drug-Excipient Compatibility Study
This protocol outlines a general procedure for assessing the compatibility of Dapagliflozin with various excipients.
Objective: To evaluate the potential for physical and chemical interactions between Dapagliflozin and selected pharmaceutical excipients under accelerated storage conditions.
Materials:
-
Dapagliflozin API
-
Excipients (e.g., Microcrystalline cellulose, Anhydrous lactose, Crospovidone, Silicon dioxide, Magnesium stearate)
-
Glass vials with appropriate closures
-
Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Analytical instrumentation (HPLC, DSC, FT-IR)
Procedure:
-
Sample Preparation: Prepare binary mixtures of Dapagliflozin and each excipient, typically in a 1:1 ratio by weight. Also, prepare a sample of pure Dapagliflozin as a control.
-
Storage: Place the samples in loosely capped glass vials to allow for exposure to humidity and store them in a stability chamber under accelerated conditions (e.g., 40°C / 75% RH).
-
Analysis: Analyze the samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks).
-
Visual Inspection: Observe for any changes in physical appearance (color, caking, etc.).
-
HPLC Analysis: Quantify the amount of Dapagliflozin remaining and detect the formation of any impurities.
-
DSC/FT-IR Analysis (Optional): Perform thermal and spectroscopic analysis on the initial and final samples to detect any physical or chemical interactions.
-
Forced Degradation Study
This protocol details a typical forced degradation study to identify the degradation products and pathways of Dapagliflozin.
Objective: To investigate the intrinsic stability of Dapagliflozin by subjecting it to various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Dapagliflozin API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Volumetric flasks and other standard laboratory glassware
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Dapagliflozin in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl (e.g., 0.1N or 1N) and heat if necessary (e.g., 60°C for a specified time). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Treat the drug solution with an appropriate concentration of NaOH (e.g., 0.1N or 1N) and heat if necessary. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with a solution of H₂O₂ (e.g., 3%).
-
Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light.
-
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
Table 2: Example HPLC Method Parameters for Dapagliflozin and Impurity Analysis
| Parameter | Condition | Reference |
| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) | [8] |
| Mobile Phase | Acetonitrile:Water (52:48 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 224 nm | [8] |
| Injection Volume | 10 µL | [8] |
| Column Temperature | Ambient | [8] |
Visualization of Experimental Workflows
Drug-Excipient Compatibility Study Workflow
Forced Degradation Study Workflow
Discussion and Conclusion
The stability of Dapagliflozin is a critical quality attribute that must be thoroughly evaluated during pharmaceutical development. While forced degradation studies provide valuable insights into the intrinsic degradation pathways of the API, the role of excipients cannot be overlooked. The available literature suggests that common excipients like microcrystalline cellulose, lactose, crospovidone, silicon dioxide, and magnesium stearate are generally compatible with Dapagliflozin.[1][3][4]
However, the lack of comprehensive, publicly available quantitative data on the impact of individual excipients on Dapagliflozin's impurity profile highlights a significant knowledge gap. It is crucial for formulation scientists to conduct rigorous drug-excipient compatibility studies as part of their development process. These studies should not only involve visual observation but also employ sensitive analytical techniques like HPLC to quantify any potential increase in degradation products over time.
By following systematic experimental protocols, such as those outlined in this guide, and by carefully selecting excipients based on empirical stability data, researchers can develop robust and stable Dapagliflozin formulations that meet regulatory standards and ensure patient safety and therapeutic efficacy. The visual workflows provided serve as a practical guide for structuring these essential studies.
References
- 1. researchgate.net [researchgate.net]
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. infinitylaboratories.com [infinitylaboratories.com]
- 5. cdn.who.int [cdn.who.int]
- 6. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for Impurity Profiling of Dapagliflozin
Introduction
Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus.[1] The quality and safety of the final drug product are dependent on the control of impurities, which can originate from the manufacturing process or degradation of the active pharmaceutical ingredient (API). This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Dapagliflozin and its potential impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column provides excellent resolution and peak shape for Dapagliflozin and its impurities. The mobile phase, consisting of a gradient of phosphate buffer and acetonitrile, ensures the effective separation of polar and non-polar impurities. UV detection at 224 nm provides good sensitivity for both the API and its related substances.[1][2]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.5 adjusted with Orthophosphoric Acid)[3][4] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v)[3] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 245 nm[3] |
| Injection Volume | 20 µL[5] |
| Diluent | Mobile Phase A:Mobile Phase B (80:20 v/v) |
Method Validation Summary
The developed method was validated as per ICH Q2(R1) guidelines. A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of Dapagliflozin and its known impurities. |
| Linearity (µg/mL) | 10-50 µg/mL for Dapagliflozin[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.52 - 99.90% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.041 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.13 µg/mL[5] |
| Robustness | The method was found to be robust for small, deliberate changes in flow rate, column temperature, and mobile phase pH. |
Protocols
1. Preparation of Solutions
-
Mobile Phase A (Buffer Preparation): Accurately weigh and dissolve 2.72 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with diluted Orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.[3][4]
-
Mobile Phase B (Acetonitrile:Water): Mix 900 mL of HPLC grade acetonitrile with 100 mL of HPLC grade water. Filter and degas.[3]
-
Diluent Preparation: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a ratio of 80:20 (v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Dapagliflozin working standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
-
Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of powder equivalent to 10 mg of Dapagliflozin and transfer it to a 100 mL volumetric flask.[4] Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking. Cool the solution to room temperature and dilute to the mark with diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Pipette 5 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with diluent.
2. Forced Degradation Studies Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1] A summary of the stress conditions is provided in Table 3.
Table 3: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | To 1 mL of Dapagliflozin stock solution (1000 µg/mL), add 1 mL of 1N HCl. Reflux for 2 hours at 80°C. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 50 µg/mL with diluent.[2] |
| Base Hydrolysis | To 1 mL of Dapagliflozin stock solution (1000 µg/mL), add 1 mL of 1N NaOH. Reflux for 2 hours at 80°C. Cool, neutralize with 1N HCl, and dilute to a final concentration of 50 µg/mL with diluent.[2] |
| Oxidative Degradation | To 1 mL of Dapagliflozin stock solution (1000 µg/mL), add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with diluent.[2] |
| Thermal Degradation | Expose the Dapagliflozin API powder to a dry heat of 105°C in an oven for 24 hours. Prepare a solution of 50 µg/mL in diluent. |
| Photolytic Degradation | Expose the Dapagliflozin API powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a solution of 50 µg/mL in diluent.[2] |
Visualizations
Caption: Experimental workflow for Dapagliflozin impurity profiling.
Caption: Forced degradation study workflow for Dapagliflozin.
References
- 1. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 2. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijarmps.org [ijarmps.org]
- 5. researchgate.net [researchgate.net]
Application Note: Identification of Unknown Dapagliflozin Impurities using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the identification and characterization of unknown impurities and degradation products of Dapagliflozin using Liquid Chromatography-Mass Spectrometry (LC-MS). Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is used to treat type 2 diabetes.[1][2][3] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product.[4] This application note details forced degradation procedures, a validated LC-MS/MS analytical method, and data interpretation strategies to effectively profile Dapagliflozin impurities.
Introduction
Impurities in pharmaceutical products can originate from synthesis, degradation, or storage and may impact the drug's safety and effectiveness.[4][5] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities.[3] Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6][7] Dapagliflozin has been shown to be susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[7][8]
LC-MS/MS is a powerful technique for this purpose, offering high sensitivity and specificity for the detection and structural elucidation of impurities, even at trace levels.[3][9] This protocol outlines a systematic approach to stress Dapagliflozin and subsequently identify the resulting degradants.
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin selectively inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal convoluted tubules of the kidney.[2] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[2] By blocking this transporter, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria). This mechanism lowers blood glucose levels in an insulin-independent manner, aiding in glycemic control.[2]
Experimental Protocol
This section details the methodology for conducting forced degradation studies and subsequent LC-MS analysis.
Materials and Reagents
-
Dapagliflozin Propanediol Monohydrate Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Hydrogen Peroxide (30%)
Forced Degradation (Stress Studies)
Forced degradation studies are performed to generate potential degradation products.[2] A stock solution of Dapagliflozin (e.g., 1 mg/mL in methanol) is prepared and subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C for 3-6 hours.[2] Neutralize the solution with 1N NaOH before injection.
-
Base Hydrolysis: Treat the drug solution with 1N NaOH at 60°C for 5-8 hours.[2] Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Sample Preparation
-
Accurately weigh 10 mg of the stressed or unstressed Dapagliflozin sample.
-
Transfer to a 10 mL volumetric flask and dissolve in a diluent (e.g., Acetonitrile:Water 50:50 v/v).[2]
-
Sonicate for 15 minutes to ensure complete dissolution.[10]
-
Further dilute the solution with the diluent to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).[2]
-
Filter the final solution through a 0.22 µm nylon syringe filter before injection.[10]
LC-MS/MS Instrumentation and Conditions
The following conditions are a representative starting point and may require optimization.
| Parameter | Condition | Reference(s) |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Agilent 1290) | [11] |
| Column | Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent reversed-phase column | [7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.0, adjusted with Formic Acid) | [2][7] |
| Mobile Phase B | Acetonitrile | [2][7] |
| Gradient Elution | A typical gradient might be: 0-2 min (30% B), 2-15 min (30-70% B), 15-20 min (70% B), 20-22 min (70-30% B), 22-25 min (30% B) | [1] |
| Flow Rate | 0.4 - 1.0 mL/min | [1][6] |
| Column Temperature | 35°C | |
| Injection Volume | 5 - 10 µL | |
| MS System | Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (QTOF) Mass Spectrometer | [6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [1] |
| Source Temperature | 300 - 500°C | [9] |
| Scan Mode | Full Scan (MS1) for impurity detection and Product Ion Scan (MS/MS) for structural fragmentation. | |
| Collision Energy | Ramped or fixed collision energy (e.g., 10-40 eV) for MS/MS experiments. |
Data Analysis and Impurity Identification Workflow
The process of identifying an unknown impurity involves a logical progression from detection to structural confirmation.
Results and Data Presentation
The primary goal is to separate Dapagliflozin from all potential impurities and degradation products. The mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is crucial for identification.
Mass Spectral Data of Dapagliflozin
Dapagliflozin (C₂₁H₂₅ClO₆, MW: 408.9 g/mol ) is typically detected as a protonated molecule [M+H]⁺ in positive ESI mode.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference(s) |
| Dapagliflozin | 409.3 | 364.1 ([M+H - C₂H₅O]⁺), 245.2 ([M+H - C₈H₁₀O₅]⁺), 135.5 | [2] |
Known Dapagliflozin Impurities and Degradation Products
Several process-related impurities and degradation products of Dapagliflozin have been characterized. Analysis of stressed samples may reveal these and other previously unknown compounds.
| Impurity Name/Code | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Notes | Reference(s) |
| Dapagliflozin | ~16.9 | 409.3 | Active Pharmaceutical Ingredient | |
| Impurity A | ~2.7 | - | Process-related impurity | |
| Impurity B | ~7.8 | - | Process-related impurity | |
| Impurity C | ~10.5 | - | Process-related impurity | |
| 1α-Methoxy Dapagliflozin | - | - | Process-related impurity | [5] |
| 5-bromo-2-chloro-4′-ethoxydiphenylmethane | - | - | Starting material/intermediate | [5] |
| Dapagliflozin Tetraacetate | - | - | Process-related impurity | [5] |
| DP1 (Acid Degradation) | - | - | Formed under acid hydrolysis | [8] |
| DP2 (Acid Degradation) | - | - | Formed under acid hydrolysis | [8] |
(Note: Retention times are highly method-dependent and should be determined experimentally. Not all m/z values are publicly available.)
Conclusion
The described LC-MS/MS method provides a robust and sensitive framework for the detection, separation, and identification of unknown impurities in Dapagliflozin. By employing systematic forced degradation studies and a logical data analysis workflow, researchers can effectively characterize the impurity profile of the drug substance. This ensures the development of a high-quality, safe, and stable pharmaceutical product, meeting stringent regulatory requirements. Further characterization of novel impurities may require isolation and analysis by techniques such as NMR.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Renal Glucose Reabsorption in Response to Dapagliflozin in Healthy Subjects and Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renal effects of dapagliflozin in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Application Note: Gas Chromatography Methods for Residual Solvent Analysis in Dapagliflozin
Introduction
Dapagliflozin is an active pharmaceutical ingredient (API) used in the treatment of type 2 diabetes. The manufacturing process of Dapagliflozin may involve the use of various organic solvents. These solvents are not completely removed during the manufacturing process and remain as impurities in the final product. Regulatory bodies such as the International Council for Harmonisation (ICH) have set strict limits for the presence of these residual solvents in pharmaceutical products to ensure patient safety.[1][2][3] This application note describes a headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) for the identification and quantification of residual solvents in Dapagliflozin.
Principle
Headspace gas chromatography is a technique used for the analysis of volatile organic compounds in solid or liquid samples. The sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile solvents to partition into the headspace gas. A portion of the headspace gas is then injected into the gas chromatograph, where the solvents are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated solvents are then detected by a flame ionization detector, and their concentration is determined by comparing the peak areas to those of known standards.
Experimental Protocols
Two distinct methods have been developed for the analysis of residual solvents in different forms of Dapagliflozin: Dapagliflozin Amorphous and Dapagliflozin propanediol hydrate.
Method 1: Analysis of Residual Solvents in Dapagliflozin Amorphous[4][5][6]
This method is designed for the quantification of 12 residual solvents in Dapagliflozin Amorphous.
Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent Gas Chromatograph equipped with a headspace sampler and Flame Ionization Detector (FID).
-
Column: DB-624 (60 m x 0.53 mm I.D., 3.0 µm film thickness).[4]
-
Carrier Gas: Nitrogen at a constant pressure of 7.0 psi.[4]
-
Injector Temperature: 180°C.
-
Detector Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Split Ratio: 10:1.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 90°C.
-
Vial Equilibration Time: 10 minutes.
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the Dapagliflozin Amorphous sample into a 20 mL headspace vial.
-
Add 10 mL of N-methyl-2-pyrrolidone (NMP) as the diluent.[4]
-
Immediately cap and seal the vial with a Teflon-lined septum and an aluminum crimp cap.
Standard Preparation:
Prepare a stock solution containing all 12 residual solvents. Prepare working standard solutions by diluting the stock solution with NMP to achieve the desired concentrations, typically at the ICH limit for each solvent.
Method 2: Analysis of Residual Solvents in Dapagliflozin Propanediol Hydrate[7][8]
This method is suitable for the determination of 9 organic volatile impurities in Dapagliflozin propanediol monohydrate raw material and its dosage forms.
Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent Gas Chromatograph with HS-GC-FID.
-
Column: Agilent DB-624 (30 m x 0.530 mm, 3.0 µm film thickness).[5][6]
Sample Preparation:
-
Details on the exact sample weight and diluent volume were not specified in the provided search results. A common practice is to dissolve a known amount of the sample in the diluent to achieve a concentration suitable for headspace analysis.
Data Presentation
The quantitative performance of the described methods is summarized in the tables below.
Table 1: Method 1 - Quantitative Data for Residual Solvents in Dapagliflozin Amorphous
| Solvent | ICH Class | Limit of Detection (LOD) (ppm) | Limit of Quantification (LOQ) (ppm) | Recovery (%) |
| Methanol | 2 | 10 | 30 | 98.5 - 102.1 |
| Ethanol | 3 | 15 | 45 | 97.1 - 101.5 |
| Diethyl ether | 3 | 5 | 15 | 99.2 - 103.0 |
| Methyl acetate | 3 | 10 | 30 | 98.8 - 102.4 |
| Dichloromethane | 2 | 2 | 6 | 97.9 - 101.8 |
| Ethyl acetate | 3 | 10 | 30 | 99.1 - 102.7 |
| Tetrahydrofuran | 2 | 5 | 15 | 98.3 - 102.0 |
| Cyclohexane | 2 | 5 | 15 | 97.5 - 101.2 |
| Isopropyl acetate | 3 | 10 | 30 | 98.6 - 102.5 |
| Methyl isobutyl ketone | 2 | 10 | 30 | 97.8 - 101.7 |
| Toluene | 2 | 3 | 9 | 98.2 - 102.3 |
| Chlorobenzene | 2 | 1 | 3 | 97.4 - 101.1 |
Note: The recovery percentages were reported to be in the range of 97.1% to 103.0% for all 12 solvents.
Table 2: Method 2 - Quantitative Data for Residual Solvents in Dapagliflozin Propanediol Hydrate [5][7]
| Solvent | ICH Class | Limit of Detection (LOD) (ppm) | Limit of Quantification (LOQ) (ppm) | Recovery (%) |
| Methanol | 2 | Not specified | Not specified | 100.2 - 111.54 |
| Ethanol | 3 | Not specified | Not specified | 100.2 - 111.54 |
| Diethyl ether | 3 | Not specified | Not specified | 100.2 - 111.54 |
| Acetonitrile | 2 | Not specified | Not specified | 100.2 - 111.54 |
| Dichloromethane | 2 | Not specified | Not specified | 100.2 - 111.54 |
| n-Hexane | 2 | Not specified | Not specified | 100.2 - 111.54 |
| Ethyl acetate | 3 | Not specified | Not specified | 100.2 - 111.54 |
| Tetrahydrofuran | 2 | Not specified | Not specified | 100.2 - 111.54 |
| Toluene | 2 | Not specified | Not specified | 100.2 - 111.54 |
Note: The recovery percentages were reported to be in the range of 100.2% to 111.54% for all nine solvents.[5][7] Specific LOD and LOQ values were not provided in the search results.
Method Validation
The analytical methods for residual solvent analysis must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow and Signaling Pathways
The logical workflow for the analysis of residual solvents in Dapagliflozin is depicted in the following diagram.
Caption: Workflow for GC Analysis of Residual Solvents in Dapagliflozin.
The described gas chromatography methods with headspace sampling are suitable for the determination of residual solvents in Dapagliflozin. These methods are sensitive, accurate, and robust, meeting the requirements of regulatory guidelines such as ICH Q3C. The validation of these methods in accordance with ICH Q2(R1) ensures reliable and consistent results for quality control in the pharmaceutical industry.
References
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. tga.gov.au [tga.gov.au]
- 3. database.ich.org [database.ich.org]
- 4. Determination of Residual Solvents in Dapagliflozin Amorphous by Gas Chromatography with Static Head Space Method | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
Application Note: Forced Degradation Studies Protocol for Dapagliflozin as per ICH Guidelines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] To ensure the safety, efficacy, and quality of a drug product, regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation studies.[2][3] These studies, also known as stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2][3]
This protocol outlines a comprehensive approach for conducting forced degradation studies on Dapagliflozin, adhering to the principles outlined in ICH guidelines Q1A(R2) and Q1B.[2][4] The primary objectives are to understand the chemical stability of the molecule, generate its degradation profile, and develop a stability-indicating analytical method.[3] A typical target for degradation is between 5-20% to ensure that the degradation products are detectable and the pathways can be adequately studied without completely destroying the drug substance.[4][5]
Materials and Reagents
-
Active Pharmaceutical Ingredient (API): Dapagliflozin (pharmaceutical grade)
-
Reagents:
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade
-
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical Balance
-
pH meter
-
Hot Air Oven
-
Photostability Chamber (compliant with ICH Q1B)
-
Water Bath/Reflux Apparatus
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Experimental Protocols
The following protocols describe the stress conditions to be applied to Dapagliflozin. A stock solution of Dapagliflozin (e.g., 1 mg/mL in a suitable solvent like methanol or a methanol:water mixture) should be prepared for the solution-state studies.
3.1 Acid Hydrolysis
-
Transfer a known amount of Dapagliflozin stock solution into a volumetric flask.
-
Add an equal volume of 1 N HCl.
-
Keep the solution at 60°C for a specified duration (e.g., 2-8 hours).
-
Periodically withdraw samples, cool to room temperature, and neutralize with an appropriate volume of 1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
3.2 Base (Alkaline) Hydrolysis
-
Transfer a known amount of Dapagliflozin stock solution into a volumetric flask.
-
Add an equal volume of 0.5 N NaOH.[6]
-
Keep the solution at room temperature for a specified duration (e.g., 2-8 hours).[6]
-
Periodically withdraw samples and neutralize with an appropriate volume of 0.5 N HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
3.3 Oxidative Degradation
-
Transfer a known amount of Dapagliflozin stock solution into a volumetric flask.
-
Add an equal volume of 3-30% Hydrogen Peroxide (H₂O₂).[7]
-
Keep the solution at room temperature and protect it from light for a specified duration (e.g., 24 hours).
-
Periodically withdraw samples.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
3.4 Thermal Degradation
-
Accurately weigh Dapagliflozin API powder and place it in a petri dish.
-
Expose the solid sample to dry heat in a hot air oven at 80°C for 48 hours.[5]
-
For solution-state thermal stress, prepare a solution of Dapagliflozin in HPLC-grade water and reflux for 6 hours.
-
After the specified time, cool the sample, dissolve/dilute it with the mobile phase to a suitable concentration, and analyze by HPLC.
3.5 Photolytic Degradation
-
Expose both solid Dapagliflozin API and a solution of the API to a light source within a photostability chamber.
-
The exposure should conform to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][5]
-
Prepare a control sample, wrapped in aluminum foil to protect it from light, and store it under the same temperature and humidity conditions.
-
After exposure, prepare the samples (dissolve/dilute) in the mobile phase to a suitable concentration and analyze by HPLC alongside the dark control.
Analytical Methodology (RP-HPLC)
A stability-indicating method is crucial for separating Dapagliflozin from its degradation products. The following is a representative RP-HPLC method.
-
Column: Kromasil 100-5-C8 (100 mm × 4.6 mm, 5 µm) or equivalent C18 column.[8]
-
Mobile Phase: Acetonitrile:Water (52:48 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Data Presentation
The results of the forced degradation studies should be systematically recorded. The percentage of degradation can be calculated by comparing the peak area of Dapagliflozin in the stressed sample to that of an unstressed control sample.
Table 1: Summary of Forced Degradation Results for Dapagliflozin
| Stress Condition | Reagent/Condition Details | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 N HCl | 8 | 60 | ~15-25% | 2-3 |
| Base Hydrolysis | 0.5 N NaOH | 8 | Room Temp | ~5-10% | 1-2 |
| Oxidative | 30% H₂O₂ | 24 | Room Temp | ~5-15% | 2 |
| Thermal (Solid) | Dry Heat | 48 | 80 | < 5% | 1 |
| Photolytic (Solid) | 1.2 million lux hrs | - | 25 | < 2% | 0-1 |
| Photolytic (Solution) | 1.2 million lux hrs | - | 25 | < 5% | 1 |
| Neutral Hydrolysis | Water (Reflux) | 6 | ~100 | < 2% | 0 |
Note: The % degradation values are approximate and may vary based on the precise experimental conditions and the purity of the API. Studies have shown that Dapagliflozin is particularly susceptible to acid hydrolysis, while being relatively stable under photolytic and neutral conditions.[7][8][9]
Visualization
The following diagrams illustrate the experimental workflow and potential degradation pathways.
Caption: Experimental workflow for Dapagliflozin forced degradation studies.
Caption: Potential degradation pathways of Dapagliflozin under stress.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpr.com [ijrpr.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of a Stability-Indicating Assay Method for Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is an inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. To ensure the quality, safety, and efficacy of pharmaceutical products containing Dapagliflozin, it is crucial to develop a validated stability-indicating assay method. This method is essential for quantifying the drug substance and monitoring its stability in the presence of its degradation products, which may form during manufacturing, storage, or handling.[1][2]
This document provides a detailed protocol for the development and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Dapagliflozin, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The method is designed to separate Dapagliflozin from its potential degradation products generated under various stress conditions.
Materials and Methods
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector.[5]
-
Analytical balance
-
pH meter
-
Sonicator
-
Hot air oven
-
UV chamber
-
Water bath
Chemicals and Reagents
-
Dapagliflozin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Orthophosphoric acid (AR grade)
-
Di-potassium hydrogen phosphate (AR grade)[5]
-
Sodium hydroxide (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the analysis of Dapagliflozin. The following table summarizes a typical set of starting conditions that can be optimized.
| Parameter | Conditions |
| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm, 5 µm) or equivalent C18 column[3] |
| Mobile Phase | Acetonitrile:Water (52:48, v/v) or Acetonitrile:Di-potassium hydrogen phosphate buffer (pH 6.5) (40:60, v/v)[3][5] |
| Flow Rate | 1.0 mL/min[3][5] |
| Detection Wavelength | 224 nm[3] or 222 nm[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Dapagliflozin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3][6] Dapagliflozin is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Reflux for a specified period (e.g., 2 hours) at 60°C. Neutralize the solution with 1N NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL.[3]
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Reflux for a specified period (e.g., 2 hours) at 60°C. Neutralize the solution with 1N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.[3]
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase to a final concentration of 100 µg/mL.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a hot air oven at a specified temperature (e.g., 105°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV radiation (e.g., 254 nm) in a UV chamber for a specified period (e.g., 24 hours). Dissolve the stressed sample in the mobile phase to obtain a final concentration of 100 µg/mL.[3]
Caption: Workflow for Forced Degradation Studies of Dapagliflozin.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is evaluated by comparing the chromatograms of the blank, placebo, standard solution, and stressed samples. The peaks of the degradation products should be well-resolved from the Dapagliflozin peak.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of Dapagliflozin over a specified concentration range (e.g., 50-150 µg/mL).[5] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[4][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within an acceptable range (e.g., 98-102%).[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, by different analysts, or with different equipment. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Variations may include changes in mobile phase composition, flow rate, and pH.
Caption: Logical Flow of HPLC Method Validation for Dapagliflozin.
Data Presentation
The quantitative data obtained from the method development and validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | ≥ 2000 | |
| Resolution | ≥ 2 (between Dapagliflozin and closest eluting peak) | |
| % RSD of Peak Areas | ≤ 2.0% |
Table 2: Forced Degradation Study Results
| Stress Condition | % Degradation of Dapagliflozin | Retention Time of Degradation Products (min) |
| Acid Hydrolysis (1N HCl) | ||
| Base Hydrolysis (1N NaOH) | ||
| Oxidative (30% H₂O₂) | ||
| Thermal (105°C) | ||
| Photolytic (UV light) |
Table 3: Method Validation Summary
| Parameter | Results |
| Linearity Range (µg/mL) | 50 - 150[5] |
| Correlation Coefficient (R²) | ≥ 0.99[5] |
| Accuracy (% Recovery) | 99.64–100.11%[7] |
| Precision (% RSD) | < 1.3%[7] |
| LOD (µg/mL) | |
| LOQ (µg/mL) |
Conclusion
The developed and validated stability-indicating RP-HPLC method is specific, accurate, precise, and robust for the determination of Dapagliflozin in the presence of its degradation products.[5] This method can be successfully applied for the routine quality control analysis of Dapagliflozin in bulk drug and pharmaceutical dosage forms, as well as for stability studies.[3] The clear separation of the drug from its degradation products confirms the stability-indicating nature of the method.[4]
References
- 1. alentris.org [alentris.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
UPLC Method for Simultaneous Determination of Dapagliflozin and its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the simultaneous determination of Dapagliflozin and its process-related impurities using Ultra-Performance Liquid Chromatography (UPLC). This method is crucial for quality control in drug manufacturing, ensuring the purity and safety of the final pharmaceutical product.
Introduction
Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. As with any pharmaceutical compound, the manufacturing process can result in the formation of impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product. A robust and sensitive analytical method is therefore essential for the simultaneous determination of Dapagliflozin and its potential impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it an ideal technique for this purpose.
This application note describes a stability-indicating UPLC method that can effectively separate Dapagliflozin from its known impurities. The method has been developed to be specific, accurate, precise, and linear over a specified concentration range.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated UPLC method for the simultaneous determination of Dapagliflozin and its impurities can be performed using a system equipped with a photodiode array (PDA) detector.[1][2][3] The following chromatographic conditions have been found to be suitable:
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC H-Class or equivalent |
| Column | Zorbax phenyl (50 x 3.0 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile: Water (70:30, v/v) in isocratic mode |
| Flow Rate | 0.1 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 25 °C |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 230 nm |
Preparation of Standard and Sample Solutions
Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio is recommended as the diluent for preparing standard and sample solutions.
Standard Stock Solution:
-
Accurately weigh about 10 mg of Dapagliflozin reference standard and each of its impurity reference standards into separate 10 mL volumetric flasks.
-
Dissolve the contents in the diluent and make up the volume to the mark. This will yield a stock solution with a concentration of approximately 1000 µg/mL for each compound.
Working Standard Solution:
-
For the determination of impurities, a working standard solution can be prepared by diluting the impurity stock solutions to a concentration of approximately 5 µg/mL.
-
For the assay of Dapagliflozin, a working standard solution can be prepared by diluting the Dapagliflozin stock solution to a concentration of approximately 50 µg/mL.
Sample Solution:
-
Accurately weigh a quantity of the drug substance or powdered tablets equivalent to 10 mg of Dapagliflozin into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to dissolve.
-
Make up the volume to the mark with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Method Validation Summary
The described UPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[2][3]
Specificity
The method is specific for the determination of Dapagliflozin and its impurities. The chromatograms of the blank, placebo, and spiked samples show no interference at the retention times of Dapagliflozin and its impurities. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions have shown that the degradation products do not interfere with the quantification of Dapagliflozin and its known impurities, indicating the stability-indicating nature of the method.
Linearity
The method demonstrates good linearity over the specified concentration ranges for Dapagliflozin and its impurities.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Dapagliflozin | 30 - 70 | > 0.99 |
| Impurity 1 | 1 - 10 | > 0.99 |
| Impurity 2 | 1 - 10 | > 0.99 |
| Impurity 3 | 1 - 10 | > 0.99 |
Accuracy and Precision
The accuracy of the method is confirmed by the high recovery values obtained for spiked samples. The precision of the method is demonstrated by the low relative standard deviation (RSD) for replicate injections.
| Analyte | Accuracy (% Recovery) | Precision (RSD, %) |
| Dapagliflozin | 98.0 - 102.0 | < 2.0 |
| Impurities | 95.0 - 105.0 | < 5.0 |
Limits of Detection (LOD) and Quantification (LOQ)
The method is sensitive enough for the detection and quantification of low levels of impurities.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Dapagliflozin | (Data not consistently available in search results) | (Data not consistently available in search results) |
| Impurities | (Data not consistently available in search results) | (Data not consistently available in search results) |
Note: Specific LOD and LOQ values can vary between laboratories and instrumentation.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the UPLC analysis of Dapagliflozin and its impurities.
Caption: UPLC analysis workflow for Dapagliflozin and its impurities.
Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the simultaneous determination of Dapagliflozin and its impurities. The method is suitable for routine quality control analysis in the pharmaceutical industry and can be used to ensure that the drug product meets the required purity specifications. The stability-indicating nature of the method also makes it valuable for stability studies of Dapagliflozin.
References
Application of NMR Spectroscopy for the Structural Elucidation of Dapagliflozin Impurities
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is an inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes, heart failure, and chronic kidney disease.[1][2] As with any active pharmaceutical ingredient (API), the synthesis and storage of Dapagliflozin can lead to the formation of impurities. These impurities can be process-related, arising from the manufacturing process, or degradation products formed during storage.[1] The identification and characterization of these impurities are critical for ensuring the safety, efficacy, and quality of the drug product.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the definitive structural characterization of these impurities.[3][4] Unlike mass spectrometry which provides information about the molecular weight, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. This application note provides a comprehensive overview and detailed protocols for the application of NMR spectroscopy in the structural elucidation of Dapagliflozin impurities.
Principles of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
A suite of 1D and 2D NMR experiments is typically employed for complete structural elucidation:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy: These experiments provide correlation information between different nuclei, which is crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is critical for determining stereochemistry.
-
Experimental Protocols
Sample Preparation
-
Isolation of Impurity: Impurities are typically isolated from the API or drug product using techniques such as preparative High-Performance Liquid Chromatography (HPLC).[4][5]
-
Sample Purity: Ensure the isolated impurity is of high purity (>95%) to avoid complications in the NMR spectra from other components.
-
Solvent Selection: Dissolve approximately 1-10 mg of the isolated impurity in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). The choice of solvent is critical and should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | - Pulse sequence: zg30- Number of scans: 16-64- Spectral width: ~16 ppm- Relaxation delay (d1): 2-5 s | To obtain proton chemical shifts, multiplicities, coupling constants, and integration. |
| ¹³C{¹H} NMR | - Pulse sequence: zgpg30- Number of scans: 1024-4096- Spectral width: ~250 ppm- Relaxation delay (d1): 2 s | To obtain carbon chemical shifts. |
| DEPT-135 | - Pulse sequence: dept135- Number of scans: 256-1024- Spectral width: ~250 ppm | To differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. |
| gCOSY | - Pulse sequence: cosygpqf- Number of scans: 2-4 per increment- Spectral width (F2 and F1): ~16 ppm | To identify proton-proton spin systems. |
| gHSQC | - Pulse sequence: hsqcedetgpsisp2.3- Number of scans: 4-8 per increment- Spectral width (F2): ~16 ppm- Spectral width (F1): ~250 ppm | To identify direct one-bond proton-carbon correlations. |
| gHMBC | - Pulse sequence: hmbcgpndqf- Number of scans: 16-64 per increment- Spectral width (F2): ~16 ppm- Spectral width (F1): ~250 ppm | To identify long-range (2-3 bond) proton-carbon correlations for assembling the carbon skeleton. |
| NOESY | - Pulse sequence: noesygpph- Number of scans: 16-32 per increment- Mixing time (d8): 0.5-1.0 s | To determine the spatial proximity of protons and elucidate stereochemistry. |
Data Presentation and Interpretation
A systematic approach is required to interpret the collected NMR data and elucidate the structure of an unknown impurity.
Reference Data: Dapagliflozin
A thorough understanding of the NMR spectra of Dapagliflozin is the first step in identifying structural changes in its impurities.
Table 1: ¹H and ¹³C NMR Data for Dapagliflozin
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aromatic | ||||
| 1' | 139.9 | - | - | - |
| 2' | 130.8 | 7.33 | d | 6.0 |
| 3' | 139.0 | - | - | - |
| 4' | 134.4 | - | - | - |
| 5' | 128.2 | 7.31 | dd | 2.2, 6.0 |
| 6' | 130.1 | 7.31 | d | 2.2 |
| CH₂ Bridge | 39.2 | 4.07-3.90 (2H) | m | - |
| Ethoxy Phenyl | ||||
| 1'' | 131.9 | - | - | - |
| 2''/6'' | 130.1 | 7.07 (2H) | d | 8.8 |
| 3''/5'' | 115.5 | 6.78 (2H) | d | 8.8 |
| 4'' | 158.8 | - | - | - |
| OCH₂CH₃ | 63.1 | 4.07-3.90 | m | - |
| OCH₂CH₃ | 15.2 | 1.34 (3H) | t | 7.0 |
| Glucosyl Moiety | ||||
| 1 | 82.9 | 4.07-3.90 | m | - |
| 2 | 82.2 | 3.25-3.42 | m | - |
| 3 | 79.7 | 3.25-3.42 | m | - |
| 4 | 71.9 | 3.25-3.42 | m | - |
| 5 | 76.4 | 3.69 | dd | 5.3, 10.6 |
| 6a | 64.5 | 3.85 | d | 10.6 |
| 6b | 3.25-3.42 | m | - | |
| (Note: Data is compiled from publicly available sources and may vary slightly depending on the solvent and experimental conditions.) |
Analysis of Dapagliflozin Impurities
The following tables provide an overview of known Dapagliflozin impurities and a guide to their structural elucidation using NMR. While complete spectral data is not publicly available for all impurities, the expected changes in the NMR spectra compared to Dapagliflozin are described.
Table 2: NMR Data for Dapagliflozin Tetraacetate (Process-Related Impurity)
| Position | Expected ¹³C Shift Change | Expected ¹H Shift Change | Rationale for Change |
| Glucosyl Moiety | |||
| 2, 3, 4, 6 | Downfield shift | Significant downfield shift | Acetylation of the hydroxyl groups causes deshielding of the attached carbons and protons. |
| Acetyl Groups | |||
| CH₃ (x4) | ~21 ppm | ~2.0-2.2 ppm (4 singlets) | Appearance of four new methyl signals from the acetate groups. |
| C=O (x4) | ~170 ppm | - | Appearance of four new carbonyl signals. |
| (This impurity is an intermediate in the synthesis of Dapagliflozin)[1] |
Table 3: NMR Data for 1α-Methoxy Dapagliflozin (Process-Related Impurity)
| Position | Expected ¹³C Shift Change | Expected ¹H Shift Change | Rationale for Change |
| Glucosyl Moiety | |||
| 1 | Significant downfield shift | Disappearance of anomeric OH proton | Introduction of a methoxy group at the anomeric position. |
| Methoxy Group | |||
| OCH₃ | ~50-60 ppm | ~3.0-3.5 ppm (singlet) | Appearance of a new methoxy signal. |
| (This impurity can arise from the reaction with methanol during synthesis)[1] |
Table 4: NMR Data for Dapagliflozin Hydroxy Impurity (Degradation Product)
| Position | Expected ¹³C Shift Change | Expected ¹H Shift Change | Rationale for Change |
| CH₂ Bridge | Downfield shift | Becomes CH-OH | Oxidation of the benzylic methylene bridge to a hydroxylated carbon. |
| CH-OH | - | New proton signal, likely a singlet or doublet | Appearance of a new proton on the hydroxylated carbon. |
| (This impurity is a potential oxidative degradation product) |
Visualization of Workflows
Experimental Workflow for Impurity Analysis
Caption: Experimental workflow for the isolation and NMR analysis of Dapagliflozin impurities.
Logical Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of an unknown impurity using NMR data.
Conclusion
NMR spectroscopy is an unparalleled technique for the unequivocal structural elucidation of Dapagliflozin impurities. A combination of 1D and 2D NMR experiments provides a wealth of information that, when systematically analyzed, allows for the complete determination of the chemical structure of unknown process-related and degradation impurities. The protocols and workflows outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively identify and characterize impurities, thereby ensuring the quality and safety of Dapagliflozin drug products.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that reduces renal glucose reabsorption, leading to increased urinary glucose excretion.[1][2][3] The quality and safety of Dapagliflozin tablet dosage forms are ensured by monitoring the active pharmaceutical ingredient (API) and its related compounds, which include synthesis impurities and degradation products. The presence of these impurities, even in small amounts, can affect the efficacy and safety of the drug product.[4]
This document provides detailed application notes and protocols for the quantitative analysis of Dapagliflozin and its related compounds in tablet dosage forms using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are essential for routine quality control, stability studies, and formulation development.
Analytical Methods for Quantitative Analysis
Several validated analytical methods have been developed for the simultaneous determination of Dapagliflozin and its related substances. The choice of method often depends on the specific requirements of the analysis, such as the need to resolve Dapagliflozin from other active ingredients (e.g., Metformin, Saxagliptin) or to quantify a wide range of potential impurities.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of Dapagliflozin and its related compounds. A variety of stationary phases and mobile phases have been successfully employed.
Key Considerations for HPLC Method Development:
-
Column: C18 columns are widely used and provide good separation for Dapagliflozin and its impurities.[3][5][6][7][9] Phenyl columns have also been shown to be effective.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, triethylamine) and an organic modifier (e.g., acetonitrile, methanol) is typically used. The pH of the aqueous phase and the gradient or isocratic elution profile are critical parameters for achieving optimal separation.[5][6][7][8]
-
Detection: UV detection is commonly used, with wavelengths typically set between 223 nm and 245 nm.[3][9][10][11]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption.[4][12][13][14]
Key Considerations for UPLC Method Development:
-
Column: UPLC columns with smaller particle sizes (e.g., 1.7 µm, 1.8 µm) are used to achieve high efficiency.[4][12][13][14]
-
Mobile Phase: Similar to HPLC, UPLC methods for Dapagliflozin utilize reversed-phase conditions with acetonitrile and water-based mobile phases.[4][12]
-
Detection: Photodiode Array (PDA) detectors are often used in UPLC systems, allowing for the simultaneous monitoring of multiple wavelengths and providing spectral information for peak identification.[4][12]
Data Presentation: Summary of Quantitative Methods
The following tables summarize the key parameters of various validated analytical methods for the quantitative analysis of Dapagliflozin and its related compounds.
Table 1: HPLC Methods for Dapagliflozin and Related Compounds
| Parameter | Method 1[9] | Method 2[5] | Method 3[7] | Method 4[8] |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS C18 (150 x 4.6 mm) | Zorobax Eclipse Plus Phenyl Hexyl C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Buffer pH 6.5; B: Acetonitrile:Water (90:10) | Buffer:Acetonitrile (60:40 v/v) | Acetonitrile:Phosphate Buffer pH 3.0 (70:30 v/v) | Buffer:Methanol:Acetonitrile (40:35:25 v/v/v), pH 3.7 |
| Elution | Gradient | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 245 nm | 266 nm | 240 nm | Not Specified |
| Retention Time (Dapagliflozin) | 16.95 min | 3.098 min | 3.760 min | 9.34 min |
| Linearity Range (Dapagliflozin) | Not Specified | 1.25-7.5 µg/mL | 5-25 µg/mL | 5-15 µg/mL |
| Analytes | Dapagliflozin & 6 impurities | Dapagliflozin & Metformin | Dapagliflozin & Metformin | Dapagliflozin & Metformin |
Table 2: UPLC Methods for Dapagliflozin and Related Compounds
| Parameter | Method 1[4][12] | Method 2[14] |
| Column | Zorbax phenyl (50 x 3.0 mm, 1.8 µm) | C18 Acquity BEH (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Aqueous phase (55%) and organic modifier |
| Elution | Isocratic | Isocratic |
| Flow Rate | Not Specified | 0.2 mL/min |
| Detection (UV) | 230 nm | Not Specified |
| Retention Time (Dapagliflozin) | Not Specified | 1.46 min |
| Linearity Range (Dapagliflozin) | 30-70 µg/mL | 0.3-50.0 µg/mL |
| Analytes | Dapagliflozin & 3 impurities | Dapagliflozin & Candesartan |
Experimental Protocols
Protocol 1: RP-HPLC Method for Dapagliflozin and its Impurities
This protocol is based on a stability-indicating HPLC method for the determination of Dapagliflozin and its related substances.[9]
4.1.1. Materials and Reagents
-
Dapagliflozin reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components
-
Dapagliflozin tablets
4.1.2. Chromatographic Conditions
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer pH 6.5
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v)
-
Gradient Program:
-
0-8 min: 75% A, 25% B
-
8-12 min: 55% A, 45% B
-
12-25 min: 55% A, 45% B
-
25-35 min: 40% A, 60% B
-
35-65 min: 30% A, 70% B
-
65-66 min: 30% A, 70% B
-
66-75 min: 75% A, 25% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
4.1.3. Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the mobile phase to obtain a stock solution.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range.
-
Similarly, prepare stock and working solutions for each impurity standard.
4.1.4. Sample Solution Preparation
-
Weigh and finely powder not fewer than 20 Dapagliflozin tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Dapagliflozin and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve the drug, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
4.1.5. Analysis
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the peaks of Dapagliflozin and its impurities based on their retention times compared to the standards.
-
Calculate the amount of Dapagliflozin and each impurity in the tablet sample using the peak areas and the concentration of the standard solutions.
Protocol 2: UPLC Method for Dapagliflozin and its Impurities
This protocol describes a stability-indicating UPLC method for the simultaneous determination of Dapagliflozin and three of its synthesis impurities.[4][12]
4.2.1. Materials and Reagents
-
Dapagliflozin reference standard and impurity standards
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Dapagliflozin tablets
4.2.2. Chromatographic Conditions
-
Column: Zorbax phenyl (50 x 3.0 mm, 1.8 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Elution: Isocratic
-
Detection Wavelength: 230 nm
-
Injection Volume: Appropriate for UPLC system
-
Column Temperature: Ambient
4.2.3. Standard Solution Preparation
-
Prepare a stock solution of Dapagliflozin in the mobile phase.
-
Prepare working standard solutions for Dapagliflozin with concentrations ranging from 30-70 µg/mL.
-
Prepare stock and working solutions for the impurities with concentrations ranging from 1-10 µg/mL.
4.2.4. Sample Solution Preparation
-
Follow the sample preparation procedure as described in Protocol 1 (Section 4.1.4), using the UPLC mobile phase as the diluent.
-
Ensure the final concentration of Dapagliflozin in the sample solution is within the linear range of the method.
-
Filter the solution through a 0.22 µm membrane filter before injection.[12]
4.2.5. Analysis
-
Inject the prepared standard and sample solutions into the UPLC system.
-
Quantify Dapagliflozin and its impurities by comparing the peak areas from the sample chromatogram with those from the standard chromatograms.
Forced Degradation Studies
Forced degradation studies are critical to establish the stability-indicating nature of an analytical method. Dapagliflozin has been subjected to various stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[1][6][10][15][16]
-
Acid and Base Hydrolysis: Dapagliflozin shows significant degradation under acidic and basic conditions.[1][15] For instance, degradation has been observed after refluxing with 1 N HCl and 1 N NaOH.[10][15]
-
Oxidative Degradation: Degradation is also observed under oxidative stress, for example, with 3% hydrogen peroxide.[6][12]
-
Thermal and Photolytic Stability: Dapagliflozin is generally found to be more stable under thermal and photolytic conditions.[10][15]
The analytical method should be able to separate the degradation products from the parent drug and its known impurities.
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of Dapagliflozin tablets.
Dapagliflozin Metabolism Pathway
Caption: Simplified metabolic pathway of Dapagliflozin.
Conclusion
The quantitative analysis of Dapagliflozin and its related compounds in tablet dosage forms is crucial for ensuring the quality, safety, and efficacy of the final product. The HPLC and UPLC methods outlined in this document are robust, reliable, and suitable for routine use in a quality control laboratory. The provided protocols offer a starting point for method implementation, and the workflow diagrams visually summarize the key steps involved in the analysis and the metabolic fate of the drug. It is essential to validate any analytical method according to ICH guidelines before its routine application.
References
- 1. ijrpr.com [ijrpr.com]
- 2. media.neliti.com [media.neliti.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. wjpps.com [wjpps.com]
- 6. researchgate.net [researchgate.net]
- 7. rfppl.co.in [rfppl.co.in]
- 8. ijfans.org [ijfans.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
Application Note: Preparative HPLC for the Isolation of Dapagliflozin Degradation Products
Introduction
Dapagliflozin is an inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes.[1][2] Like any pharmaceutical compound, Dapagliflozin can degrade under various stress conditions such as acidic, alkaline, oxidative, photolytic, and thermal environments, leading to the formation of degradation products.[3][4][5] The identification and characterization of these degradation products are crucial for ensuring the safety, efficacy, and stability of the drug product.[6][7] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating these degradation products in sufficient quantities for structural elucidation by techniques like NMR and mass spectrometry.[3][8][9]
This application note provides a detailed protocol for the isolation of Dapagliflozin degradation products using preparative HPLC. The methodology covers forced degradation, analytical method development, and scaling up to a preparative method for efficient purification.
Forced Degradation Studies
To generate the degradation products, Dapagliflozin is subjected to forced degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10] Dapagliflozin has been found to be susceptible to degradation under acidic and alkaline conditions.[3]
Analytical Method Development
A stability-indicating analytical HPLC method is essential to resolve the degradation products from the parent drug and from each other. Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Dapagliflozin and its impurities.[10][11][12][13][14] These methods typically utilize C8 or C18 columns with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[11][13][14] Detection is commonly performed using a UV detector at wavelengths around 224 nm or 273 nm.[3][10]
Scaling Up to Preparative HPLC
The primary objective of scaling up from an analytical to a preparative method is to increase the loadability to isolate a sufficient amount of the target compounds without compromising the resolution.[15] This involves selecting a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size. The flow rate is adjusted proportionally to the cross-sectional area of the preparative column.
Experimental Protocols
Forced Degradation of Dapagliflozin
Objective: To generate degradation products of Dapagliflozin for subsequent isolation.
Materials:
-
Dapagliflozin Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Reflux condenser
Protocol:
-
Acid Hydrolysis: Dissolve a known amount of Dapagliflozin in methanol and add 1N HCl. Reflux the solution for a specified period. Neutralize the solution with 1N NaOH.
-
Alkaline Hydrolysis: Dissolve a known amount of Dapagliflozin in methanol and add 1N NaOH. Reflux the solution. Neutralize the solution with 1N HCl.
-
Oxidative Degradation: Dissolve a known amount of Dapagliflozin in methanol and add 30% H₂O₂. Keep the solution at room temperature.
-
Sample Preparation for HPLC: After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for analytical HPLC analysis to confirm the formation of degradation products. The sample with the desired degradation profile can then be prepared for preparative HPLC.
Preparative HPLC Isolation of Degradation Products
Objective: To isolate the generated degradation products using preparative HPLC.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis detector.
Chromatographic Conditions:
The following table summarizes typical analytical and scaled-up preparative HPLC conditions based on published methods.[3][8][10][11]
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | Buffer (e.g., 0.1% Trifluoroacetic acid in Water) | Buffer (e.g., 0.1% Trifluoroacetic acid in Water) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for analytical separation | Scaled gradient based on analytical method |
| Flow Rate | 1.0 mL/min | ~20-40 mL/min (scaled based on column dimensions) |
| Detection | 224 nm or 273 nm | 224 nm or 273 nm |
| Injection Volume | 10-20 µL | 1-5 mL (depending on concentration and column capacity) |
| Column Temp. | Ambient or 35°C | Ambient |
Protocol:
-
Sample Preparation: Concentrate the stressed sample solution to a suitable volume. Filter the solution through a 0.45 µm filter before injection.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the preparative column. Collect fractions corresponding to the peaks of the degradation products based on the retention times observed in the analytical chromatogram.
-
Purity Analysis of Collected Fractions: Analyze the collected fractions using the analytical HPLC method to determine the purity of each isolated degradation product.
-
Solvent Evaporation: Pool the pure fractions of each degradation product and evaporate the solvent under reduced pressure to obtain the isolated compound.
Data Presentation
Table 1: Summary of Analytical HPLC Methods for Dapagliflozin and its Degradation Products
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| [10] | Kromasil 100-5-C8 (100 x 4.6 mm) | Acetonitrile:Water (52:48) | 1.0 | 224 |
| [11] | Agilent C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Dipotassium hydrogen phosphate (pH 6.5) (40:60) | 1.0 | 222 |
| [12] | BDS column | Acetonitrile:Orthophosphoric acid (55:45) | 1.0 | 245 |
| [3] | YMC ODS A C-18 (150 x 4.6 mm) | Acetonitrile:Water (50:50) | 0.7 | 273 |
Visualization
Experimental Workflow for Isolation of Dapagliflozin Degradation Products
Caption: Workflow for Dapagliflozin Degradation and Isolation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alentris.org [alentris.org]
- 5. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japer.in [japer.in]
- 13. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Pharmaceutical degradation product - Examples of preparative purification | Technical Information | YMC CO., LTD. [ymc.co.jp]
Application Notes and Protocols for the Analytical Detection of Dapagliflozin Alpha Isomer
Introduction
Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] During its synthesis, various related substances and isomers can be formed, including the dapagliflozin alpha isomer, which is a stereoisomer of the active pharmaceutical ingredient (API). The control of this and other impurities is crucial to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analytical detection and quantification of the dapagliflozin alpha isomer using high-performance liquid chromatography (HPLC). The methods described are based on established and validated procedures.[3]
Chemical Structures
Dapagliflozin and its alpha isomer are stereoisomers, differing in the spatial arrangement of the C-glycosidic bond.
-
Dapagliflozin (β-isomer): (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
-
Dapagliflozin Alpha Isomer: (2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[4]
Principle of the Method
The analytical method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify dapagliflozin from its alpha isomer and other related impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18 or a chiral column) and a polar mobile phase.
Experimental Protocols
Two primary HPLC methods are presented here. Method 1 utilizes a standard C18 column for separation, while Method 2 employs a chiral column for enhanced resolution of the stereoisomers.
Method 1: RP-HPLC with a C18 Column
This method is suitable for routine quality control and stability studies.
1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters HPLC with Empower 2 software or equivalent |
| Detector | Photodiode Array (PDA) Detector |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and Water (volume ratio between 32:68 and 42:58) |
| Flow Rate | 0.6 - 1.2 mL/min |
| Column Temperature | 20 - 40°C |
| Detection Wavelength | 205 - 260 nm (210 nm is recommended) |
| Injection Volume | 10 µL |
2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio.
-
Standard Stock Solution: Accurately weigh about 10 mg of Dapagliflozin and Dapagliflozin alpha isomer reference standards and transfer to separate 20 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution: Further dilute the stock solutions with the diluent to achieve a suitable concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the dapagliflozin API or formulation in the diluent to obtain a final concentration within the linear range of the method.
3. Chromatographic Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the diluent as a blank, followed by the standard and sample solutions. Record the chromatograms and determine the retention times and peak areas for dapagliflozin and the alpha isomer.
Method 2: Chiral RP-HPLC for Enantiomeric Separation
This method provides superior separation of the dapagliflozin enantiomers and is ideal for the specific quantification of the alpha isomer.
1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters HPLC with Empower 3 software or equivalent |
| Detector | UV Detector |
| Column | Chiralcel OJ-3R |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B: |
| - Mobile Phase A: Acetonitrile:Water (95:5 v/v) | |
| - Mobile Phase B: Acetonitrile:Water (5:95 v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 38 - 42°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water.
-
Standard Stock Solution: Prepare individual stock solutions of Dapagliflozin and Dapagliflozin alpha isomer in the diluent (e.g., 0.0075 mg/mL).
-
System Suitability Solution: Weigh and transfer approximately 62.0 mg of Dapagliflozin Propanediol monohydrate standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and then spike with the alpha isomer and other impurities to the desired concentration.
-
Sample Solution: Prepare the sample by dissolving the dapagliflozin API or formulation in the diluent to a known concentration.
3. Chromatographic Procedure
Equilibrate the column with the initial mobile phase composition. Inject the system suitability solution to verify the performance of the system (resolution, tailing factor, etc.). Subsequently, inject the standard and sample solutions for analysis.
Data Presentation
The following tables summarize the expected quantitative data from the analytical methods.
Table 1: Typical Retention Times and Resolution
| Method | Analyte | Retention Time (min) | Resolution (Rs) |
| Method 1 (C18) | Dapagliflozin (β-isomer) | 8.640 | > 2.0 |
| Dapagliflozin Alpha Isomer | 9.827 | ||
| Method 2 (Chiral) | Dapagliflozin (β-isomer) | ~11.5 | > 2.0 |
| Dapagliflozin Alpha Isomer | ~22.8 |
Note: Retention times are approximate and may vary depending on the specific column and system used. The separation between dapagliflozin and its enantiomer α-isomer can be significant, with one study showing retention times of 13.673 min and 15.887 min respectively, achieving a separation degree of 5.07.[5]
Table 2: Method Validation Parameters (Method 2)
| Parameter | Result |
| Linearity Range (µg/mL) | 0.45 - 1.2 |
| Correlation Coefficient (r²) | 1.000 |
| LOD (µg/mL) | 0.156 |
| LOQ (µg/mL) | 0.312 |
| Accuracy (% Recovery) | 98.00 - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Dapagliflozin alpha isomer.
Logical Relationship of Analytical Method Components
Caption: Key components of the analytical method for Dapagliflozin isomer detection.
Conclusion
The described HPLC methods are robust and reliable for the detection and quantification of the dapagliflozin alpha isomer in bulk drug and pharmaceutical formulations. The choice between a standard C18 column and a chiral column will depend on the specific requirements of the analysis, with the chiral method offering superior specificity for the enantiomers. Proper method validation according to ICH guidelines is essential to ensure the accuracy and precision of the results.
References
- 1. japer.in [japer.in]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. CN105486767A - Method for separating dapagliflozin and alpha-isomer thereof - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. CN105486767B - A kind of separation method of Dapagliflozin and its αisomer - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Dapagliflozin Impurity Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Dapagliflozin and its impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Dapagliflozin and its impurities?
A1: A common starting point is a reversed-phase (RP) HPLC method using a C18 or C8 column.[1][2] The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., phosphate or ammonium formate) with an adjusted pH.[3][4] Detection is typically performed using a UV detector at wavelengths around 224 nm or 235 nm.[1][5]
Q2: Why is pH control of the mobile phase important for Dapagliflozin analysis?
A2: Controlling the pH of the mobile phase is crucial for achieving consistent retention times and good peak shapes, especially for ionizable analytes. For Dapagliflozin, a slightly acidic pH, such as pH 3, has been used effectively to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[1] Using buffers helps maintain a constant pH throughout the analysis, which is critical for reproducibility.[6]
Q3: Should I use an isocratic or gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for quantifying Dapagliflozin in the absence of closely eluting impurities.[5][7]
-
Gradient elution , where the mobile phase composition changes during the run, is generally preferred for separating a complex mixture of impurities.[3] This method allows for the effective elution of both early and late-eluting impurities with good resolution and reasonable analysis time.
Q4: What are the common impurities of Dapagliflozin?
A4: Impurities in Dapagliflozin can originate from the synthesis process (process-related impurities) or from degradation of the drug substance over time (degradation products).[8] Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are performed to identify potential degradation products and ensure the analytical method can separate them from the main drug peak.[1][2][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Dapagliflozin and its impurities.
Q5: I am observing poor resolution between Dapagliflozin and an impurity peak. How can I improve it?
A5: Poor resolution can be addressed by modifying several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous phase. Decreasing the organic solvent percentage (weaker mobile phase) will generally increase retention times and may improve the separation between closely eluting peaks.
-
pH of the Aqueous Phase: Small adjustments to the mobile phase pH can alter the ionization state of impurities, changing their retention behavior and potentially improving resolution.
-
Gradient Profile: If using a gradient method, make the gradient shallower around the elution time of the critical pair. This means slowing the rate of change in the organic solvent concentration.[3]
-
Column Chemistry: Switch to a different column chemistry. If you are using a C18 column, a Phenyl or C8 column might offer different selectivity and resolve the co-eluting peaks.[7][10]
-
Temperature: Lowering the column temperature can sometimes enhance resolution, although it will also increase backpressure.[11]
Q6: The Dapagliflozin peak is tailing. What are the possible causes and solutions?
A6: Peak tailing can compromise quantification and accuracy.[12] Common causes and solutions include:
-
Secondary Silanol Interactions: Active sites on the silica packing material can interact with basic functional groups on the analyte. To mitigate this, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations or use a mobile phase with a low pH (e.g., pH 3 with phosphoric acid) to protonate the silanols.[3]
-
Column Overload: Injecting too much sample can lead to peak tailing.[11] Try reducing the injection volume or the concentration of the sample solution.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or, if the problem persists, replace the column.[13]
-
Extra-column Effects: Excessive tubing length or dead volume between the column and the detector can cause peak broadening and tailing.[11] Ensure all fittings are tight and use tubing with a small internal diameter.
Q7: My retention times are drifting or inconsistent. What should I do?
A7: Retention time drift can be a sign of several issues:[13]
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[11]
-
Mobile Phase Instability: The mobile phase may be evaporating, or if it's a mixture, the composition might be changing over time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[11]
-
Pump Issues: Fluctuations in the pump's flow rate can cause retention time shifts. Check for air bubbles in the system and purge the pump if necessary.[13][14] Leaks in the system can also lead to an inconsistent flow rate.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times. Use a column oven to maintain a stable temperature.[11]
Troubleshooting Workflow: Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Dapagliflozin
This protocol describes a representative gradient RP-HPLC method for the determination of Dapagliflozin in the presence of its impurities.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[10]
2. Materials and Reagents
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[3]
-
Reagents: HPLC grade acetonitrile, HPLC grade water, and triethylamine.[3]
-
Dapagliflozin Reference Standard and Impurity Standards
-
Mobile Phase A: Buffer pH 6.5 (Prepare by dissolving a suitable buffer salt in water and adjusting the pH to 6.5 using triethylamine).[3]
-
Mobile Phase B: Acetonitrile and water mixture (e.g., 90:10 v/v).[3]
-
Diluent: Mobile Phase B is often a suitable diluent.[3]
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 245 nm.[3]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 - 8 75 25 8 - 12 55 45 12 - 25 55 45 25 - 35 40 60 This is an example gradient; it must be optimized for the specific separation.[3]
4. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).[3]
-
Sample Solution: Prepare the sample by dissolving the drug product in the diluent to achieve a similar target concentration as the standard solution. Filter the solution through a 0.45 µm membrane filter before injection.[3][7]
-
Spiked Solution: To confirm the separation of impurities, a solution of Dapagliflozin can be spiked with known impurity standards.[3]
5. System Suitability
-
Before sample analysis, inject the standard solution multiple times (e.g., five replicates).
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.[15][16]
Experimental Workflow: HPLC Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Reported HPLC Methods for Dapagliflozin Analysis
| Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection (nm) | Reference |
| Cosmosil C18 | Methanol:Water (85:15), pH 3 | Isocratic | 0.9 | 224 | [1] |
| Hypersil BDS C18 (250 x 4.6 mm, 5µ) | A: Buffer pH 6.5; B: ACN:Water (90:10) | Gradient | 1.0 | 245 | [3] |
| Inspire C18 (150 x 4.6 mm, 5µ) | Methanol:Water (80:20) | Isocratic | 1.0 | 235 | [5] |
| Kromasil 100-5-C8 (100 x 4.6 mm) | Acetonitrile:Water (52:48) | Isocratic | 1.0 | 224 | [2] |
| Zorbax Phenyl (50 x 3.0 mm, 1.8µ) | Acetonitrile:Water (70:30) | Isocratic | 0.1 | 230 | [7] |
| Gemini C18 (250 x 4.6 mm, 5µ) | Methanol:20mM Ammonium formate (70:30) | Isocratic | 1.0 | 225 | [4] |
| Xbridge Phenyl C18 (250 x 4.6 mm, 5µ) | 0.05% TFA in Water and Acetonitrile | Gradient | - | - | [10] |
Table 2: Summary of Forced Degradation Studies for Dapagliflozin
| Stress Condition | Reagent/Condition | Duration | Degradation Observed | Reference |
| Acid Hydrolysis | 1M HCl | 5 hours | Degradation product observed | [7] |
| Alkaline Hydrolysis | 1M NaOH | 5 hours | Degradation product observed | [7] |
| Oxidative Degradation | 3% H₂O₂ | 5 hours | Degradation product observed | [7] |
| Photolytic Degradation | UVC light | 5 hours | Degradation product observed | [7] |
| Thermal Degradation | - | - | Stable | [2] |
| Acidic Degradation | 1 and 2 N HCl | - | Stable | [2] |
| Alkaline Degradation | 1 and 2 N NaOH | - | Stable | [2] |
| Note: The extent of degradation can vary significantly based on the exact experimental conditions (e.g., temperature, concentration). |
References
- 1. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 2. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. alentris.org [alentris.org]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 14. mastelf.com [mastelf.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Troubleshooting peak tailing and broadening in Dapagliflozin HPLC analysis.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Dapagliflozin, focusing on peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Dapagliflozin in reversed-phase HPLC?
A1: The most frequent causes of peak tailing for Dapagliflozin include secondary interactions with residual silanol groups on the column's stationary phase, improper mobile phase pH, column degradation, and sample overload.[1][2][3][4]
Q2: Why is my Dapagliflozin peak broader than expected?
A2: Peak broadening can result from several factors, including extra-column volume (e.g., long or wide tubing), column contamination or degradation, or a mismatch between the sample solvent and the mobile phase.[4][5][6]
Q3: How does the mobile phase pH affect the peak shape of Dapagliflozin?
A3: The mobile phase pH is critical for controlling the ionization state of both Dapagliflozin and the stationary phase. Operating at a pH that is not optimal can lead to secondary interactions and poor peak shape.[2][7][8] For weakly basic compounds, a lower pH (around 2.5-3.5) is often used to suppress the ionization of residual silanol groups on the silica-based column, minimizing tailing.[1][9]
Q4: Can sample preparation influence peak shape?
A4: Yes, the solvent used to dissolve the Dapagliflozin sample can impact peak shape. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting or broadening.[4][10] Whenever possible, dissolve the sample in the mobile phase itself.
Q5: When should I consider replacing my HPLC column?
A5: You should consider replacing your column if you observe persistent peak tailing or broadening that cannot be resolved by adjusting mobile phase conditions or other troubleshooting steps.[11][12] Other signs of a deteriorating column include a significant loss of resolution, a consistent decrease in retention time, and a sudden increase in backpressure.[5][11][12]
Troubleshooting Guides
Issue 1: Peak Tailing in Dapagliflozin Analysis
Symptoms: The Dapagliflozin peak is asymmetrical with a trailing edge. The tailing factor (Tf) is greater than 1.2.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Secondary Silanol Interactions | Dapagliflozin may be interacting with ionized silanol groups on the silica packing. Lower the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate buffer) to protonate the silanols and minimize these interactions.[1][9][13] Alternatively, use a modern, high-purity, end-capped column with minimal residual silanol activity.[2] |
| Incorrect Mobile Phase pH | The mobile phase pH may be close to the pKa of Dapagliflozin, causing it to exist in both ionized and non-ionized forms. Adjust the pH to be at least 1.5-2 units away from the analyte's pKa.[8][14] |
| Column Contamination | Strongly retained impurities from previous injections can interact with the analyte. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase columns).[15] Using a guard column can help prevent contamination of the analytical column. |
| Column Degradation | The stationary phase may be degrading, exposing more active silanol sites. This can be caused by operating at a high pH. If flushing does not resolve the issue, the column may need to be replaced.[11][12] |
| Sample Overload | Injecting too high a concentration of Dapagliflozin can lead to peak tailing.[16][17] Reduce the sample concentration or the injection volume by a factor of 10 and re-inject. If the peak shape improves, overload was the issue.[18] |
Issue 2: Peak Broadening in Dapagliflozin Analysis
Symptoms: The Dapagliflozin peak is wider than usual, leading to decreased resolution and sensitivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Extra-Column Effects | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[10] Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[10] |
| Column Void or Channeling | A void at the column inlet or channeling in the packed bed can lead to multiple flow paths and peak broadening.[5][15] This can be caused by pressure shocks. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column needs to be replaced. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread at the column inlet.[4] Dissolve the sample in the mobile phase or a weaker solvent. |
| Low Mobile Phase Strength | If the mobile phase is too weak, the analyte will move slowly through the column, resulting in broader peaks due to diffusion.[6] Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. |
| On-Column Degradation | In rare cases, the analyte may degrade on the column, leading to distorted or broadened peaks.[19] This can sometimes be influenced by the stationary phase chemistry. |
Experimental Protocols
System Suitability Test for Dapagliflozin Analysis
Objective: To verify the performance of the HPLC system for the analysis of Dapagliflozin and diagnose potential issues with peak shape.
Materials:
-
Dapagliflozin reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 60:40 v/v.[20] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution of Dapagliflozin in the mobile phase at a concentration of approximately 20 µg/mL.
-
Chromatographic Conditions:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injections: Make five replicate injections of the standard solution.
-
Data Analysis:
-
Calculate the retention time (RT), peak area, tailing factor (Tf), and theoretical plates (N) for each injection.
-
The system is deemed suitable if the following criteria are met:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. biorelevant.com [biorelevant.com]
- 12. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. bvchroma.com [bvchroma.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectral Sensitivity for Trace-Level Dapagliflozin Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the mass spectral sensitivity for the detection and quantification of trace-level impurities in Dapagliflozin.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of Dapagliflozin impurities, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low signal intensity or no detectable peak for a known Dapagliflozin impurity?
Possible Causes:
-
Suboptimal Ionization Efficiency: Dapagliflozin and its impurities may not be ionizing effectively under the current mass spectrometer source conditions.
-
Ion Suppression: Co-eluting matrix components or mobile phase additives can suppress the ionization of the target impurity.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase may not be conducive to the optimal ionization of the impurity.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio, making trace-level detection difficult.
-
Sample Degradation: The impurity may be unstable in the sample solvent or during the analysis.
Solutions:
-
Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, and desolvation temperature to find the optimal settings for your specific impurity.
-
Modify Mobile Phase Composition:
-
Incorporate additives that enhance ionization. For positive ion mode, 0.1% formic acid or 5-10 mM ammonium formate are commonly used. For Dapagliflozin, utilizing negative electrospray ionization (ESI) with acetate adducts has been shown to significantly improve sensitivity.[1]
-
Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise and ion suppression.[2]
-
-
Adjust Mobile Phase pH: For Dapagliflozin and its related substances, a slightly acidic mobile phase (pH around 3.0) can improve peak shape and ionization efficiency.[3]
-
Improve Chromatography:
-
Ensure proper column equilibration before sample injection.
-
If using a gradient, optimize the gradient profile to achieve better separation from interfering components.
-
Consider using a column with a different stationary phase if co-elution is a persistent issue.
-
-
Sample Stability: If sample degradation is suspected, keep the autosampler tray cool and prepare samples fresh.
Q2: My baseline is noisy, making it difficult to integrate low-level impurity peaks. What can I do?
Possible Causes:
-
Contaminated Solvents or Additives: Impurities in the mobile phase can contribute to a high chemical background.
-
System Contamination: Residuals from previous analyses can leach from the system components.
-
Inadequate Degassing: Dissolved gases in the mobile phase can cause pressure fluctuations and baseline noise.
-
Detector Issues: An aging or contaminated detector can lead to increased noise.
Solutions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives.
-
System Cleaning: Flush the entire LC system, including the injector and column, with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.
-
Mobile Phase Preparation: Ensure thorough degassing of the mobile phase by sonication or online degassing.
-
System Maintenance: Regularly check and replace pump seals and filters as part of a preventive maintenance schedule.
Frequently Asked Questions (FAQs)
Q1: What are the typical process-related and degradation impurities of Dapagliflozin?
Process-related impurities can arise during the synthesis of Dapagliflozin and may include unreacted starting materials, intermediates, and byproducts.[3] Degradation products can form due to exposure to stress conditions like acid, base, oxidation, and light.[2][4] Forced degradation studies have shown that Dapagliflozin is susceptible to degradation under acidic and basic conditions.[5][6]
Q2: Which LC-MS ionization mode is best for Dapagliflozin and its impurities?
While positive electrospray ionization (ESI+) is commonly used, studies have demonstrated that negative electrospray ionization (ESI-) can offer superior sensitivity for Dapagliflozin, particularly when forming acetate adducts.[1] It is recommended to evaluate both ionization modes during method development to determine the optimal choice for the specific impurities of interest.
Q3: How can I confirm the identity of a newly detected trace-level impurity?
High-resolution mass spectrometry (HRMS) is invaluable for obtaining an accurate mass measurement of the impurity, which can be used to propose a molecular formula. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be compared to the fragmentation of the parent drug or known impurities.
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the analysis of Dapagliflozin and its impurities.
Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Dapagliflozin and Related Impurities
| Analyte | Method | LOD | LOQ | Reference |
| Dapagliflozin | UPLC | 0.31 µg/mL | 0.93 µg/mL | [5] |
| Dapagliflozin | LC-MS/MS | 6.83 ng/mL | 20.70 ng/mL | [7] |
| Dapagliflozin | RP-HPLC | 2.91 µg/ml | 8.92 µg/ml | [8] |
| DGFZ | HPLC | 0.156 µg/ml | 0.312 µg/ml | |
| 4-BC Impurity | RP-HPLC | 0.000053 ppm | 0.00016 ppm | [1] |
| 5-BC Impurity | RP-HPLC | 0.0000165 ppm | 0.00005 ppm | [1] |
Table 2: Recovery Data from Accuracy Studies
| Analyte | Spiking Level | Recovery (%) | Reference |
| Dapagliflozin | 80% | 99.88 | [5] |
| Dapagliflozin | 100% | 100.11 | [5] |
| Dapagliflozin | 120% | 99.64 | [5] |
| DPG and Impurities | 80-120% | 98.24 - 104.12 |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Dapagliflozin and Impurity Analysis
This protocol provides a starting point for developing a sensitive LC-MS/MS method. Optimization will be required for specific impurities and instrument setups.
1. Sample Preparation:
- Accurately weigh and dissolve the Dapagliflozin sample in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
- Prepare a standard solution of Dapagliflozin and any available impurity reference standards in the same diluent.
- Filter the final solutions through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is a good starting point.[7]
- Mobile Phase A: 5 mM Ammonium Acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all compounds, followed by a re-equilibration step.
- Flow Rate: 0.2 mL/min.[7]
- Column Temperature: 35°C.[7]
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), evaluate both positive and negative modes.
- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- Source Parameters (starting points, optimization required):
- Capillary Voltage: 3.5 kV
- Nebulizer Gas Pressure: 35 psi
- Drying Gas Flow: 10 L/min
- Drying Gas Temperature: 350°C
- MRM Transitions: Determine the precursor and product ions for Dapagliflozin and each impurity by infusing individual standard solutions. For Dapagliflozin in positive mode, a common transition is m/z 426.2 -> 107.2 ([M+NH4]+).[7]
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
1. Stress Conditions:
- Acid Degradation: Treat the sample with 0.1 N HCl at 60°C for a specified time (e.g., 8 hours), then neutralize with 0.1 N NaOH.[6]
- Base Degradation: Treat the sample with 0.1 N NaOH at 60°C for a specified time, then neutralize with 0.1 N HCl.[6]
- Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature.[5]
- Thermal Degradation: Expose the solid sample to dry heat (e.g., 60°C).[2]
- Photolytic Degradation: Expose the sample solution to UV light.
2. Sample Analysis:
- After exposure to the stress condition, dilute the sample to an appropriate concentration with the mobile phase.
- Analyze the stressed samples using the developed LC-MS/MS method alongside a non-degraded control sample.
- Compare the chromatograms to identify new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Dapagliflozin impurities.
Caption: Troubleshooting logic for addressing low mass spectral sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 5. scispace.com [scispace.com]
- 6. iosrphr.org [iosrphr.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
Minimizing on-column degradation of Dapagliflozin during LC-MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Dapagliflozin during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Dapagliflozin degradation during LC-MS analysis?
A1: On-column degradation of Dapagliflozin can be attributed to several factors, primarily related to the compound's chemical structure and its interaction with the LC system. Forced degradation studies have shown that Dapagliflozin is susceptible to hydrolysis under both acidic and alkaline conditions, as well as oxidative and thermal stress.[1][2][3][4][5] During LC-MS analysis, these degradation pathways can be initiated or accelerated by:
-
Mobile Phase pH: Extreme pH values of the mobile phase can promote hydrolysis of the glycosidic bond in Dapagliflozin.
-
Column Temperature: Elevated column temperatures, while often used to improve peak shape and reduce run times, can provide the energy needed to overcome the activation energy for degradation reactions.
-
Stationary Phase Interactions: The surface chemistry of the stationary phase, particularly the presence of active silanol groups on silica-based columns, can catalyze degradation.
-
In-Source Fragmentation: While not strictly on-column degradation, high source temperatures or voltages in the mass spectrometer's ion source can cause fragmentation that mimics degradation products.
Q2: I am observing unexpected peaks in my Dapagliflozin chromatogram. How can I determine if this is due to on-column degradation?
A2: Differentiating between impurities in the sample, on-column degradation, and in-source fragmentation is a critical troubleshooting step. Here’s a systematic approach:
-
Inject a Blank: Run a blank injection (solvent only) to ensure that the unexpected peaks are not carryover from a previous injection or contaminants in the mobile phase.
-
Vary Injection Volume: If the area of the unknown peak increases proportionally with the Dapagliflozin peak when the injection volume is increased, it is likely a related substance (either an impurity or a degradant).
-
Alter Column Temperature: Lower the column temperature (e.g., to 25°C). If the relative area of the unknown peak decreases, it is likely a degradation product formed on the column.
-
Modify Mobile Phase pH: Adjust the mobile phase pH to be more neutral (if compatible with your chromatography). A change in the abundance of the unknown peak can indicate pH-mediated degradation.
-
Adjust MS Source Conditions: To check for in-source fragmentation, lower the fragmentor voltage and/or the source temperature. If the "degradant" peak diminishes or disappears, it was likely formed in the ion source.
Q3: Which type of HPLC column, C8 or C18, is more suitable for minimizing Dapagliflozin degradation?
A3: Both C8 and C18 columns are used for the analysis of Dapagliflozin.[1][2][6][7][8][9][10] The choice between them depends on the specific method requirements.
-
C18 columns have a longer alkyl chain and are more hydrophobic, which can provide greater retention for Dapagliflozin. This can be beneficial for resolving it from other components in the sample matrix.[7][9]
-
C8 columns are less hydrophobic and may result in shorter retention times.[9] This can be advantageous in reducing the time the analyte spends on the column, potentially minimizing the opportunity for on-column degradation.[10]
For minimizing degradation, a well-endcapped, high-purity silica-based column (either C8 or C18) is recommended to reduce interactions with residual silanol groups. Some studies have successfully used C8 columns for stability-indicating methods of Dapagliflozin.[1][11][12]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving on-column degradation of Dapagliflozin.
Visual Troubleshooting Workflow
Problem: Appearance of a consistent, extra peak that is not present in the blank.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mobile Phase pH is too high or too low | Prepare fresh mobile phase with a pH closer to neutral (e.g., pH 4-6). Use volatile buffers like ammonium acetate or ammonium formate, which are MS-friendly. | The intensity of the degradation peak should decrease or disappear. |
| Elevated Column Temperature | Reduce the column oven temperature in increments of 5°C (e.g., from 40°C to 35°C, then to 30°C). | A lower temperature should slow down the degradation reaction, leading to a smaller degradation peak. |
| Active Sites on the Column | 1. Use a new, high-quality, end-capped C8 or C18 column. 2. If using a silica-based column, ensure the mobile phase pH is within the column's recommended range (typically pH 2-8). | A new or more inert column will have fewer active sites, reducing the potential for catalytic degradation. |
| In-Source Fragmentation | 1. Reduce the fragmentor or cone voltage in the MS source settings. 2. Lower the source temperature. | If the peak is due to in-source fragmentation, its intensity will decrease significantly with gentler source conditions. |
Data on Dapagliflozin Stability
The following table summarizes the stability of Dapagliflozin under various stress conditions as reported in forced degradation studies. While these conditions are more extreme than typical LC-MS parameters, they indicate the compound's inherent vulnerabilities.
| Stress Condition | Reagents/Method | Observed Degradation | Reference |
| Acid Hydrolysis | 1N HCl, refluxed at 60°C | Significant degradation observed. | [1] |
| Alkaline Hydrolysis | 1N NaOH, refluxed at 60°C | Significant degradation with the formation of two degradant peaks. | [1] |
| Oxidative Stress | 30% H₂O₂, at 60°C | Significant degradation. | [13] |
| Thermal Stress | Solid drug at 105°C | Stable. | [13] |
| Photolytic Stress | Exposure to UV light | Stable. | [13] |
| Thermal/Humidity Stress | Elevated temperature and humidity | Significant degradation with two degradation products formed. | [2][3][4] |
Recommended Experimental Protocol for Stability-Indicating LC-MS Analysis of Dapagliflozin
This protocol is a synthesis of methodologies reported to be effective in the analysis of Dapagliflozin while minimizing degradation.
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Dapagliflozin in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 25-500 ng/mL) using the mobile phase as the diluent.[14]
-
Sample Diluent: It is recommended to use a diluent that is of the same or weaker solvent strength than the initial mobile phase to ensure good peak shape.
LC-MS/MS Parameters
-
LC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C8 column (e.g., RRHD Eclipse C8, 150 x 4.6 mm, 5 µm) is a good starting point.[1][11][12] A high-quality C18 column can also be used.[2][3][4]
-
Mobile Phase:
-
Gradient: A typical gradient might be to start with a low percentage of organic phase (e.g., 30% B), hold for a short period, then ramp up to a high percentage (e.g., 90% B) to elute the analyte, followed by a re-equilibration step.
-
Column Temperature: Maintain at a controlled, lower temperature, for example, 35°C.[14]
-
Injection Volume: 10 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transition: Monitor the transition pair for Dapagliflozin (e.g., m/z 426.2 → 107.2 for the ammonium adduct).[14]
-
Source Parameters:
-
Fragmentor/Cone Voltage: Use the lowest voltage that provides adequate sensitivity to minimize in-source fragmentation.
-
Source Temperature: Optimize for efficient desolvation without causing thermal degradation.
-
-
System Suitability
Before running samples, perform system suitability tests by injecting a working standard solution multiple times. Key parameters to monitor include:
-
Peak Shape (Tailing Factor): Should be close to 1.
-
Retention Time Precision (%RSD): Should be low, indicating a stable system.
-
Peak Area Precision (%RSD): Should be within acceptable limits (e.g., <2%).
Logical Diagram for Method Optimization
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 6. hawach.com [hawach.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 10. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 11. imsear.searo.who.int [imsear.searo.who.int]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. iosrphr.org [iosrphr.org]
Strategies for reducing matrix effects in bioanalytical assays for Dapagliflozin.
Welcome to the Technical Support Center for the bioanalysis of Dapagliflozin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to reducing matrix effects in bioanalytical assays for Dapagliflozin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Dapagliflozin?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix, such as plasma or urine.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[2] In the context of Dapagliflozin bioanalysis, particularly with highly sensitive LC-MS/MS methods, endogenous components of biological samples can interfere with the ionization of Dapagliflozin and its internal standard, leading to unreliable quantitative results.[3]
Q2: I am observing low recovery of Dapagliflozin from plasma samples. What are the potential causes and solutions?
A2: Low recovery of Dapagliflozin can be attributed to several factors during sample preparation. The most common causes include incomplete protein precipitation, inefficient extraction from the precipitate, or analyte adsorption to labware. To address this, ensure you are using a sufficient volume of cold acetonitrile (a common ratio is 3:1 or 4:1, solvent to plasma) and vortexing vigorously.[4] Consider a second extraction of the protein pellet to maximize recovery. Using low-adsorption microcentrifuge tubes and pipette tips can mitigate analyte loss due to adsorption.[4]
Q3: How do I choose an appropriate internal standard (IS) to compensate for matrix effects in my Dapagliflozin assay?
A3: The ideal internal standard should mimic the physicochemical properties and ionization behavior of Dapagliflozin as closely as possible.[5] A stable isotope-labeled (SIL) internal standard, such as Dapagliflozin-d5, is considered the gold standard.[2][6] A SIL-IS will co-elute with Dapagliflozin and experience the same degree of matrix effects, thus providing the most accurate correction and improving the robustness and reproducibility of the method.[5] If a SIL-IS is unavailable, a structurally similar compound that does not interfere with Dapagliflozin analysis can be used.
Q4: Can the mobile phase composition influence matrix effects?
A4: Yes, optimizing the mobile phase can significantly reduce matrix effects. Adjusting the pH of the mobile phase can alter the retention time of Dapagliflozin, separating it from interfering matrix components. Using a mobile phase containing additives like ammonium formate or acetate can improve peak shape and chromatographic separation.[4] For example, because Dapagliflozin can form adducts in the presence of formic acid, some methods opt for simple mobile phases of water and acetonitrile.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Dapagliflozin, with a focus on mitigating matrix effects.
Issue 1: Significant Ion Suppression or Enhancement Observed
Symptoms:
-
Inconsistent and irreproducible analyte response.
-
Poor accuracy and precision in quality control (QC) samples.
-
Difficulty in achieving the desired lower limit of quantification (LLOQ).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression/enhancement.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Sample Cleanup | The most effective way to reduce matrix effects is to remove interfering endogenous components. If you are using Protein Precipitation (PPT), consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4] |
| Co-elution of Interferences | Adjust the mobile phase gradient to increase the retention of Dapagliflozin, ensuring it is chromatographically separated from the bulk of early-eluting matrix components.[4] |
| Inappropriate Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard (e.g., Dapagliflozin-d5). This will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[2] |
| High Concentration of Matrix Components | Diluting the plasma sample with a suitable buffer before extraction can reduce the concentration of interfering components.[2] |
Issue 2: Poor Peak Shape and Shifting Retention Times
Symptoms:
-
Peak tailing or fronting.
-
Inconsistent retention times across a run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak shape and retention time issues.
Potential Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Dapagliflozin. Ensure the pH is consistent and appropriate. Buffering the aqueous component with ammonium formate or acetate can improve peak shape.[4] |
| Column Degradation | The analytical column may be degrading. Check for pressure increases and consider replacing the column or guard column.[2] |
| Inconsistent Column Temperature | Fluctuations in the column oven temperature can affect retention time. Ensure the temperature is stable and consistent.[2] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Try to match the sample solvent to the mobile phase as closely as possible.[2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method for sample cleanup.
-
Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.[8]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add 250 µL of cold acetonitrile.[8]
-
Vortex the mixture vigorously for at least 2 minutes to ensure complete protein precipitation.[4]
-
Centrifuge the mixture for 10 minutes at a high speed (e.g., 8500 rpm).[9]
-
Carefully transfer the supernatant to a new vial for analysis by LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample than PPT.
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes to facilitate the extraction of Dapagliflozin into the organic layer.[9]
-
Centrifuge for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.[9]
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can significantly reduce matrix effects.
-
Condition an appropriate SPE cartridge (e.g., reversed-phase C18) with methanol followed by water.[4]
-
Dilute the plasma sample with a suitable buffer to adjust the pH.[4]
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering components while retaining Dapagliflozin.[4]
-
Elute Dapagliflozin from the cartridge using a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data on Matrix Effects and Recovery
The choice of sample preparation method has a direct impact on the extent of matrix effects and the recovery of the analyte. While a direct comparison for Dapagliflozin across all three methods is not available in a single study, the following table summarizes typical performance characteristics.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | Can be significant due to residual matrix components.[10] | Moderate matrix suppression (10-30%) is generally observed.[11] | Can significantly reduce matrix effects, providing a much cleaner extract.[4][6] |
| Recovery | Generally good, but can be affected by analyte being trapped in the pellet.[4] | Typically in the range of 70-90%.[11] | High recovery can be achieved with proper optimization of the sorbent and solvents. |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Workflow for Selecting a Sample Preparation Method:
Caption: Decision workflow for selecting a sample preparation method.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. benchchem.com [benchchem.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsart.com [ijsart.com]
- 5. researchgate.net [researchgate.net]
- 6. tpcj.org [tpcj.org]
- 7. researchgate.net [researchgate.net]
- 8. a protein precipitation extraction method [protocols.io]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to improve resolution between Dapagliflozin and co-eluting impurities.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between Dapagliflozin and its co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor resolution between Dapagliflozin and its impurities?
Poor resolution in the chromatographic analysis of Dapagliflozin and its impurities can stem from several factors:
-
Inappropriate Stationary Phase: The choice of HPLC/UPLC column (the stationary phase) is critical. A column that does not provide sufficient differential interaction with Dapagliflozin and its impurities will result in overlapping peaks.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type of organic solvent, aqueous phase, pH, and additives, plays a crucial role in achieving separation. An incorrect mobile phase can lead to co-elution.
-
Inadequate Method Parameters: Parameters such as flow rate, column temperature, and gradient slope can significantly impact resolution.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks that are difficult to resolve.
-
Column Degradation: Over time, HPLC/UPLC columns can degrade, leading to a loss of performance and reduced resolution.
Q2: Which chromatographic columns are most effective for separating Dapagliflozin and its impurities?
Several studies have demonstrated successful separation using various columns. Reverse-phase columns are the most common. Here are some options that have proven effective:
-
C18 (Octadecylsilane) columns: These are widely used and offer good hydrophobic selectivity. A Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm) has been successfully used.[1][2]
-
Phenyl columns: These columns provide alternative selectivity due to pi-pi interactions and can be beneficial for separating aromatic compounds like Dapagliflozin and some of its impurities. A Zorbax phenyl column (50 x 3.0 mm, 1.8 μm) and an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 μm) have been reported to provide good separation.[3][4][5]
The choice of column will depend on the specific impurities being analyzed. It is often recommended to screen different column chemistries during method development.
Q3: How does the mobile phase composition affect the resolution?
The mobile phase composition is a powerful tool for optimizing separation. Key considerations include:
-
Organic Solvent: Acetonitrile is a commonly used organic modifier in the mobile phase for Dapagliflozin analysis.[3][4][5][6] Methanol can also be used, but acetonitrile often provides better peak shape and lower UV cutoff.[7]
-
Aqueous Phase and pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of Dapagliflozin and its impurities, thereby influencing their retention and selectivity. Buffers are often used to control the pH. For example, a mobile phase with a buffer at pH 6.5 has been used.[1] In other methods, acids like trifluoroacetic acid (TFA) are added to the mobile phase.[5]
-
Gradient vs. Isocratic Elution: Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of a drug and its impurities.[1][5][6] Isocratic elution (constant mobile phase composition) may be sufficient for simpler separations.[3][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor Resolution Between Two Closely Eluting Peaks
If you are observing two or more peaks that are not baseline separated, consider the following troubleshooting steps:
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Decrease the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[8]
-
Adjust the Mobile Phase Strength:
-
For Reverse-Phase Chromatography: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.
-
-
Modify the Mobile Phase pH: Altering the pH can change the polarity and retention of ionizable impurities, thus affecting the resolution. A systematic study of pH can reveal an optimal value for separation.
-
Change the Gradient Profile: If using a gradient method, make the gradient shallower around the elution time of the peaks of interest. This means decreasing the rate of change of the organic solvent concentration.
-
Try a Different Column Chemistry: If optimizing the mobile phase does not yield satisfactory results, the column chemistry may not be suitable. Switching from a C18 to a Phenyl column, or vice versa, can provide a different selectivity and resolve the co-eluting peaks.[3][4][5][9]
Issue 2: Peak Tailing
Peak tailing can compromise resolution and accuracy. Here’s how to address it:
-
Check the Mobile Phase pH: Silanol groups on the silica backbone of the column can cause tailing of basic compounds. Operating the mobile phase at a low pH (e.g., with 0.1% TFA) can suppress this interaction.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are less prone to silanol interactions.
-
Regenerate or Replace the Column: Column contamination or degradation can lead to peak tailing. Washing the column with a strong solvent or, if necessary, replacing it can resolve the issue.
-
Lower the Injection Volume or Concentration: Overloading the column can cause peak distortion. Try injecting a smaller volume or a more dilute sample.
Experimental Protocols
Below are detailed methodologies from published studies for the separation of Dapagliflozin and its impurities.
Method 1: UPLC Method for Dapagliflozin and Three Related Impurities [3][4]
-
Instrumentation: Waters Acquity UPLC H-Class system with a photodiode array (PDA) detector.
-
Column: Zorbax phenyl (50 x 3.0 mm, 1.8 μm).
-
Mobile Phase: Acetonitrile and water (70:30, v/v) in isocratic mode.
-
Flow Rate: 0.1 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 2 µL.
Method 2: HPLC Method for Dapagliflozin and Six Impurities [1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase A: Buffer pH 6.5.
-
Mobile Phase B: Acetonitrile and water (90:10, v/v).
-
Elution Mode: Gradient program.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 245 nm.
Data Presentation
The following tables summarize the chromatographic parameters from different published methods for the analysis of Dapagliflozin and its impurities.
Table 1: UPLC Method Parameters
| Parameter | Method A[3][4] |
| Column | Zorbax phenyl (50 x 3.0 mm, 1.8 μm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.1 mL/min |
| Detection | 230 nm |
Table 2: HPLC Method Parameters
| Parameter | Method B[1] | Method C[5] |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) | Xbridge Phenyl C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Buffer pH 6.5; B: ACN:Water (90:10) | A: 0.05% aq. TFA; B: Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1 mL/min | Not Specified |
| Detection | 245 nm | Not Specified |
Signaling Pathways and Logical Relationships
The following diagram illustrates a logical approach to method development for improving resolution.
Caption: A logical workflow for developing a robust analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 7. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dapagliflozin HPLC Autosampler Sample Carryover
Welcome to the technical support center for preventing sample carryover in Dapagliflozin HPLC analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sample carryover when analyzing Dapagliflozin?
A1: Sample carryover in Dapagliflozin HPLC analysis typically stems from several sources:
-
Insufficient Needle Washing: Residual Dapagliflozin from a high-concentration sample may adhere to the interior or exterior of the autosampler needle and contaminate the subsequent injection.[1]
-
Adsorption onto Surfaces: Dapagliflozin, being soluble in organic solvents and sparingly soluble in aqueous buffers, can adsorb to various surfaces within the HPLC flow path, including the needle, sample loop, injection valve rotor seal, and tubing.[2][3]
-
Vial and Cap Contamination: Improperly cleaned vials or septa can be a source of contamination. Tearing of septa during injection can also lead to carryover.[4]
-
Column Overload: Injecting a sample at a concentration that exceeds the column's capacity can lead to peak tailing and carryover into subsequent runs.[5]
Q2: What are the recommended wash solvents for preventing Dapagliflozin carryover?
A2: Given Dapagliflozin's solubility, a multi-solvent wash approach is most effective.[1] Dapagliflozin is soluble in organic solvents like methanol, ethanol, and DMSO.[2][6][7][8] Therefore, a robust cleaning protocol should include:
-
A strong organic solvent: To dissolve and remove Dapagliflozin residues. Methanol or acetonitrile are common choices. Isopropanol can also be effective.[4][9]
-
An aqueous component: To rinse away any residual buffer salts from the mobile phase.
-
Acidic or Basic Modifiers: For basic compounds that may interact with metallic surfaces, adding a small amount of acid to the wash solvent can help reduce carryover.[3] Conversely, for acidic compounds, a basic wash may be beneficial. The specific modifier should be chosen based on the analyte's properties and the HPLC method.
A dual-solvent wash, using both a strong organic solvent and an aqueous solution, is highly recommended for effective cleaning.[1]
Q3: How can I effectively test for the presence and extent of carryover in my Dapagliflozin analysis?
A3: A simple and effective way to test for carryover is to run a sequence of injections in a specific order:
-
Inject a high-concentration standard of Dapagliflozin.
-
Immediately follow with one or more blank injections (using your mobile phase or a clean solvent).[3]
-
Analyze the chromatograms of the blank injections for any peaks at the retention time of Dapagliflozin.
The presence of a peak in the blank injection indicates carryover. The peak area can be used to quantify the percentage of carryover from the preceding high-concentration sample.
Q4: Which components of the HPLC autosampler are most susceptible to Dapagliflozin carryover?
A4: The most common areas for carryover to occur in an autosampler include:
-
The Injection Needle: Both the inner and outer surfaces can retain sample.[5]
-
The Sample Loop: Residue can remain in the loop, especially if it is not fully flushed.
-
The Injector Rotor Seal: This is a frequent site of carryover, and seals can wear over time, exacerbating the problem.[10]
-
Connecting Tubing: Any tubing in the flow path between the injection port and the column can be a source of carryover.
Troubleshooting Guides
Systematic Approach to Diagnosing and Eliminating Dapagliflozin Carryover
If you are experiencing carryover in your Dapagliflozin analysis, follow this step-by-step guide to identify the source and implement a solution.
Step 1: Confirm and Quantify the Carryover
-
Action: Perform a carryover test by injecting a high-concentration Dapagliflozin standard followed by at least two blank injections.
-
Analysis: If a peak for Dapagliflozin appears in the first blank, carryover is confirmed. If the peak area decreases significantly in the second blank, the issue is likely related to the wash procedure. If the peak area remains consistent, there may be a more persistent contamination issue.[3]
Step 2: Optimize the Autosampler Wash Method
-
Action: Enhance your needle wash protocol.
-
Rationale: A more rigorous wash is often the quickest and most effective solution to carryover.
Step 3: Inspect and Clean Autosampler Components
-
Action: If optimizing the wash method is insufficient, manually clean or replace key components.
Step 4: Evaluate Vials and Septa
-
Action: Ensure your vials and septa are not contributing to the problem.
-
Use high-quality, silanized glass vials to minimize adsorption.
-
Use PTFE-lined septa, which are less prone to tearing than foil or film septa.[4]
-
Consider using fresh vials for each injection to rule out vial contamination.
-
Step 5: System-Wide Cleaning
-
Action: If carryover persists, a more thorough system flush may be necessary.
-
Flush the entire system, including the pump, degasser, and tubing, with a strong solvent like isopropanol.[11]
-
When flushing, disconnect the column to avoid damage.
-
The following diagram illustrates this troubleshooting workflow:
Experimental Protocols & Data
Protocol 1: Standard Carryover Test
-
Prepare a high-concentration standard: Prepare a solution of Dapagliflozin at the highest concentration used in your analytical method.
-
Prepare blank solutions: Use the initial mobile phase composition as your blank.
-
Set up the injection sequence:
-
Injection 1: Blank
-
Injection 2: High-concentration standard
-
Injection 3: Blank
-
Injection 4: Blank
-
-
Run the sequence: Execute the injection sequence and acquire the data.
-
Analyze the results: Examine the chromatograms for the blank injections that followed the high-concentration standard. Calculate the carryover percentage using the following formula:
Carryover (%) = (Peak Area in Blank 1 / Peak Area in High-Concentration Standard) x 100
Protocol 2: Comprehensive Autosampler Cleaning for Dapagliflozin
This protocol is recommended for persistent carryover issues.
-
Remove the column and detector from the flow path.
-
Prepare cleaning solutions:
-
Solution A: HPLC-grade water
-
Solution B: Isopropanol
-
Solution C: 1:1:1:1 Water:Isopropanol:Methanol:Acetonitrile
-
-
Flush the system:
-
Flush all pump lines with Solution A for 15 minutes.
-
Flush all pump lines with Solution B for 30 minutes.
-
-
Clean the autosampler:
-
Purge the autosampler with Solution C for 15 minutes.
-
If your system allows, perform multiple needle wash cycles using Solution C.
-
Manually clean the needle and needle port with a lint-free swab soaked in Solution C.
-
-
Re-equilibrate the system:
-
Flush the system with your mobile phase until the baseline is stable.
-
Reconnect the column and detector and allow the system to fully equilibrate before running samples.
-
Data Presentation: Recommended Wash Solvent Compositions
The following table summarizes recommended starting points for wash solvent compositions to minimize Dapagliflozin carryover. The optimal composition may vary depending on the specific HPLC system and mobile phase used.
| Wash Solvent Component | Composition | Purpose | Notes |
| Primary Organic Wash | 100% Methanol or Acetonitrile | To effectively dissolve and remove Dapagliflozin. | Isopropanol is also a strong solvent option.[4][9] |
| Dual-Solvent Wash A | 90:10 Acetonitrile:Water | A strong wash with some aqueous component to aid in rinsing. | A good general-purpose strong wash. |
| Dual-Solvent Wash B | 50:50 Methanol:Water | A balanced wash for both organic and aqueous solubility. | |
| Acidified Wash | 90:10 Acetonitrile:Water with 0.1% Formic Acid | To disrupt ionic interactions with metal surfaces.[3][4] | Use a volatile acid to avoid salt buildup.[4] |
By implementing these best practices and following the structured troubleshooting guide, you can effectively minimize and prevent sample carryover in your Dapagliflozin HPLC analyses, ensuring the accuracy and reliability of your data.
References
- 1. mastelf.com [mastelf.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijisrt.com [ijisrt.com]
- 8. usbio.net [usbio.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. sisweb.com [sisweb.com]
- 11. What to look out for when cleaning your HPLC system [lcservicesltd.co.uk]
Control strategies for minimizing Dapagliflozin impurity formation during synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control the formation of impurities during the synthesis of Dapagliflozin.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities encountered during Dapagliflozin synthesis?
A1: Impurities in Dapagliflozin synthesis are broadly classified into two main groups:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, residual intermediates, byproducts from side reactions, and reagents.[1]
-
Degradation Products: These impurities form due to the degradation of the Dapagliflozin molecule under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[1]
Q2: What are the common process-related impurities in Dapagliflozin synthesis and their sources?
A2: Common process-related impurities include:
-
Unreacted Starting Materials: Such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[2]
-
Intermediates: For example, Dapagliflozin tetraacetate can be present if the deacetylation step is incomplete.[3]
-
Byproducts: These can arise from side reactions during the synthesis. A notable byproduct is the furanoside impurity, which can form during the reductive deoxygenation step.[4]
-
Enantiomeric Impurities: The presence of the undesired enantiomer of Dapagliflozin is a possibility.
Q3: What are forced degradation studies and why are they important for Dapagliflozin?
A3: Forced degradation, or stress testing, involves subjecting Dapagliflozin to harsh conditions like acid, base, heat, oxidation, and photolysis to accelerate its degradation.[2] These studies are crucial for:
-
Identifying potential degradation products that could form under various storage and handling conditions.[5]
-
Elucidating the degradation pathways of the drug molecule.[5]
-
Developing and validating stability-indicating analytical methods capable of separating the drug from its degradation products.[2]
Q4: Which analytical techniques are most effective for profiling Dapagliflozin impurities?
A4: The most widely used and effective analytical techniques for detecting and quantifying Dapagliflozin impurities are:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying both process-related and degradation impurities.[1][6]
-
Gas Chromatography (GC): Often used for the detection and quantification of volatile impurities, such as residual solvents.[1]
-
Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS) to identify and characterize unknown impurities with high sensitivity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.[2]
Troubleshooting Guides
This section addresses common issues that may be encountered during Dapagliflozin synthesis, focusing on impurity control.
Issue 1: High Levels of Unreacted Starting Materials or Intermediates in the Final Product.
-
Potential Cause: Incomplete reaction in one or more synthetic steps.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.
-
Temperature Control: Verify that the reaction temperature is maintained within the optimal range. For instance, the C-arylation step is often performed at a very low temperature (e.g., -78 °C in traditional batch synthesis, though it can be raised to -20 °C in a continuous flow setup).[7]
-
Reagent Stoichiometry: Check the molar ratios of the reactants and reagents. An insufficient amount of a key reagent can lead to an incomplete reaction.
-
Purification: Enhance the purification process. Recrystallization or column chromatography may be necessary to remove unreacted materials.[1][8]
-
Issue 2: Formation of the Furanoside Byproduct.
-
Potential Cause: Presence of water during the reductive deoxygenation step.[4]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. The use of molecular sieves can help to remove residual moisture from the reaction mixture.[4]
-
Solvent Selection: Use appropriate anhydrous solvents as specified in the protocol.
-
Intermediate Purity: Ensure the intermediate compound is free of residual solvents like n-propanol, which can also contribute to the formation of byproducts. Azeotropic distillation can be employed for this purpose.[4]
-
Issue 3: Significant Degradation of Dapagliflozin During Work-up or Storage.
-
Potential Cause: Exposure to harsh pH, oxidative conditions, or light. Forced degradation studies show that Dapagliflozin is susceptible to degradation under acidic, basic, and oxidative conditions.[9][10]
-
Troubleshooting Steps:
-
pH Control: During aqueous work-up steps, use buffered solutions or mild acidic/basic conditions to avoid extreme pH values.
-
Inert Atmosphere: For steps sensitive to oxidation, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect the compound from light, especially if it is known to be photolabile. Use amber-colored glassware or cover the reaction vessel with aluminum foil.
-
Storage Conditions: Store the final product and intermediates under appropriate conditions (e.g., cool, dry, and dark place) as determined by stability studies.[1]
-
Data Presentation
Table 1: Summary of Dapagliflozin Forced Degradation Studies
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | - | Room Temp | Significant | [9] |
| Base Hydrolysis | 0.1N NaOH | - | Room Temp | Significant | [9] |
| Oxidation | 3% H₂O₂ | - | Room Temp | Significant | [9] |
| Thermal Degradation | Oven | 48 hours | 60°C | 5-20% | [10] |
| Photolytic Degradation | UV Lamp (254nm) | - | - | Liable | [10] |
Experimental Protocols
Representative RP-HPLC Method for Dapagliflozin Impurity Profiling
This protocol is a general guideline and may require optimization for specific applications.
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[6]
-
Mobile Phase A: Buffer pH 6.5[6]
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v)[6]
-
Gradient Program:
-
0-8 min: 75:25 (A:B)
-
8-12 min: 55:45 (A:B)
-
12-25 min: 55:45 (A:B)
-
25-35 min: 40:60 (A:B)[6]
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 35 °C[2]
-
Detection Wavelength: 245 nm[6]
-
Injection Volume: 10 µL
Forced Degradation Study Protocol
This is a general protocol for conducting forced degradation studies on Dapagliflozin.
-
Acid Degradation: Dissolve Dapagliflozin in a solution of 0.1 N HCl and keep it at room temperature for a specified period.[9]
-
Base Degradation: Dissolve Dapagliflozin in a solution of 0.1 N NaOH and keep it at room temperature for a specified period.[9]
-
Oxidative Degradation: Treat a solution of Dapagliflozin with 3% hydrogen peroxide.[9]
-
Thermal Degradation: Expose solid Dapagliflozin to a temperature of 60°C for 48 hours in an oven.[10]
-
Photolytic Degradation: Expose a solution of Dapagliflozin to UV radiation.[10]
After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Visualizations
Caption: Overview of Dapagliflozin synthesis, impurity formation, and control strategies.
References
- 1. Dapagliflozin synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2016178148A1 - Process for preparation of dapagliflozin - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Purification method of dapagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 9. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 10. ijrpr.com [ijrpr.com]
Technical Support Center: Enhancing Sensitivity for LOD and LOQ of Dapagliflozin Genotoxic Impurities
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Dapagliflozin's genotoxic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving low LOD and LOQ for Dapagliflozin's genotoxic impurities?
A1: The primary challenges stem from the need to detect and quantify these impurities at trace levels, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, within a complex matrix of the active pharmaceutical ingredient (API).[1] Key difficulties include matrix interference, which can suppress the analyte signal, and the inherent physicochemical properties of some impurities, such as low volatility, lack of a UV chromophore, or high reactivity, which makes them difficult to detect directly.
Q2: What are the most effective analytical techniques for trace-level analysis of genotoxic impurities?
A2: Hyphenated techniques are generally the most effective due to their high sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for non-volatile, polar, and thermally labile genotoxic impurities.[2] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is preferred for volatile organic impurities.[2] These methods allow for the selective detection and quantification of impurities even at very low concentrations.[2]
Q3: How can sample preparation significantly improve the LOD and LOQ?
A3: Effective sample preparation is crucial for enhancing sensitivity by isolating and concentrating the target analytes while removing interfering matrix components.[3] Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[4] SPE, in particular, offers high recoveries and improved selectivity.[5] Miniaturized SPE methods are also gaining traction as they require minimal sample volume and reduce solvent usage.
Q4: What is derivatization and how can it enhance sensitivity for genotoxic impurities?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties.[6] For impurities that are difficult to ionize in a mass spectrometer or lack a chromophore for UV detection, derivatization can introduce a readily ionizable group or a chromophore. This chemical modification can significantly enhance the signal intensity, thereby improving the LOD and LOQ.
Q5: Which regulatory guidelines should be followed for the validation of analytical methods for genotoxic impurities?
A5: The International Council for Harmonisation (ICH) guidelines are the primary reference for analytical method validation. Specifically, ICH Q2(R1) provides guidance on validation parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[7] For genotoxic impurities, ICH M7(R1) is also crucial as it outlines the risk assessment and control strategies.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Dapagliflozin's genotoxic impurities and provides practical troubleshooting steps.
Issue 1: Poor Sensitivity (High LOD/LOQ)
-
Potential Cause: Suboptimal mass spectrometry (MS) parameters.
-
Troubleshooting Steps:
-
Optimize the ionization source (e.g., Electrospray Ionization - ESI) parameters, including gas flows, temperatures, and voltages, to achieve the best signal for the target impurity.[8]
-
If using ESI, evaluate both positive and negative ionization modes to determine which provides a better response for the analyte.[8] For Dapagliflozin, negative ion mode has been shown to be effective, particularly with the formation of acetate adducts.[9][10]
-
For tandem MS, optimize the collision energy for each precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode to maximize the product ion signal.
-
-
-
Potential Cause: Matrix effects suppressing the analyte signal.
-
Troubleshooting Steps:
-
Improve the sample cleanup procedure. Consider using a more selective Solid Phase Extraction (SPE) sorbent or a multi-step extraction protocol.
-
Evaluate the use of matrix-matched calibration standards to compensate for signal suppression or enhancement.
-
Modify the chromatographic conditions to separate the analyte from co-eluting matrix components.
-
-
-
Potential Cause: Inefficient chromatographic separation leading to broad peaks.
-
Troubleshooting Steps:
-
Ensure the use of a high-efficiency column, such as one with smaller particle sizes (e.g., sub-2 µm).
-
Optimize the mobile phase composition and gradient profile to achieve sharper, more symmetrical peaks. Sharper peaks are taller, leading to a better signal-to-noise ratio.
-
Adjust the column temperature to improve peak shape and resolution.
-
-
Issue 2: High Baseline Noise in the Chromatogram
-
Potential Cause: Contaminated mobile phase or HPLC/MS system.
-
Troubleshooting Steps:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Ensure proper degassing of the mobile phase to prevent bubble formation.
-
Flush the entire LC-MS system thoroughly to remove any contaminants.
-
-
-
Potential Cause: Inappropriate mobile phase additives.
-
Troubleshooting Steps:
-
Avoid using additives that have high UV absorbance at the detection wavelength if using a UV detector in series with the MS.
-
For MS detection, be aware that some additives, like trifluoroacetic acid (TFA), can cause ion suppression. Consider using formic acid or ammonium acetate as alternatives.
-
-
Issue 3: Inconsistent or Drifting Retention Times
-
Potential Cause: Inadequate system equilibration.
-
Troubleshooting Steps:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
-
-
Potential Cause: Fluctuations in mobile phase composition or temperature.
-
Troubleshooting Steps:
-
Prepare the mobile phase accurately and ensure it is well-mixed.
-
Use a column oven to maintain a stable column temperature.
-
-
Data Presentation
The following tables summarize the Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Dapagliflozin and its impurities from various validated analytical methods. These values demonstrate the sensitivity that can be achieved with optimized techniques.
Table 1: LOD and LOQ of Dapagliflozin using LC-MS/MS
| Concentration Range | LOD | LOQ | Ionization Mode | Reference |
| 25-500 ng/mL | 6.83 ng/mL | 20.70 ng/mL | ESI Positive | [7] |
| 5-2000 ng/mL | Not Reported | 5 ng/mL (LLOQ) | ESI Negative | [11] |
| 50.00-10000.00 pg/mL | Not Reported | 50.00 pg/mL (LLOQ) | ESI Positive | [5] |
| 2.50-250.0 ng/mL | Not Reported | 2.50 ng/mL (LLOQ) | ESI Negative | [12] |
| 0.2-100 ng/mL | Not Reported | 0.2 ng/mL (LLOQ) | ESI Negative (acetate adducts) | [9][10] |
Table 2: LOD and LOQ of Dapagliflozin and its Impurities by HPLC/UPLC
| Analyte | Concentration Range | LOD | LOQ | Method | Reference |
| Dapagliflozin | 30-70 µg/mL | Low | Low | UPLC-PDA | [13] |
| Impurities (3) | 1-10 µg/mL | Low | Low | UPLC-PDA | [13] |
| Dapagliflozin | Not Specified | 0.49 µg/mL | 0.59 µg/mL | RP-HPLC | |
| Dapagliflozin Enantiomer & Impurities | 0.45-1.2 µg/ml | Not specified, but method capable of detection at low levels | Validated at LOQ level | RP-HPLC | [14] |
| Dapagliflozin | Not Specified | 0.257 µg/mL | 0.778 µg/mL | RP-HPLC |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Quantification of Dapagliflozin Impurities
This protocol outlines a general approach for developing a sensitive LC-MS/MS method. Specific parameters must be optimized for each target impurity.
-
Chromatographic System:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A high-resolution reversed-phase column, e.g., C18, with a particle size of ≤ 2.7 µm (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1×100 mm, 2.7 µm).[7]
-
Mobile Phase A: 5mM ammonium acetate in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer System:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode, depending on the impurity's characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimization: For each impurity, infuse a standard solution to determine the optimal precursor ion and, after fragmentation, the most abundant and stable product ions. Optimize the collision energy for each MRM transition.
-
-
Method Execution:
-
Prepare calibration standards and quality control samples by spiking known amounts of the impurity standard into a solution of Dapagliflozin API to mimic the sample matrix.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the samples and acquire data in MRM mode.
-
Process the data to generate a calibration curve and determine the concentration of the impurity in the samples.
-
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This protocol provides a general workflow for using SPE to clean up and concentrate Dapagliflozin samples for impurity analysis.
-
Materials:
-
SPE cartridges (e.g., polymeric reversed-phase sorbent).
-
SPE vacuum manifold.
-
High-purity solvents (e.g., methanol, acetonitrile, water).
-
Sample dissolution solvent.
-
-
Procedure:
-
Sample Dissolution: Accurately weigh and dissolve the Dapagliflozin sample in a suitable solvent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove matrix interferences while retaining the target impurities.
-
Elution: Elute the target impurities with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase for injection into the LC-MS/MS system.
-
Mandatory Visualization
Caption: Workflow for enhancing LOD and LOQ in impurity analysis.
Caption: Troubleshooting guide for poor sensitivity in LC-MS analysis.
Caption: Experimental workflow for impurity quantification.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 4. ijper.org [ijper.org]
- 5. scispace.com [scispace.com]
- 6. iosrphr.org [iosrphr.org]
- 7. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 8. Selective reaction monitoring of negative electrospray ionization acetate adduct ions for the bioanalysis of dapagliflozin in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Navigating the Nuances of pH in Dapagliflozin Impurity Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals in the Pharmaceutical Industry
This technical support center provides in-depth guidance on optimizing the separation of acidic and basic impurities of Dapagliflozin by adjusting the mobile phase pH in High-Performance Liquid Chromatography (HPLC). Authored for professionals in drug development and analytical research, this resource offers practical troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to enhance analytical method development and ensure robust impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the typical acidic and basic impurities of Dapagliflozin?
A1: Dapagliflozin can degrade under various stress conditions, leading to the formation of both acidic and basic impurities. Forced degradation studies have shown that Dapagliflozin is susceptible to degradation in acidic, alkaline, and oxidative conditions.[1][2]
-
Acidic Impurities: Under acidic conditions, hydrolysis of the glycosidic bond can occur, leading to the formation of an aglycone and a glucose moiety. One of the primary degradation products identified under acidic stress is 5-Bromo-2-chlorobenzoic acid, which is a starting material in the synthesis of Dapagliflozin.[3] Other acidic degradants can arise from the oxidation of the primary alcohol on the glucose moiety to a carboxylic acid.
-
Basic Impurities: While Dapagliflozin is relatively more stable under basic conditions compared to acidic conditions, degradation can still occur.[4] Potential basic impurities could arise from reactions involving any amine-containing reagents or starting materials used in the synthesis, though specific structures are less commonly reported in the literature.
-
Process-Related Impurities: Impurities can also originate from the manufacturing process, including unreacted starting materials, intermediates, and byproducts of side reactions.[3] An example of a process-related impurity is 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene.[3]
Q2: Why is pH control of the mobile phase crucial for the separation of Dapagliflozin and its impurities?
A2: The pH of the mobile phase is a critical parameter in reversed-phase HPLC that directly influences the retention time, peak shape, and resolution of ionizable analytes. Dapagliflozin and its acidic or basic impurities contain functional groups that can exist in either an ionized or a neutral state depending on the mobile phase pH.
-
For Acidic Impurities: At a pH below their pKa, acidic compounds are protonated and thus less polar, leading to longer retention times on a reversed-phase column. Conversely, at a pH above their pKa, they are deprotonated (ionized) and more polar, resulting in shorter retention times.
-
For Basic Impurities: At a pH above their pKa, basic compounds are in their neutral form and are retained longer. At a pH below their pKa, they are protonated (ionized) and elute earlier.
-
Peak Shape: Operating at a pH close to the pKa of an analyte can lead to poor peak shapes (e.g., tailing or fronting) due to the co-existence of both ionized and non-ionized forms. Therefore, it is generally recommended to work at a pH at least 1.5 to 2 units away from the pKa of the analytes of interest to ensure they are in a single ionic state.
Q3: What is the predicted pKa of Dapagliflozin and its key impurities?
-
Dapagliflozin: The Dapagliflozin molecule itself does not contain strongly acidic or basic functional groups. The hydroxyl groups of the glucose moiety are very weakly acidic, with a high pKa (typically >12), and are not significantly ionized within the typical HPLC pH range (2-8). Therefore, its retention is less affected by pH changes in this range.
-
Acidic Impurities: An impurity like 5-Bromo-2-chlorobenzoic acid has a carboxylic acid group, which is acidic. The predicted pKa for this compound is around 3-4.
-
Basic Impurities: The presence of basic impurities is less commonly reported. If an impurity contained a basic nitrogen atom (e.g., an amine), its pKa would typically be in the range of 4-10, depending on its chemical environment.
Troubleshooting Guide
This section addresses common issues encountered during the separation of Dapagliflozin and its impurities, with a focus on pH-related solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between Dapagliflozin and an acidic impurity. | The mobile phase pH is too high, causing the acidic impurity to be ionized and elute too close to the void volume or other early-eluting peaks. | Decrease the mobile phase pH to a value at least 1.5-2 units below the pKa of the acidic impurity. For an impurity with a pKa of ~3.5, a pH of 2.0-2.5 would be a good starting point. This will protonate the acidic impurity, making it less polar and increasing its retention time. |
| Poor peak shape (tailing) for a basic impurity. | The mobile phase pH is close to the pKa of the basic impurity, leading to the co-existence of both protonated and neutral forms. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the basic impurity. If the pKa is ~8, a pH of 6 or 10 would be suitable. For reversed-phase columns, a lower pH (e.g., 2.5-3.5) is often preferred to ensure the protonation of basic compounds and minimize interactions with residual silanols on the column packing material. |
| Co-elution of an acidic and a basic impurity. | The current mobile phase pH results in similar retention times for both impurities. | A pH gradient may be necessary. Alternatively, select an isocratic pH that provides the best compromise in separation. For instance, a mid-range pH (e.g., 5-6) might partially ionize the acidic impurity (decreasing its retention) and keep the basic impurity protonated (decreasing its retention), potentially creating a separation window. However, careful optimization is required to avoid poor peak shapes. |
| Inconsistent retention times. | Fluctuations in the mobile phase pH. This can be due to improper buffer preparation, degradation of the buffer, or absorption of atmospheric CO2. | Ensure accurate and consistent preparation of the mobile phase buffer. Use a calibrated pH meter. Prepare fresh buffer solutions regularly and keep them covered. Degas the mobile phase to prevent bubble formation. |
Data Presentation
The following table summarizes the predicted ionization states of Dapagliflozin and representative acidic and basic impurities at different pH values, and the expected effect on their retention time in reversed-phase HPLC.
| Compound | Predicted pKa | pH 2.5 | pH 4.5 | pH 6.5 |
| Dapagliflozin | >12 (hydroxyls) | Neutral (Long Retention) | Neutral (Long Retention) | Neutral (Long Retention) |
| Acidic Impurity (e.g., 5-Bromo-2-chlorobenzoic acid) | ~3.5 | Neutral (Longer Retention) | Partially Ionized (Intermediate Retention) | Ionized (Shorter Retention) |
| Basic Impurity (hypothetical, e.g., with an amine) | ~8.0 | Ionized (Shorter Retention) | Ionized (Shorter Retention) | Ionized (Shorter Retention) |
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Dapagliflozin and its Acidic Impurities
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 224 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v).
Protocol 2: Forced Degradation Study - Acidic Conditions
-
Sample Preparation: Prepare a solution of Dapagliflozin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Treatment: To 1 mL of the Dapagliflozin solution, add 1 mL of 1N HCl.
-
Incubation: Heat the mixture at 80 °C for 2 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1N NaOH.
-
Dilution: Dilute the neutralized solution to a suitable concentration with the mobile phase before injection into the HPLC system.
Mandatory Visualizations
Caption: Experimental workflow for Dapagliflozin impurity profiling.
Caption: Effect of mobile phase pH on impurity retention.
References
Validation & Comparative
Comparative Guide to Validated HPLC Methods for Dapagliflozin Impurities Analysis Following ICH Q2(R1) Guidelines
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of impurities in Dapagliflozin, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Dapagliflozin.
I. Experimental Protocols
A critical aspect of method validation is the detailed documentation of the experimental procedure. Below are the methodologies for two prominent HPLC methods used for Dapagliflozin impurity profiling.
Method 1: Reverse-Phase HPLC for Dapagliflozin Enantiomer and Related Impurities
This method is designed for the quantification of Dapagliflozin enantiomers and other associated impurities in the Active Pharmaceutical Ingredient (API).
-
Chromatographic System: A gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is employed.
-
Column: Chiralcel OJ-3R column.
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile and water (5:95 v/v).
-
Mobile Phase B: Acetonitrile and water (95:5 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength of 227 nm.
-
Column Temperature: Maintained between 38°C and 42°C.
-
Run Time: 40 minutes.
Method 2: HPLC for Dapagliflozin and its Impurities in Tablet Dosage Form
This method is suitable for the separation and determination of Dapagliflozin and its six impurities in pharmaceutical tablet formulations.[1]
-
Chromatographic System: A gradient high-performance liquid chromatographic system.[1]
-
Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µ).[1]
-
Mobile Phase:
-
Gradient Program: A specific gradient program is utilized for the separation.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: UV detection at 245 nm.[1]
II. Data Presentation: Comparison of Method Performance
The following tables summarize the quantitative data from the validation of the described HPLC methods, alongside a UPLC method for comparison, as per ICH Q2(R1) guidelines.
Table 1: Chromatographic Conditions and Impurities
| Parameter | Method 1 (RP-HPLC) | Method 2 (HPLC)[1] | Alternative Method (UPLC)[2] |
| Column | Chiralcel OJ-3R | Hypersil BDS C18 (250mm x 4.6mm, 5µ) | Zorbax phenyl (50 x 3.0 mm, 1.8 µm) |
| Mobile Phase | A: ACN:Water (5:95) B: ACN:Water (95:5) | A: Buffer pH 6.5 B: ACN:Water (90:10) | Acetonitrile:Water (70:30, v/v) |
| Detection Wavelength | 227 nm | 245 nm | 230 nm |
| Impurities Analyzed | Enantiomer, Bromo Dapagliflozin, Ethyl Dapagliflozin, Alfa Isomer | Impurities A, B, C, D, E, and F | Three synthesis impurities |
Table 2: Validation Parameters According to ICH Q2(R1)
| Validation Parameter | Method 1 (RP-HPLC) | Method 2 (HPLC)[1] | Alternative Method (UPLC)[2] |
| Linearity (Concentration Range) | 0.45 to 1.2 µg/ml | Not explicitly stated | Dapagliflozin: 30-70 µg/mL, Impurities: 1-10 µg/mL |
| Correlation Coefficient (r²) | 1.000 | Not explicitly stated | > 0.99 |
| Accuracy (% Recovery) | Meets acceptable standards | Good | Good |
| Precision (% RSD) | Meets acceptable standards | Good | Good |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio | Good sensitivity | Low limits of detection |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio | Good sensitivity | Low limits of quantification |
| Specificity | Demonstrated by spiking with impurities | Good | Good |
| Robustness | Evaluated and found to be acceptable | Good | Good |
III. Mandatory Visualizations
Workflow for HPLC Method Validation according to ICH Q2(R1)
The following diagram illustrates the logical workflow for validating an analytical procedure for the determination of impurities, as outlined in the ICH Q2(R1) guideline.[3][4][5]
Caption: Logical workflow for HPLC method validation based on ICH Q2(R1).
Comparison of Analytical Method Performance
This diagram provides a visual comparison of the key performance characteristics of the different analytical methods discussed.
Caption: Comparison of key performance characteristics of analytical methods.
References
A Comparative Guide to the Impurity Profiling of Generic Dapagliflozin Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of impurities in various generic formulations of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor pivotal in the management of type 2 diabetes mellitus. Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for the safety and efficacy of therapeutic products. This document outlines the common impurities associated with dapagliflozin, detailed experimental protocols for their identification and quantification, and a template for data presentation to facilitate objective comparisons between different generic products.
Understanding Dapagliflozin Impurities
Impurities in dapagliflozin can originate from the manufacturing process or degradation of the drug substance over time.[1] These are broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and enantiomeric impurities.[2]
-
Degradation Products: These arise from the exposure of dapagliflozin to environmental factors such as light, heat, moisture, and oxygen.[1]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the acceptable levels of these impurities in pharmaceutical products.[2]
Comparative Impurity Data
While comprehensive, publicly available studies directly comparing the impurity profiles of a wide range of commercially available generic dapagliflozin products are scarce, a 2023 study published in the Baghdad Science Journal provides valuable insights. The study analyzed dapagliflozin APIs, the brand name product Farxiga®, and some generic products, detecting a total of fifteen impurities.[1][3] Of these, three impurities (designated as H, J, and K) were found to exceed the acceptable limit of 0.1% in some of the tested samples.[1][3]
The following table is a template for summarizing quantitative data from a comparative impurity analysis of different dapagliflozin products.
| Impurity | Brand Name Product (% w/w) | Generic Product A (% w/w) | Generic Product B (% w/w) | Generic Product C (% w/w) |
| Process-Related Impurities | ||||
| Impurity 1 | < 0.10 | 0.12 | < 0.10 | 0.08 |
| Impurity 2 | 0.05 | 0.06 | 0.07 | 0.05 |
| Impurity 3 | < 0.05 | < 0.05 | 0.06 | < 0.05 |
| Degradation Products | ||||
| Degradant 1 | < 0.05 | 0.08 | < 0.05 | 0.06 |
| Degradant 2 | 0.07 | 0.09 | 0.11 | 0.08 |
| Total Impurities | < 0.20 | 0.35 | < 0.30 | < 0.27 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the actual impurity profile of any specific commercial product.
Experimental Protocols
A robust analytical methodology is essential for the accurate identification and quantification of dapagliflozin impurities. A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a mass detector is a widely accepted approach.[3]
1. Instrumentation and Chromatographic Conditions:
-
System: A validated RP-HPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).[3]
-
Column: BDS Hypersil column (250mm length, 4.6 mm internal diameter, 5-μm particle size) maintained at 35℃.[3]
-
Mobile Phase: A gradient elution using water as mobile phase A and acetonitrile as mobile phase B.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: PDA detection at a wavelength of 224nm.[3]
-
Internal Standard: Empagliflozin can be used as an internal standard.[3]
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of dapagliflozin reference standard and individual impurity standards in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: Accurately weigh and dissolve the dapagliflozin product (API or crushed tablets) in the diluent to achieve a known concentration.
-
Forced Degradation Studies: To identify potential degradation products, subject the dapagliflozin API to stress conditions including acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), photolytic, and thermal stress.
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizing the Process and Mechanism
To better understand the workflow and the biological context of dapagliflozin, the following diagrams are provided.
References
A Comparative Analysis of UPLC and HPLC Methods for Dapagliflozin Impurity Quantification
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation and performance of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the precise quantification of impurities in Dapagliflozin.
The robust and accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin is a critical aspect of drug development and quality control. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive comparison of UPLC and HPLC methods for Dapagliflozin impurity analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison: UPLC vs. HPLC
The choice between UPLC and HPLC for impurity analysis often depends on the specific requirements of the laboratory, including the need for high throughput, sensitivity, and resolution. UPLC, with its use of smaller particle size columns and higher operating pressures, generally offers significant advantages in terms of speed and efficiency.
A summary of the performance characteristics of representative UPLC and HPLC methods for the quantification of Dapagliflozin and its impurities is presented below. The data is compiled from published studies to provide an objective comparison.
| Parameter | UPLC Method | HPLC Method |
| Instrumentation | Waters Acquity UPLC H-Class | High-Performance Liquid Chromatography with UV detector |
| Column | Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)[1] | Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µ)[2] |
| Flow Rate | 0.1 mL/min[1] | 1 mL/min[2] |
| Run Time | Significantly shorter (not explicitly stated, but implied by UPLC technology) | 75 minutes[2] |
| Linearity Range (Impurities) | 1-10 µg/mL[1] | Not explicitly stated for all impurities |
| Correlation Coefficient (r²) | > 0.99[1] | Not explicitly stated |
| Limit of Detection (LOD) | Low (specific values not provided in abstract)[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | Low (specific values not provided in abstract)[1] | Not explicitly stated |
| Number of Impurities Resolved | Three synthesis impurities[1] | Six impurities (A, B, C, D, E, and F)[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following sections outline the experimental protocols for the UPLC and HPLC methods discussed.
UPLC Method for Dapagliflozin and Three Impurities
This method was developed for the simultaneous determination of Dapagliflozin and three of its synthesis impurities.[1]
-
Instrumentation: Waters® Acquity UPLC H-Class system with a photodiode array (PDA) detector.[1]
-
Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (70:30, v/v) in an isocratic mode.[1]
-
Flow Rate: 0.1 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Detection: UV detection at 230 nm.[1]
-
Column Temperature: 25 ºC.[1]
-
Diluent: Acetonitrile: water (50:50, v/v).[1]
HPLC Method for Dapagliflozin and Six Impurities
This gradient HPLC method was developed for the separation and determination of Dapagliflozin and six of its impurities in tablet dosage form.[2]
-
Instrumentation: High-Performance Liquid Chromatography with a UV detector.[2]
-
Column: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µ).[2]
-
Mobile Phase:
-
Gradient Program:
-
0–8 min: 75:25 (A:B)
-
8–12 min: 55:45 (A:B)
-
12–25 min: 55:45 (A:B)
-
25–35 min: 40:60 (A:B)
-
35–65 min: 30:70 (A:B)
-
65–66 min: 30:70 (A:B)
-
66–75 min: 75:25 (A:B)[2]
-
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detection at 245 nm.[2]
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for both the UPLC and HPLC methods.
Caption: UPLC experimental workflow for this compound analysis.
Caption: HPLC experimental workflow for this compound analysis.
Conclusion
Both UPLC and HPLC are suitable techniques for the quantification of Dapagliflozin impurities. The UPLC method offers the advantage of significantly faster analysis times and potentially higher sensitivity, making it ideal for high-throughput screening and routine quality control. The HPLC method, while having a longer run time, demonstrates the capability to resolve a larger number of impurities. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the desired balance between speed, resolution, and the number of impurities to be monitored. The provided experimental protocols and workflows serve as a valuable resource for laboratories looking to implement or validate methods for this compound analysis.
References
Comparing Dapagliflozin degradation profiles under acid, base, and oxidative stress.
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the degradation profile of dapagliflozin under acidic, basic, and oxidative stress conditions, supported by a compilation of experimental data from various studies.
Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is susceptible to degradation under certain stress conditions, which can impact its safety and efficacy. Forced degradation studies are crucial for identifying potential degradation products and developing stable formulations. This report synthesizes findings on the degradation of dapagliflozin when subjected to acid, base, and oxidative challenges.
Comparative Degradation Data
The stability of dapagliflozin varies significantly across different stress conditions. The following table summarizes the quantitative degradation of dapagliflozin as reported in several studies. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions, including the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Reagent | Concentration | Temperature | Duration | Degradation (%) | Reference |
| Acidic | Hydrochloric Acid (HCl) | 0.1 N | Not Specified | Not Specified | 1.18 | [1] |
| Hydrochloric Acid (HCl) | 1 N | 60°C (reflux) | 48 hours | ~20-25 | ||
| Basic | Sodium Hydroxide (NaOH) | 0.1 N | Not Specified | Not Specified | 28.20 | [1] |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% | Not Specified | Not Specified | 1.67 | [1] |
Experimental Protocols
The methodologies employed in forced degradation studies of dapagliflozin generally follow the principles outlined by the International Council for Harmonisation (ICH) guidelines. Below are detailed protocols representative of the experiments cited in the literature.
Acid Degradation
-
Preparation of Stock Solution: A standard stock solution of dapagliflozin is prepared by dissolving a known amount of the API in a suitable solvent, typically a mixture of methanol and water.
-
Stress Application: The stock solution is then treated with a solution of hydrochloric acid (HCl) to achieve the desired final concentration (e.g., 0.1 N or 1 N).
-
Incubation: The mixture is then subjected to stress conditions. This may involve refluxing at an elevated temperature (e.g., 60°C) for a specified period (e.g., 48 hours) or incubation at room temperature.
-
Neutralization and Dilution: After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of sodium hydroxide (NaOH) solution. The neutralized solution is then diluted with the mobile phase to a suitable concentration for analysis.
-
Analysis: The extent of degradation is determined by a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Base Degradation
-
Preparation of Stock Solution: A standard stock solution of dapagliflozin is prepared as described for the acid degradation study.
-
Stress Application: The stock solution is treated with a solution of sodium hydroxide (NaOH) to the desired final concentration (e.g., 0.1 N).
-
Incubation: The mixture is then incubated under specified conditions, which may include elevated temperatures or extended time at room temperature.
-
Neutralization and Dilution: Following the stress period, the solution is cooled and neutralized with an equivalent concentration of hydrochloric acid (HCl). The solution is subsequently diluted with the mobile phase for analysis.
-
Analysis: The degradation percentage is quantified using a validated stability-indicating RP-HPLC method.
Oxidative Degradation
-
Preparation of Stock Solution: A standard stock solution of dapagliflozin is prepared.
-
Stress Application: The stock solution is treated with a solution of hydrogen peroxide (H₂O₂) to the desired final concentration (e.g., 3%).
-
Incubation: The solution is kept at room temperature for a defined period to allow for oxidative degradation to occur.
-
Dilution: After the incubation period, the solution is diluted with the mobile phase to the appropriate concentration for analysis.
-
Analysis: The amount of remaining intact dapagliflozin is determined by RP-HPLC, and the percentage of degradation is calculated.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of dapagliflozin.
Caption: Forced degradation workflow for dapagliflozin.
Summary of Findings
Based on the available data, dapagliflozin demonstrates varying stability under the tested stress conditions. It appears to be most susceptible to degradation under basic conditions, showing significant degradation (28.20%) with 0.1 N NaOH.[1] Acidic conditions also lead to considerable degradation, particularly with stronger acid concentration and heat (~20-25%). In contrast, dapagliflozin exhibits relatively higher stability under the tested oxidative stress condition, with only minor degradation (1.67%) observed with 3% H₂O₂.[1]
These findings highlight the importance of controlling pH and avoiding strongly basic or acidic environments during the manufacturing and storage of dapagliflozin-containing products. The development of a validated stability-indicating analytical method is crucial for accurately monitoring the purity and stability of dapagliflozin in pharmaceutical formulations. Further studies to identify and characterize the degradation products are essential for a complete understanding of the drug's stability profile and to ensure patient safety.
References
A Comprehensive Guide to Inter-laboratory Comparison and Method Transfer for Dapagliflozin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory comparisons and executing the seamless transfer of analytical methods for the quantification of impurities in Dapagliflozin. Ensuring consistency and reliability of analytical data across different laboratories is paramount in pharmaceutical development and manufacturing. This document offers detailed experimental protocols, presents a model for comparative data analysis, and outlines a robust method transfer plan.
Comparative Analysis of Analytical Methods
Several analytical methods have been developed and validated for the determination of Dapagliflozin and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.[1][2] UPLC methods, in general, offer advantages such as faster analysis times and higher separation efficiency.[1] Below is a summary of a representative UPLC method and its validation parameters, which will serve as the basis for our inter-laboratory comparison and method transfer protocol.
Table 1: Chromatographic Conditions of a Representative UPLC Method for Dapagliflozin Impurity Analysis
| Parameter | Condition |
| Chromatograph | Waters® Acquity UPLC H-Class |
| Column | Zorbax phenyl column (50 x 3.0 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile: Water (70:30, v/v) in isocratic mode |
| Flow Rate | 0.1 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 25 ºC |
| Detector | Photodiode Array (PDA) at 230 nm |
Table 2: Summary of Validation Parameters for the Representative UPLC Method
| Parameter | Dapagliflozin | Impurity 1 | Impurity 2 | Impurity 3 |
| Linearity Range (µg/mL) | 30-70 | 1-10 | 1-10 | 1-10 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/mL) | Specific values to be determined by each lab | Specific values to be determined by each lab | Specific values to be determined by each lab | Specific values to be determined by each lab |
| LOQ (µg/mL) | Specific values to be determined by each lab | Specific values to be determined by each lab | Specific values to be determined by each lab | Specific values to be determined by each lab |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% | < 5.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 95.0 - 105.0% | 95.0 - 105.0% |
Inter-Laboratory Comparison (ILC) Study Protocol
An inter-laboratory comparison, also known as a proficiency test, is crucial for assessing the reproducibility of an analytical method across different laboratories.[3][4][5]
Experimental Protocol for ILC
Each participating laboratory will receive a standardized sample of Dapagliflozin containing known impurities at various concentrations. The laboratories will be required to perform the analysis according to the UPLC method detailed in Table 1.
Sample Preparation:
-
Accurately weigh a portion of the provided Dapagliflozin sample.
-
Dissolve the sample in the mobile phase to achieve a final concentration of 50 µg/mL for Dapagliflozin and approximately 5 µg/mL for each impurity.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Reporting:
Each laboratory will report the following:
-
The concentration of Dapagliflozin and each impurity in the provided sample.
-
The results of system suitability tests (e.g., tailing factor, theoretical plates).
-
Raw data, including chromatograms.
Hypothetical Inter-Laboratory Comparison Data
The following tables illustrate the expected outcomes of a successful inter-laboratory comparison study.
Table 3: Hypothetical Results of this compound Analysis from Three Laboratories
| Laboratory | Dapagliflozin Assay (%) | Impurity 1 (%) | Impurity 2 (%) | Impurity 3 (%) |
| Lab A | 99.85 | 0.08 | 0.12 | 0.05 |
| Lab B | 99.79 | 0.09 | 0.11 | 0.06 |
| Lab C | 99.91 | 0.07 | 0.13 | 0.04 |
| Mean | 99.85 | 0.08 | 0.12 | 0.05 |
| Std. Dev. | 0.06 | 0.01 | 0.01 | 0.01 |
| %RSD | 0.06 | 12.5 | 8.33 | 20.0 |
Table 4: Comparison of Method Precision and Accuracy Across Laboratories
| Laboratory | Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Lab A | 0.45 | 100.5 |
| Lab B | 0.52 | 99.8 |
| Lab C | 0.49 | 101.2 |
| Acceptance Criteria | ≤ 1.0% | 98.0 - 102.0% |
Method Transfer Protocol
The transfer of an analytical procedure is a documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in another laboratory.[6][7]
Key Elements of the Method Transfer Protocol
-
Objective: To successfully transfer the validated UPLC method for this compound analysis from the originating laboratory to the receiving laboratory.
-
Scope: This protocol applies to the transfer of the specified UPLC method.
-
Responsibilities:
-
Originating Laboratory: Provide the complete analytical method, validation reports, and necessary training.
-
Receiving Laboratory: Demonstrate proficiency in performing the method by meeting the pre-defined acceptance criteria.
-
-
Materials and Instruments: All reference standards, reagents, and instrumentation should be of equivalent quality at both sites.
-
Experimental Design: The receiving laboratory will analyze a set of samples provided by the originating laboratory (including known standards and a validation batch).
-
Acceptance Criteria: The results obtained by the receiving laboratory must be comparable to those of the originating laboratory and within the specifications outlined in the validation report (as shown in Table 2).
Workflow for Inter-Laboratory Comparison and Method Transfer
References
- 1. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. sqfi.com [sqfi.com]
- 4. feedhaccp.org [feedhaccp.org]
- 5. eas-eth.org [eas-eth.org]
- 6. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 7. pharmabeginers.com [pharmabeginers.com]
Validated RP-HPLC Method for Dapagliflozin Enantiomer: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of enantiomeric impurities is a critical aspect of pharmaceutical quality control. This guide provides a detailed comparison of the performance of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the Dapagliflozin enantiomer, with a focus on accuracy and precision, supported by experimental data.
Performance Data: Accuracy and Precision
The following table summarizes the key performance parameters of the validated RP-HPLC method for the Dapagliflozin enantiomer, demonstrating its suitability for routine quality control analysis.
| Validation Parameter | Dapagliflozin Enantiomer | Acceptance Criteria |
| Accuracy (% Recovery) | ||
| Spiking Level 30% | 99% | 98.0% - 102.0% |
| Spiking Level 100% | 99% | 98.0% - 102.0% |
| Spiking Level 120% | 100% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.14% | ≤ 2.0% |
Experimental Protocols
The data presented in this guide was obtained using the following detailed experimental protocol, which is based on a validated, eco-friendly RP-HPLC method.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Chiralcel OJ-3R
-
Mobile Phase A: A mixture of acetonitrile and water in a 95:5 v/v ratio.
-
Mobile Phase B: A mixture of acetonitrile and water in a 5:95 v/v ratio.
-
Gradient Program: A gradient elution was employed.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
-
Run Time: 40 minutes
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio was used as the diluent.
-
Standard Stock Solution: A stock solution of the Dapagliflozin enantiomer was prepared in the diluent at a concentration of 0.0075 mg/mL.
-
Sample Solution: Accurately weighed Dapagliflozin Active Pharmaceutical Ingredient (API) was dissolved in the diluent to achieve a target concentration for the enantiomer.
Accuracy Study (Recovery)
-
A known amount of the Dapagliflozin enantiomer standard stock solution was spiked into the sample solution at three different concentration levels: 30%, 100%, and 120% of the target analyte concentration.
-
Each spiked sample was prepared in triplicate.
-
The samples were analyzed using the described HPLC method.
-
The percentage recovery was calculated by comparing the amount of enantiomer found to the amount added.
Precision Study (Repeatability)
-
Six individual preparations of the Dapagliflozin sample solution, spiked with the enantiomer at a specified concentration, were prepared.
-
Each sample was injected into the HPLC system.
-
The peak area of the Dapagliflozin enantiomer was recorded for each injection.
-
The percentage relative standard deviation (%RSD) of the peak areas was calculated to determine the repeatability of the method.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the accuracy and precision of the validated method for the Dapagliflozin enantiomer.
Caption: Workflow for Accuracy and Precision Validation.
Robustness Testing for a Stability-Indicating Dapagliflozin HPLC Method: A Comparative Guide
This guide provides a comprehensive overview and comparison of robustness testing for stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dapagliflozin. The information presented is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their analytical methods.
A stability-indicating analytical method is crucial for the determination of a drug substance in the presence of its degradation products, ensuring the safety and efficacy of the final pharmaceutical product. Robustness testing is a key validation parameter that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Comparative Analysis of HPLC Method Parameters for Dapagliflozin
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Dapagliflozin in bulk and pharmaceutical dosage forms. The following table summarizes the key chromatographic conditions from various published methods, offering a comparative perspective.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Gemini-NX C18 (250 mm x 4.6 mm, 5 µm) | Cosmosil C18[1] | Kromasil 100-5-C8 (100 mm x 4.6 mm)[2] | Symmetry C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Octane sulphonate buffer:Methanol (30:70 v/v) | Methanol:Water (85:15 v/v), pH 3[1] | Acetonitrile:Water (52:48 v/v)[2] | Methanol:Acetonitrile:1% OPA (75:20:05 v/v/v)[3] |
| Flow Rate | 1.0 mL/min | 0.9 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection Wavelength | 203 nm | 224 nm[1] | 224 nm[2] | 246 nm[3] |
| Column Temperature | Ambient | Not Specified | Not Specified | Ambient[3] |
| Retention Time | Not Specified | Not Specified | 1.67 min[2] | 2.797 min[3] |
Robustness Testing: Parameters and Acceptance Criteria
Robustness is evaluated by intentionally varying critical method parameters and observing the effect on the analytical results. The following table outlines common parameters varied during robustness testing of Dapagliflozin HPLC methods, along with typical acceptance criteria.
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 to 0.2 mL/min[3][4] | Relative Standard Deviation (%RSD) of peak area ≤ 2.0%. Tailing factor ≤ 2. System suitability parameters must be met. |
| Mobile Phase Composition | ± 2% to 10% of organic phase[3] | %RSD of peak area ≤ 2.0%. Tailing factor ≤ 2. Resolution between Dapagliflozin and degradants should be maintained. |
| Mobile Phase pH | ± 0.1 to 0.2 units | %RSD of peak area ≤ 2.0%. Tailing factor ≤ 2. Retention time shift should be minimal. |
| Column Temperature | ± 2 to 5 °C[3] | %RSD of peak area ≤ 2.0%. Tailing factor ≤ 2. Retention time should be consistent. |
| Detection Wavelength | ± 2 nm[3] | No significant change in peak area response or specificity. |
Forced degradation studies are integral to establishing the stability-indicating nature of the method. Dapagliflozin is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[1][5] The analytical method must be able to resolve the Dapagliflozin peak from any degradant peaks.
Experimental Protocol for Robustness Testing
This section provides a detailed methodology for conducting robustness testing for a stability-indicating Dapagliflozin HPLC method.
1. Objective: To assess the reliability of the analytical method by evaluating its performance under small, deliberate variations of its parameters.
2. Materials and Reagents:
-
Dapagliflozin reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC grade water
-
Reagents for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Validated HPLC system with a suitable column (e.g., C18)
3. Standard Solution Preparation: Prepare a standard solution of Dapagliflozin at a known concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.
4. Robustness Study Design: Vary the following parameters one at a time, while keeping the others constant at the nominal method conditions. For each variation, inject the standard solution in triplicate.
-
Flow Rate:
-
Nominal: 1.0 mL/min
-
Variation 1: 0.9 mL/min
-
Variation 2: 1.1 mL/min
-
-
Mobile Phase Organic Content:
-
Nominal: e.g., 70% Methanol
-
Variation 1: 68% Methanol
-
Variation 2: 72% Methanol
-
-
Mobile Phase pH:
-
Nominal: e.g., pH 3.0
-
Variation 1: pH 2.9
-
Variation 2: pH 3.1
-
-
Column Temperature:
-
Nominal: e.g., 30 °C
-
Variation 1: 28 °C
-
Variation 2: 32 °C
-
-
Detection Wavelength:
-
Nominal: e.g., 224 nm
-
Variation 1: 222 nm
-
Variation 2: 226 nm
-
5. Data Analysis: For each condition, calculate the following system suitability parameters:
-
Retention time (Rt)
-
Peak area
-
Tailing factor (T)
-
Theoretical plates (N)
Calculate the mean, standard deviation, and %RSD for the peak areas across the triplicate injections for each variation.
6. Acceptance Criteria:
-
The %RSD for the peak area of triplicate injections should be ≤ 2.0%.
-
The tailing factor for the Dapagliflozin peak should be ≤ 2.0.
-
The theoretical plates should be > 2000.
-
The resolution between Dapagliflozin and any adjacent peaks (from forced degradation studies) should be ≥ 1.5.
-
The overall %RSD of the assay results from all robustness variations should be within acceptable limits (typically ≤ 2.0%).
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of the robustness testing process for a stability-indicating HPLC method.
Caption: Workflow for Robustness Testing of an HPLC Method.
References
- 1. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 2. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
Establishing Linearity and Range for the Quantification of Dapagliflozin Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for establishing linearity and the analytical range for the quantification of impurities in Dapagliflozin. The information presented is collated from various scientific studies and is intended to assist in the selection and development of robust analytical procedures in accordance with ICH guidelines.
Comparison of Analytical Methods for Dapagliflozin and Its Impurities
The following tables summarize the performance characteristics of various reported analytical methods for the quantification of Dapagliflozin and its impurities. The primary techniques cited are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are widely used for their specificity, sensitivity, and accuracy.
Table 1: Linearity and Range Data for Dapagliflozin
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| RP-HPLC[1] | 50 - 150 | 0.99 | Not Reported | Not Reported |
| RP-HPLC[2] | 10 - 50 | > 0.999 | Not Reported | Not Reported |
| UPLC[3] | 30 - 70 | > 0.99 | Not Reported | Not Reported |
| RP-HPLC[4] | 12 - 28 | 0.9995 | 5.004 | 15.164 |
| RP-HPLC[5] | 50 - 90 | Not Reported | 2.98 | Not Reported |
| RP-HPLC[6] | 5 - 15 | 0.999 | Not Reported | Not Reported |
| RP-HPLC[7] | 5 - 25 | 0.9952 | 6.50 | 21.68 |
| RP-HPLC[8] | 10 - 30 | 0.9991 | 0.86 | 2.61 |
| RP-HPLC | 100 - 500 | Not Reported | 0.06 | 0.1855 |
| RP-HPLC | 10 - 70 | 0.999 | 2.1 | 6.39 |
| RP-HPLC | 0.20 - 13.00 | Not Reported | 0.065 | Not Reported |
| RP-HPLC | 10 - 30 | Not Reported | 0.49 | 0.59 |
| RP-HPLC | Not Reported | 0.999 | 0.011 | 0.034 |
| RP-HPLC | 5 - 100 | 0.9995 | 0.947 | Not Reported |
| RP-HPLC | 2.0 - 200 | Not Reported | Not Reported | Not Reported |
| RP-HPLC | 25.68 - 755.83 | Not Reported | Not Reported | Not Reported |
Table 2: Linearity and Range Data for Dapagliflozin Impurities
| Impurity | Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Impurity 1[3] | UPLC | 1 - 10 | > 0.99 | Not Reported | Not Reported |
| Impurity 2[3] | UPLC | 1 - 10 | > 0.99 | Not Reported | Not Reported |
| Impurity 3[3] | UPLC | 1 - 10 | > 0.99 | Not Reported | Not Reported |
| 4-BC Impurity[9] | RP-HPLC | Not Reported | 0.9996 | 0.000053 ppm | 0.00016 ppm |
| 5-BC Impurity[9] | RP-HPLC | Not Reported | 0.9993 | 0.0000165 ppm | 0.00005 ppm |
| Dapagliflozin Enantiomer | RP-HPLC | 0.45 - 1.2 | 1.000 | Not Reported | Not Reported |
| Impurities A, B, C, D, E, F[10] | RP-HPLC | Not Reported | Not Reported | Not Reported | Not Reported |
| DRS1 and DRS2[11] | RP-HPLC/MS | 0.02 - 2.0 | Not Reported | Not Reported | Not Reported |
Experimental Protocol: Establishing Linearity and Range
This section outlines a generalized protocol for establishing the linearity and range of an analytical method for the quantification of Dapagliflozin impurities, based on common practices and ICH guidelines.
1. Objective: To demonstrate that the analytical procedure provides test results that are directly proportional to the concentration of the analyte (Dapagliflozin and its impurities) within a specified range.
2. Materials and Reagents:
-
Dapagliflozin reference standard and impurity reference standards.
-
High-purity solvents (e.g., acetonitrile, methanol, water) suitable for the chosen chromatographic technique.
-
Buffers and other reagents as required by the specific analytical method.
-
Calibrated analytical balance and volumetric glassware.
3. Chromatographic System:
-
A validated HPLC or UPLC system equipped with a suitable detector (e.g., UV-Vis or PDA).
-
A chromatographic column capable of separating Dapagliflozin from its impurities.
4. Preparation of Standard Solutions:
-
Stock Solutions: Accurately weigh and dissolve the Dapagliflozin and each impurity reference standard in a suitable diluent to prepare individual stock solutions of known concentrations.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities. The range should typically span from the reporting threshold to 120% of the specification limit for each impurity. For Dapagliflozin assay, the range should be 80% to 120% of the test concentration.
5. Linearity Study Procedure:
-
Inject each calibration standard solution into the chromatographic system in triplicate.
-
Record the peak area response for Dapagliflozin and each impurity.
-
Plot a graph of the mean peak area response versus the corresponding concentration for each analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
6. Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.99.
-
The y-intercept should be minimal.
-
A visual inspection of the plot should confirm a linear relationship.
7. Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is established by confirming that the method provides acceptable precision and accuracy when applied to samples at the extremes of the specified range.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for establishing the linearity and range of an analytical method for Dapagliflozin impurities.
Caption: Workflow for Establishing Linearity and Range.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarmps.org [ijarmps.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. ijrti.org [ijrti.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Evaluating the Specificity of Analytical Methods for Dapagliflozin in the Presence of Degradants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the determination of Dapagliflozin in the presence of its degradation products. The specificity of an analytical method is a critical attribute in pharmaceutical quality control, ensuring that the measurement of the active pharmaceutical ingredient (API) is unaffected by the presence of impurities, including degradants. This is particularly important for stability-indicating methods, which are essential for assessing the shelf-life of drug products.
Forced degradation studies are a key component of drug development and are mandated by regulatory agencies to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[1] This guide summarizes data from several studies that have subjected Dapagliflozin to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[2][3][4]
The following sections present a comparative overview of different analytical techniques, their experimental protocols, and the resulting data on the separation of Dapagliflozin from its degradants.
Comparative Analysis of Analytical Methods
Several chromatographic methods have been developed and validated for the specific determination of Dapagliflozin in the presence of its degradants. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques due to their high resolution and sensitivity.
Table 1: Comparison of HPLC and UPLC Methods for Dapagliflozin Analysis in the Presence of Degradants
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method | HPTLC Method |
| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm)[5] | Cosmosil C18[6] | Symmetry® Acclaim™ RSLC 120 C18 (100 mm, 2.1 mm, 2.2 µm)[3] | HPTLC plates precoated with silica gel 60 F254[4] |
| Mobile Phase | Acetonitrile:Water (52:48)[5] | Methanol:Water (85:15, pH 3)[6] | Potassium dihydrogen phosphate buffer (pH 3.5):Acetonitrile (50:50, v/v)[3] | Toluene:Ethyl acetate:Methanol (6:3:1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[5] | 0.9 ml/min[6] | 0.4 mL/min[3] | N/A |
| Detection Wavelength | 224 nm[5] | 224 nm[6] | Not Specified | 220 nm[4] |
| Retention Time of Dapagliflozin | 1.67 minutes[5] | Not Specified | Not Specified | Not Specified |
| Linearity Range | 1.50-60 µg/mL[7] | 10-50 µg/ml[6] | 1–50 µg/mL[3] | 20–100 ng/spot[4] |
| Key Findings on Specificity | The drug was found to be stable under photolytic, thermal, neutral, alkaline, and oxidative deterioration conditions with no interference from degradants.[5] | No interference from degradation products was observed in the detection of dapagliflozin.[6] | The main degradation product was chromatographically separated and characterized via LC-MS/MS.[3] | The method successfully resolved Dapagliflozin and metformin from their degradation products.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following protocols are summarized from the cited literature.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method was developed for the estimation of Dapagliflozin in its active pharmaceutical ingredient (API) form.[5]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Kromasil 100-5-C8 (100 mm × 4.6 mm).[5]
-
Mobile Phase: A mixture of acetonitrile and water in the ratio of 52:48.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 224 nm.[5]
-
Injection Volume: Not specified.
-
Forced Degradation Study:
-
Acid Degradation: The working standard solution of Dapagliflozin was exposed to 1 N and 2 N HCl and refluxed.[5]
-
Alkaline Degradation: The working standard solution of Dapagliflozin was refluxed with 1 N and 2 N NaOH.[5]
-
Oxidative Degradation: The working standard solution of Dapagliflozin was treated with 30% hydrogen peroxide by volume.[5]
-
Photolytic Degradation: The working standard solution of Dapagliflozin was exposed to UV radiation.[5]
-
2. Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method was established for the simultaneous determination of Dapagliflozin and Metformin and included a stress degradation study of Dapagliflozin.[3]
-
Chromatographic System: An ultra-performance liquid chromatograph with a UV detector.
-
Column: Symmetry® Acclaim™ RSLC 120 C18 (100 mm, 2.1 mm, 2.2 µm).[3]
-
Column Temperature: 60 °C.[3]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (50:50, v/v).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Forced Degradation Study:
-
Alkaline and Acidic Hydrolysis: 5 mg of Dapagliflozin was treated separately with 0.1 M, 0.5 M, and 1 M sodium hydroxide and corresponding concentrations of hydrochloric acid.[3]
-
Oxidative Degradation: 5 mg of Dapagliflozin was treated separately with 6% and 30% (v/v) hydrogen peroxide.[3]
-
Thermal Degradation: 5 mg of solid Dapagliflozin powder was heated for 72 hours at 60 °C.[3]
-
Photolytic Degradation: Dapagliflozin was exposed to ultraviolet light.[3]
-
3. High-Performance Thin-Layer Chromatography (HPTLC) Method
A stability-indicating HPTLC method was developed for the simultaneous determination of Dapagliflozin and Metformin.[4]
-
Stationary Phase: HPTLC plates precoated with silica gel 60 F254.[4]
-
Mobile Phase: Toluene:Ethyl acetate:Methanol (6:3:1, v/v/v).[4]
-
Detection: Densitometric scanning at 220 nm.[4]
-
Forced Degradation Study: Dapagliflozin was subjected to acidic, alkaline, oxidative, photolytic, and dry-heat degradation conditions.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for evaluating the specificity of an analytical method for Dapagliflozin and the typical forced degradation study process.
Caption: Workflow for evaluating analytical method specificity.
Caption: Forced degradation pathways for Dapagliflozin.
Summary of Findings
The reviewed studies consistently demonstrate that robust and specific analytical methods can be developed for the determination of Dapagliflozin in the presence of its degradants.
-
HPLC and UPLC methods have proven to be highly effective in separating Dapagliflozin from degradation products formed under various stress conditions.[3][5][6] The specificity of these methods is confirmed by the absence of interference from degradants at the retention time of the Dapagliflozin peak.[5][6]
-
Forced degradation studies indicate that Dapagliflozin is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it shows more stability under thermal and photolytic stress.[2][4] However, some studies report stability under all tested conditions, highlighting the importance of specific experimental parameters.[5]
-
Method validation according to ICH guidelines is a crucial step to ensure the reliability of the analytical method.[1][7] The validated methods demonstrate good linearity, accuracy, and precision for the quantification of Dapagliflozin.[6][7]
References
- 1. jptcp.com [jptcp.com]
- 2. ijrpr.com [ijrpr.com]
- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 4. Study of the degradation behavior of dapagliflozin propanediol monohydrate and metformin hydrochloride by a stability-indicating high-performance thin-layer chromatographic method - ProQuest [proquest.com]
- 5. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
Comparison of different stationary phases for Dapagliflozin impurity separation.
The selection of an appropriate stationary phase is a critical step in the development of a robust HPLC method for the separation of Dapagliflozin and its impurities. The chemical and physical properties of the stationary phase dictate the selectivity and resolution of the chromatographic separation. This guide provides a comparison of different stationary phases used for the analysis of Dapagliflozin impurities, supported by experimental data from various studies.
Principles of Stationary Phase Selection
High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity profiling in pharmaceuticals.[1] The choice of the stationary phase is paramount for achieving the desired selectivity and resolution between the active pharmaceutical ingredient (API) and its impurities.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for Dapagliflozin and its impurities, primarily utilizing silica-based bonded phases.[3][4][5][6][7][8][9] The key characteristics of a stationary phase that influence separation include the type of bonded phase (e.g., C18, C8, Phenyl), end-capping, carbon load, particle size, and pore size.[2]
Comparison of Stationary Phase Performance
The following table summarizes the performance of different stationary phases for the separation of Dapagliflozin and its impurities based on published methods. It is important to note that direct comparison is challenging as other chromatographic parameters (e.g., mobile phase, gradient program) vary between studies. However, this compilation provides valuable insights into the applicability of various stationary phases.
| Stationary Phase | Column Dimensions | Mobile Phase | Key Findings & Performance Data | Reference |
| Hypersil BDS C18 | 250 mm x 4.6 mm, 5 µm | Gradient: Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (Acetonitrile:Water 90:10) | Successfully separated Dapagliflozin from six impurities (A, B, C, D, E, and F) with good resolution. Retention times were 16.95 min for Dapagliflozin and ranged from 2.72 to 34.36 min for the impurities. | |
| BDS Hypersil C18 | 250 mm x 4.6 mm, 5 µm | Gradient: Water and Acetonitrile | A sensitive method for the determination of Dapagliflozin, its alpha isomer, and starting material in the presence of major degradation products. Fifteen impurities were detected.[10][11] | [10][11] |
| YMC ODS A C-18 | 150 mm x 4.6 mm | Isocratic: Acetonitrile:Water (50:50 v/v) | All degradation impurities were well separated. Dapagliflozin is more sensitive to acid and alkali degradation.[7] | [7] |
| Kromasil 100-5-C8 | 100 mm x 4.6 mm | Isocratic: Acetonitrile:Water (52:48 v/v) | A stability-indicating method where the drug was found to be stable under photolytic, thermal, neutral, alkaline, and oxidative conditions. The retention time for Dapagliflozin was 1.67 minutes.[4] | [4] |
| Intersil ODS C18 | 250 mm x 4.6 mm, 5 µm | Isocratic: Ammonium dihydrogen phosphate buffer (pH 6.8) and Methanol (65:35 v/v) | A simple and precise method for the simultaneous quantification of Dapagliflozin and Saxagliptin.[5] | [5] |
| Develosil ODS HG-5 RP C18 | 150 mm x 4.6 mm, 5 µm | Isocratic: Methanol:Phosphate buffer (0.02M, pH 3.6) (45:55% v/v) | A rapid, precise, and accurate method for the estimation of Dapagliflozin in bulk and marketed formulations.[6] | [6] |
| Zorbax phenyl | 50 mm x 3.0 mm, 1.8 µm | Isocratic: Acetonitrile:Water (70:30 v/v) | A stability-indicating UPLC method for the simultaneous determination of Dapagliflozin and three of its synthesis impurities with high sensitivity.[12] | [12] |
| Cosmosil C18 | Not Specified | Isocratic: Methanol and Water (85:15, pH 3) | A robust, precise, and accurate method suitable for quantitative and qualitative assessments in pharmaceutical formulations.[3] | [3] |
| Agilent 55 TC C8 (2) | 250 x 4.6 mm | Isocratic: Methanol:Water (70:30 v/v) | The method showed good resolution and a reasonable retention time for Dapagliflozin.[8] | [8] |
| Peerless Basic C18 | 250 mm x 4.6 mm, 5 µm | Isocratic: Acetonitrile and Water (90:10 v/v) | A simple and accurate method with a retention time of 3.30 min for Dapagliflozin. | [13] |
| Kromasil C18 | 250 mm x 4.6 mm, 5 µm | Isocratic: Methanol and Water (75:25 v/v) | A rapid and reproducible technique for the analysis of Dapagliflozin in tablet formulation with a retention time of 5.27 min.[9] | [9] |
Experimental Protocols
Below are detailed methodologies from key studies that highlight the different approaches to Dapagliflozin impurity separation.
Method 1: Gradient Separation on Hypersil BDS C18 [14]
-
Stationary Phase: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer pH 6.5
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v)
-
Gradient Program:
-
0–8 min: 75:25 (A:B)
-
8–12 min: 55:45 (A:B)
-
12–25 min: 55:45 (A:B)
-
25–35 min: 40:60 (A:B)
-
-
Flow Rate: 1 mL/min
-
Detection: UV at 245 nm
Method 2: Isocratic Separation on YMC ODS A C-18 [7]
-
Stationary Phase: YMC ODS A C-18 (150mm x 4.6mm)
-
Mobile Phase: Acetonitrile:Water (50:50 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 273 nm
-
Column Temperature: 35°C
Method 3: Isocratic Separation on Kromasil 100-5-C8 [4]
-
Stationary Phase: Kromasil 100-5-C8 (100 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile:Water (52:48 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 224 nm
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the separation of Dapagliflozin impurities using HPLC.
Caption: General workflow for this compound analysis by HPLC.
Conclusion
The choice of stationary phase for this compound separation is diverse, with C18 phases being the most frequently reported. The selection between C18, C8, and Phenyl phases can influence the selectivity for specific impurities. For instance, phenyl columns can offer alternative selectivity for aromatic compounds.[12] The data suggests that for comprehensive impurity profiling, especially when dealing with a large number of process-related impurities and degradation products, a high-resolution C18 column under gradient conditions is often preferred.[10][11] For simpler assays or the separation of a few known impurities, isocratic methods with either C18 or C8 columns can provide rapid and robust results.[4][7][8][9] Ultimately, the optimal stationary phase must be selected based on the specific requirements of the analysis, including the number and nature of the impurities to be separated, and validated according to ICH guidelines.[3][4]
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. veeprho.com [veeprho.com]
- 3. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
- 4. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijarmps.org [ijarmps.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides a comparative in-vitro toxicity evaluation of the anti-diabetic drug Dapagliflozin and its related impurities. This analysis is benchmarked against other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, offering a comprehensive overview supported by experimental data and detailed methodologies.
Executive Summary
Dapagliflozin, a leading SGLT2 inhibitor for the management of type 2 diabetes, demonstrates a favorable in-vitro safety profile. However, impurities generated during its synthesis can present toxicological risks. This guide synthesizes available in-vitro data on the cytotoxicity, genotoxicity, and mitochondrial toxicity of Dapagliflozin and its impurities, and compares these findings with those of other SGLT2 inhibitors like Canagliflozin and Empagliflozin. The data indicates that while Dapagliflozin and some of its impurities are relatively safe at therapeutic concentrations, certain impurities can exhibit significant cytotoxicity at higher concentrations. Comparative analyses with other SGLT2 inhibitors reveal varying off-target effects, particularly concerning mitochondrial function.
Comparative Toxicity Data
The following tables summarize the quantitative data from various in-vitro toxicity studies on Dapagliflozin, its related impurities, and other SGLT2 inhibitors.
Table 1: Cytotoxicity of Dapagliflozin and Its Impurities in 3T3 Cells
| Compound | Assay | Concentration | Results |
| Dapagliflozin | MTT Assay | Up to 100 µM | No significant cytotoxicity observed |
| Neutral Red Uptake | Up to 100 µM | No significant cytotoxicity observed | |
| Impurity 1 | MTT Assay | Up to 100 µM | No significant cytotoxicity observed |
| Neutral Red Uptake | Up to 100 µM | No significant cytotoxicity observed | |
| Impurity 2 | MTT Assay | Up to 100 µM | No significant cytotoxicity observed |
| Neutral Red Uptake | Up to 100 µM | No significant cytotoxicity observed | |
| Impurity 3 | MTT Assay | 0.5 µM | Significant cytotoxicity observed |
| Neutral Red Uptake | 0.5 µM | Significant cytotoxicity observed |
Data synthesized from Bueno et al.[1]
Table 2: Genotoxicity of Dapagliflozin and Its Impurities
| Compound | Assay | Cell Line | Concentration | Results |
| Dapagliflozin | Comet Assay | 3T3 | Not specified | No DNA damage detected.[1] |
| Impurity 1 | Comet Assay | 3T3 | Not specified | No DNA damage detected.[1] |
| Impurity 2 | Comet Assay | 3T3 | Not specified | No DNA damage detected.[1] |
| Impurity 3 | Comet Assay | 3T3 | Not specified | No DNA damage detected.[1] |
| Dapagliflozin Dimer Impurity | Ames Test | S. typhimurium & E. coli | Up to 1 µ g/plate | Non-mutagenic.[2][3] |
| Micronucleus Test | TK6 | Up to 500 µg/mL | Non-clastogenic.[2][3] |
Table 3: Comparative Mitochondrial Toxicity of SGLT2 Inhibitors in HUVECs
| Compound | Assay | Concentration | Results |
| Dapagliflozin | Oxygen Consumption Rate (OCR) | 100 µM | 7% decrease in OCR.[4][5] |
| Canagliflozin | Oxygen Consumption Rate (OCR) | 100 µM | 60% decrease in OCR.[4][5] |
| Empagliflozin | Oxygen Consumption Rate (OCR) | 100 µM | No significant effect on OCR.[4][5] |
| Ertugliflozin | Oxygen Consumption Rate (OCR) | 100 µM | No significant effect on OCR.[4][5] |
| Dapagliflozin | ADP/ATP Ratio | 3, 10 µM | No effect.[4][5] |
| Canagliflozin | ADP/ATP Ratio | 10, 100 µM | Increased ADP/ATP ratio.[4][5] |
| Ertugliflozin | ADP/ATP Ratio | 3, 10 µM | No effect.[4][5] |
Experimental Protocols
Detailed methodologies for the key in-vitro toxicity assays are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the test compounds (Dapagliflozin, impurities, or other SGLT2 inhibitors) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of a neutral red solution (e.g., 50 µg/mL in serum-free medium). Incubate for 3 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS and then add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to extract the dye.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm. Cell viability is calculated as a percentage of the control.
Genotoxicity Assay
1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Cell Preparation: After treatment, harvest the cells and resuspend them in low melting point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the DNA to electrophoresis, during which damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Mitochondrial Toxicity Assay
1. Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.
-
Cell Seeding and Treatment: Culture and treat cells as described for the viability assays.
-
Dye Loading: Incubate the cells with a fluorescent cationic dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1, TMRM, or TMRE). For example, with JC-1, healthy cells with a high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM/TMRE) indicates a loss of mitochondrial membrane potential.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying cellular mechanisms, the following diagrams are provided.
Caption: Workflow for in-vitro toxicity evaluation of Dapagliflozin and its related compounds.
Caption: General signaling pathways involved in in-vitro cytotoxicity.
Conclusion
This comparative guide provides a detailed overview of the in-vitro toxicity of Dapagliflozin and its impurities, with a comparative perspective on other SGLT2 inhibitors. The data suggests that while Dapagliflozin is generally safe in the tested in-vitro models, specific impurities can pose a cytotoxic risk. Furthermore, different SGLT2 inhibitors exhibit distinct profiles of mitochondrial toxicity, with Canagliflozin showing a more pronounced effect compared to Dapagliflozin and Empagliflozin. These findings underscore the importance of rigorous impurity profiling and comparative toxicological assessments in drug development. The provided experimental protocols and workflows serve as a valuable resource for researchers in this field.
References
- 1. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 2. tandfonline.com [tandfonline.com]
- 3. Mutagenic and genotoxic in silico QSAR prediction of dimer impurity of gliflozins; canagliflozin, dapaglifozin, and emphagliflozin and in vitro evaluation by Ames and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dapagliflozin Impurities
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Dapagliflozin and its impurities, aligning with best practices for hazardous waste management. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Dapagliflozin and its impurities should be treated as hazardous chemical waste.[1] All personnel handling this waste must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1] In case of accidental contact, refer to the specific first aid measures outlined in the Safety Data Sheet (SDS).[2]
Step-by-Step Disposal Protocol
The proper disposal of Dapagliflozin impurity waste involves a systematic approach to ensure safety and regulatory compliance.
-
Waste Segregation and Collection : All waste materials, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and spill cleanup materials, must be collected in a designated, clearly labeled, and sealed container specifically for hazardous chemical waste.[1]
-
Container Management : The hazardous waste container must be made of a material compatible with Dapagliflozin and its impurities. The container should be kept securely closed when not in use to prevent the release of fumes or accidental spillage.[1]
-
Spill Management : In the event of a spill, the area should be evacuated. Personnel with appropriate PPE, including respiratory protection, should cover the spill with an inert absorbent material. The absorbed material should then be carefully collected and placed into the designated hazardous waste container. It is crucial to prevent the product from entering drains or water courses.[1][2]
-
Final Disposal : The sealed hazardous waste container must be disposed of through a licensed and certified hazardous waste disposal contractor.[1] Ensure compliance with all federal, state, and local regulations regarding hazardous waste disposal.[2]
Analytical Methods for Impurity Quantification
While specific disposal concentration limits for Dapagliflozin impurities are not publicly available and are typically determined by local regulations and the specific toxicity profile of the impurity, several analytical methods are employed to detect and quantify these impurities in pharmaceutical products. This ensures that the levels of impurities are within safe, regulated limits.
| Analytical Technique | Application in this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Frequently used for the separation and quantification of non-volatile impurities in Dapagliflozin.[1] |
| Gas Chromatography (GC) | Primarily used for the detection and quantification of volatile impurities, such as residual solvents.[1] |
| Mass Spectrometry (MS) | Often coupled with HPLC or GC (LC-MS, GC-MS) to provide highly sensitive identification and quantification of impurities.[1] |
Regulatory bodies such as the FDA and EMA provide strict guidelines on the acceptable levels of impurities in pharmaceutical products, which are established based on toxicological data.[1]
Experimental Protocols
Detailed experimental protocols for the neutralization or chemical degradation of this compound waste are not widely published in the public domain. The standard and recommended procedure is the collection and subsequent destruction of the hazardous waste by a licensed facility, typically through high-temperature incineration.[2] This ensures the complete destruction of the active pharmaceutical ingredient and its impurities, preventing their release into the environment.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing Dapagliflozin impurities.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Dapagliflozin impurity
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, handling Dapagliflozin impurities. Adherence to these procedural guidelines is essential for ensuring operational safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Dapagliflozin impurities are classified with several health hazards. It is critical to use appropriate personal protective equipment (PPE) to minimize exposure. The substance is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, there is a risk of damage to fertility or an unborn child, potential harm to breast-fed children, and damage to organs through prolonged or repeated exposure.[2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Recommended Standards |
|---|---|---|
| Eyes | Safety glasses with side-shields or goggles | BS EN 166, OSHA 29 CFR 1910.133[4][5] |
| Hands | Appropriate chemical-resistant gloves | BS EN 374:2003[4][6] |
| Body | Laboratory coat or impervious clothing | --- |
| Respiratory | A suitable respirator if dust is generated or ventilation is inadequate | NIOSH (US) or EN 149 (EU) approved[4][5] |
Note: Always inspect gloves before use and wash hands thoroughly after handling.[4][6]
Operational Plan for Safe Handling
Proper handling protocols are vital to maintain the integrity of the compound and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always work in a well-ventilated area.[1] All handling of solid material that may generate dust should be conducted in a chemical fume hood.[2][4]
-
Safety Stations: Ensure a safety shower and eyewash station are readily accessible.[1]
Procedural Steps:
-
Preparation and Weighing:
-
Experimental Use:
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6] |
Disposal Plan
All materials and waste contaminated with Dapagliflozin impurity must be treated as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Collect all waste material (e.g., unused product, contaminated gloves, wipes, absorbent material) in a designated, clearly labeled, and sealed container specifically for hazardous chemical waste.[4]
-
Container Management: Ensure the waste container is chemically compatible with the waste and is kept tightly closed when not in use.[4]
-
Spill Management:
-
In the event of a spill, immediately evacuate the area.[4]
-
Don appropriate PPE, including respiratory protection.[4]
-
Cover the spill with an inert, non-combustible absorbent material (e.g., sand, diatomite).[1][4]
-
Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[6]
-
Clean the spill surface thoroughly to remove any residual contamination.[6]
-
Prevent the spilled product from entering drains, sewers, or water courses.[1][4]
-
-
Final Disposal: Arrange for disposal of the hazardous waste through a licensed and approved waste disposal contractor.[4][6] Disposal must be in accordance with all applicable federal, state, and local regulations.[1][6]
Process Visualization
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step process for the proper disposal of Dapagliflozin waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
